molecular formula C13H11FO B1342844 4-(4-Fluorophenyl)-2-methylphenol CAS No. 22494-35-5

4-(4-Fluorophenyl)-2-methylphenol

Cat. No.: B1342844
CAS No.: 22494-35-5
M. Wt: 202.22 g/mol
InChI Key: FNMIEFSTWXHDLF-UHFFFAOYSA-N
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Description

4-(4-Fluorophenyl)-2-methylphenol is a useful research compound. Its molecular formula is C13H11FO and its molecular weight is 202.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(4-fluorophenyl)-2-methylphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11FO/c1-9-8-11(4-7-13(9)15)10-2-5-12(14)6-3-10/h2-8,15H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNMIEFSTWXHDLF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C2=CC=C(C=C2)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11FO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30613460
Record name 4'-Fluoro-3-methyl[1,1'-biphenyl]-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30613460
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22494-35-5
Record name 4'-Fluoro-3-methyl[1,1'-biphenyl]-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30613460
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Technical Guide to the Synthesis and Characterization of 4-(4-Fluorophenyl)-2-methylphenol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Substituted Biaryl Phenols

Substituted biaryl scaffolds are privileged structures in medicinal chemistry and materials science, offering a unique combination of conformational rigidity and tunable electronic properties. The target molecule, 4-(4-Fluorophenyl)-2-methylphenol, is a member of this important class. It incorporates a phenol, a versatile functional group for further chemical modification; a methyl group, which influences steric and electronic properties; and a fluorophenyl moiety, a common feature in modern pharmaceuticals known to enhance metabolic stability and binding affinity.

This guide provides a comprehensive, field-proven methodology for the synthesis and rigorous characterization of this compound. It is designed for researchers and professionals in drug development and organic synthesis, focusing not just on the procedural steps but on the underlying scientific rationale that ensures reproducibility and success.

Part I: Synthesis via Suzuki-Miyaura Cross-Coupling

Strategic Approach: Retrosynthetic Analysis & Choice of Reaction

The central challenge in synthesizing this compound is the formation of the carbon-carbon bond between the two aromatic rings. The most robust and widely adopted strategy for this transformation is the Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[1][2][3] This Nobel Prize-winning methodology is favored over other cross-coupling reactions (e.g., Stille, Negishi) for several compelling reasons:

  • Mild Reaction Conditions: The reaction proceeds under relatively gentle conditions, preserving sensitive functional groups like the phenolic hydroxyl.[4]

  • High Functional Group Tolerance: Suzuki coupling is compatible with a wide array of functional groups, minimizing the need for protecting group strategies.[1][4]

  • Commercial Availability and Stability of Reagents: Organoboron reagents, such as 4-fluorophenylboronic acid, are generally stable, non-toxic, and commercially available, simplifying procurement and handling.[5][6]

  • Favorable Environmental Profile: The byproducts of the reaction are typically inorganic salts that are easily removed, contributing to a greener chemical process.

The retrosynthetic disconnection of the target molecule points directly to two key starting materials: an aryl halide and an arylboronic acid.

Core Reactants and Catalytic System

The success of the Suzuki-Miyaura coupling hinges on the careful selection of reactants, a palladium catalyst, a suitable ligand, and a base.

  • Aryl Halide: 4-Bromo-2-methylphenol is the ideal choice.[7] The C-Br bond is sufficiently reactive for oxidative addition to the palladium catalyst, while being more stable and cost-effective than the corresponding aryl iodide.[3] The ortho-methyl and para-bromo substitution pattern directs the coupling to the desired position.

  • Organoboron Reagent: 4-Fluorophenylboronic acid serves as the nucleophilic partner, transferring the 4-fluorophenyl group to the palladium center.[6][8]

  • Palladium Pre-catalyst: A Pd(II) source like Palladium(II) Acetate (Pd(OAc)₂) or a pre-formed Pd(0) complex is used. Pd(II) salts are often preferred for their stability and cost-effectiveness, as they are reduced in situ to the active Pd(0) catalyst.[9]

  • Ligand: A phosphine ligand is crucial for stabilizing the palladium catalyst, promoting oxidative addition, and facilitating reductive elimination. Triphenylphosphine (PPh₃) is a standard, effective choice for this type of coupling.

  • Base: A base is required to activate the boronic acid, forming a more nucleophilic boronate species that facilitates the transmetalation step.[10] An aqueous solution of Sodium Carbonate (Na₂CO₃) or Potassium Carbonate (K₂CO₃) is typically effective and mild.

The Catalytic Cycle: Mechanism of Action

The Suzuki-Miyaura reaction proceeds via a well-established catalytic cycle involving the palladium catalyst. Understanding this mechanism is key to troubleshooting and optimizing the reaction.

Suzuki_Miyaura_Cycle pd0 Pd(0)L₂ (Active Catalyst) pd_complex Ar¹-Pd(II)L₂-X (Oxidative Adduct) pd0->pd_complex Oxidative Addition transmetalation_complex Ar¹-Pd(II)L₂-Ar² (Di-aryl Complex) pd_complex->transmetalation_complex Transmetalation transmetalation_complex->pd0 Reductive Elimination product Ar¹-Ar² (Product) transmetalation_complex->product aryl_halide Ar¹-X (4-Bromo-2-methylphenol) aryl_halide->pd_complex boronic_acid Ar²-B(OH)₂ + Base (4-Fluorophenylboronic acid) boronic_acid->transmetalation_complex

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Detailed Experimental Protocol: Synthesis

This protocol is a self-validating system. Successful synthesis followed by the characterization outlined in Part II confirms the integrity of the procedure.

1. Reagent and Solvent Preparation:

  • Ensure all glassware is oven-dried and cooled under a nitrogen or argon atmosphere.
  • Degas all solvents (e.g., Toluene, 1,4-Dioxane, and water) by bubbling with an inert gas (N₂ or Ar) for 30-60 minutes prior to use. This is critical to remove dissolved oxygen, which can oxidize and deactivate the Pd(0) catalyst.

2. Reaction Setup:

  • To a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet, add:
  • 4-Bromo-2-methylphenol (1.0 eq.)
  • 4-Fluorophenylboronic acid (1.2 eq.)
  • Palladium(II) Acetate (0.02 eq.)
  • Triphenylphosphine (0.08 eq.)
  • Evacuate the flask and backfill with nitrogen three times to ensure an inert atmosphere.

3. Addition of Solvents and Base:

  • Add Toluene (or 1,4-Dioxane) as the organic solvent (approx. 4 mL per mmol of aryl halide).
  • Add a 2M aqueous solution of Sodium Carbonate (Na₂CO₃) (2.0 eq.).

4. Reaction Execution:

  • Heat the reaction mixture to 85-90 °C with vigorous stirring.[11]
  • Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 4:1 Hexanes:Ethyl Acetate). The disappearance of the 4-bromo-2-methylphenol spot indicates reaction completion. This typically takes 4-12 hours.

5. Work-up and Isolation:

  • Cool the reaction mixture to room temperature.
  • Dilute the mixture with Ethyl Acetate and transfer to a separatory funnel.
  • Wash the organic layer sequentially with water and brine.
  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

6. Purification:

  • Purify the crude residue by flash column chromatography on silica gel, using a gradient eluent of Hexanes and Ethyl Acetate to isolate the pure this compound.
ReagentMolar Eq.Purpose
4-Bromo-2-methylphenol1.0Electrophilic coupling partner
4-Fluorophenylboronic acid1.2Nucleophilic coupling partner
Pd(OAc)₂0.02Palladium pre-catalyst
PPh₃0.08Ligand for catalyst stabilization
Na₂CO₃ (2M aq.)2.0Base for boronic acid activation
Toluene / Water-Solvent system for biphasic reaction

Table 1: Stoichiometry and roles of reagents in the synthesis.

Part II: Comprehensive Characterization

Unambiguous structural confirmation of the synthesized product is paramount. A multi-technique approach, combining Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy, provides a complete and validated characterization.

Overall Characterization Workflow

Workflow cluster_char Spectroscopic Analysis start Crude Product (Post-Workup) purification Flash Column Chromatography start->purification pure_product Pure this compound purification->pure_product nmr_h ¹H NMR pure_product->nmr_h nmr_c ¹³C NMR pure_product->nmr_c ms Mass Spectrometry pure_product->ms ir IR Spectroscopy pure_product->ir final Structure Confirmed nmr_h->final nmr_c->final ms->final ir->final

Caption: The workflow from crude product to confirmed chemical structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the precise connectivity of atoms in a molecule.

  • ¹H NMR Spectroscopy: This technique provides information on the number, environment, and connectivity of hydrogen atoms.

    • Phenolic -OH: A broad singlet, typically in the range of δ 5-7 ppm, whose position can vary with concentration and solvent.

    • Methyl -CH₃: A sharp singlet around δ 2.2-2.3 ppm.[12]

    • Aromatic Protons: The spectrum will show a complex pattern in the aromatic region (δ 6.8-7.5 ppm). The protons on the methyl-substituted ring will appear as an ABC system, while the protons on the fluorophenyl ring will appear as a characteristic AA'BB' system (appearing as two triplets or doublets of doublets) due to coupling with the ¹⁹F nucleus.

  • ¹³C NMR Spectroscopy: This provides a count of unique carbon environments.

    • Methyl Carbon: A signal around δ 15-20 ppm.

    • Aromatic Carbons: Multiple signals between δ 115-160 ppm. The carbon directly attached to the fluorine atom will show a large coupling constant (¹JC-F ≈ 245 Hz), appearing as a doublet, which is a key diagnostic peak. The carbons ortho and meta to the fluorine will also show smaller C-F couplings.

Mass Spectrometry (MS)

MS provides the molecular weight of the compound, offering definitive confirmation of the chemical formula.

  • Technique: Electrospray Ionization (ESI) is commonly used.

  • Expected Molecular Ion Peak: The primary peak will correspond to the molecular ion [M-H]⁻ in negative ion mode at m/z 201.07, or [M+H]⁺ in positive ion mode at m/z 203.08, confirming the molecular formula C₁₃H₁₁FO.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

  • O-H Stretch (Phenol): A broad, strong absorption band in the region of 3200-3600 cm⁻¹.

  • C-H Stretch (Aromatic & Methyl): Sharp peaks just above 3000 cm⁻¹ (aromatic) and just below 3000 cm⁻¹ (methyl).

  • C=C Stretch (Aromatic): Several sharp absorptions in the 1450-1600 cm⁻¹ region.

  • C-O Stretch (Phenol): A strong band around 1200-1250 cm⁻¹.

  • C-F Stretch: A strong, characteristic absorption in the 1150-1250 cm⁻¹ region, often overlapping with the C-O stretch.

Summary of Expected Characterization Data
TechniqueFeatureExpected Observation
¹H NMR Phenolic OHBroad singlet, δ ~5-7 ppm
Methyl HSinglet, δ ~2.2-2.3 ppm
Aromatic HComplex multiplets, δ ~6.8-7.5 ppm
¹³C NMR Methyl Cδ ~15-20 ppm
Aromatic CMultiple signals, δ ~115-160 ppm
C-F CarbonDoublet, δ ~160-165 ppm (¹JC-F ≈ 245 Hz)
MS (ESI⁻) Molecular Ion [M-H]⁻m/z = 201.07
IR (cm⁻¹) O-H stretchBroad, strong band at 3200-3600
C=C stretch (aromatic)Sharp bands at 1450-1600
C-O / C-F stretchStrong, complex bands at 1150-1250

Table 2: Consolidated Spectroscopic Data for Structural Verification.

Conclusion

The Suzuki-Miyaura cross-coupling reaction provides a reliable and efficient pathway for the synthesis of this compound. The detailed protocol herein, from reaction setup to purification, is designed for high yield and purity. The subsequent characterization workflow, employing a combination of NMR, MS, and IR spectroscopy, establishes a rigorous standard for structural validation. This comprehensive guide equips researchers with the necessary tools and scientific understanding to confidently synthesize and characterize this valuable biaryl compound for applications in drug discovery and materials science.

References

  • The Royal Swedish Academy of Sciences. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Nobel Prize. [Link]

  • Fiveable. (n.d.). Palladium-catalyzed cross-coupling reactions. Organic Chemistry II Class Notes. [Link]

  • Sharma, G., et al. (2019). Application of Palladium-Catalyzed Cross-Coupling Reactions in Organic Synthesis. Current Organic Synthesis, 16(8), 1105-1142. [Link]

  • Various Authors. (2023). Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. MDPI. [Link]

  • Gabriele, B., et al. (2003). Synthesis and crystal structure of 4-amino-3-fluorophenylboronic acid. University of Pittsburgh. [Link]

  • Cravotto, G., et al. (2025). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers. [Link]

  • Pertusati, F., et al. (n.d.). Preparation of Tetrabutylammonium(4-Fluorophenyl)trifluoroborate. Organic Syntheses Procedure. [Link]

  • ResearchGate. (2023). IR spectra of the biphenyl. [Link]

  • Hitchcock, A. P., et al. (2005). Inner Shell Excitation Spectroscopy of Biphenyl and Substituted Biphenyls: Probing Ring−Ring Delocalization. The Journal of Physical Chemistry A. [Link]

  • Gondo, Y., & Kanda, Y. (1964). Electronic Structure and Spectra of Biphenyl and Its Related Compound. The Journal of Chemical Physics. [Link]

  • Srini Chem. (n.d.). Introduction to 4-Bromo-2-methylphenol (CAS: 2362-12-1). [Link]

  • Prahl, S. (2017). Biphenyl. OMLC. [Link]

  • ChemSrc. (n.d.). 4-fluorophenylboronic acid - 1765-93-1. [Link]

  • National Center for Biotechnology Information. (n.d.). 4-[[(4-Fluorophenyl)imino]methyl]phenol. PubChem. [Link]

  • Yan, X.-X., et al. (2014). 4-Bromo-2-[(phenylimino)methyl]phenol. ResearchGate. [Link]

  • Quick Company. (n.d.). A Process For Synthesis Of 2 Bromo 4 Methyl Phenol. [Link]

  • Google Patents. (n.d.). CN101037378B - A kind of method for preparing 2-bromo-4-methylphenol.
  • NRO Chemistry. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]

  • ResearchGate. (2012). The IR spectrum of ( E )-2-ethoxy-6-[(4-fluorophenylimino)methyl]phenol. [Link]

  • ResearchGate. (n.d.). The IR spectrum of ( E )-2-ethoxy-6-[(4-fluorophenylimino)methyl]phenol. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]

  • National Institute of Standards and Technology. (n.d.). Phenol, 4-fluoro-. NIST WebBook. [Link]

  • SpectraBase. (n.d.). 4-[(4-Fluorophenyl)methyl]phenol - Optional[Vapor Phase IR] - Spectrum. [Link]

  • SpectraBase. (n.d.). 4-(4-Fluorophenyl)phenol - Optional[ATR-IR] - Spectrum. [Link]

  • Suzuki, A. (2004). Organoborane coupling reactions (Suzuki coupling). Proceedings of the Japan Academy, Series B, 80(8), 359-371. [Link]

  • Hales, D. A., & Hrapovic, L. (2017). Phenol-selective mass spectrometric analysis of jet fuel. Analyst, 142(16), 2977-2982. [Link]

  • MDPI. (2017). Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. [Link]

  • GSRS. (n.d.). 2-(((4-FLUOROPHENYL)IMINO)METHYL)PHENOL. [Link]

  • Quora. (2019). What is the NMR peak for methylphenol?. [Link]

  • ResearchGate. (n.d.). Mass spectrum of m-cresol-TBDMS (M ¼ 222 g mol À1 ). [Link]

Sources

An In-depth Technical Guide to the Physicochemical Properties of 4-Fluoro-2-methylphenol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the core physicochemical properties of 4-Fluoro-2-methylphenol (CAS RN: 452-72-2). In the landscape of pharmaceutical research and fine chemical synthesis, a profound understanding of a molecule's fundamental characteristics is paramount for its effective application. This document delineates the structural and electronic attributes of 4-Fluoro-2-methylphenol that govern its behavior in various chemical and biological systems. We will explore its key physicochemical parameters, supported by experimental data and theoretical estimations. Furthermore, this guide furnishes detailed, field-proven experimental protocols for the determination of critical properties and outlines a plausible synthetic route, thereby offering a holistic resource for laboratory and industrial applications. All quantitative data are systematically presented, and key concepts are visualized to ensure clarity and facilitate practical implementation.

A Note on Compound Identification: Initial database inquiries for "4-(4-Fluorophenyl)-2-methylphenol" did not yield a corresponding registered compound. The structural nomenclature suggests a biphenyl derivative. However, the vast majority of relevant scientific literature points towards a likely intended subject of interest: 4-Fluoro-2-methylphenol . This guide will therefore focus on the latter, a compound of significant interest as a versatile intermediate in organic synthesis.[1][2]

Molecular Structure and Foundational Properties

4-Fluoro-2-methylphenol, also known as 4-fluoro-o-cresol, is a substituted aromatic phenol. Its molecular architecture, featuring a hydroxyl group, a methyl group, and a fluorine atom attached to a benzene ring, dictates its reactivity and physical characteristics. The interplay of the electron-donating methyl group and the electron-withdrawing fluorine atom creates a unique electronic environment that influences its acidity and interaction with other molecules.

Below is a visualization of the molecular structure of 4-Fluoro-2-methylphenol.

Caption: Molecular Structure of 4-Fluoro-2-methylphenol

Core Physicochemical Data

The fundamental physicochemical properties of 4-Fluoro-2-methylphenol are summarized in the table below. These parameters are crucial for predicting its behavior in various solvents, its potential for membrane permeation, and its reactivity in chemical transformations.

PropertyValueSource(s)
Molecular Formula C₇H₇FO[1][3]
Molecular Weight 126.13 g/mol [1][3][4]
Appearance Off-white to pale yellow crystalline solid[1]
Melting Point 37-38 °C[4]
Boiling Point 168-170 °C (at 760 mmHg); 87 °C (at 14 mmHg)[4]
Water Solubility Insoluble[5]
pKa (estimated) ~9.7See Section 2 for detailed explanation
LogP (predicted) 2.1[6]

Acidity (pKa): A Deeper Dive

The acidity of phenols is primarily governed by the stability of the corresponding phenoxide anion. Electron-withdrawing groups on the aromatic ring delocalize the negative charge, stabilizing the anion and thus increasing acidity (lowering the pKa). Conversely, electron-donating groups destabilize the anion, making the phenol less acidic (higher pKa).

  • Fluorine (at para-position): Fluorine is a highly electronegative atom and exerts a strong electron-withdrawing inductive effect (-I), which would be expected to increase acidity. However, it also has a lone pair of electrons that can be donated to the aromatic ring through resonance (+R effect), which would decrease acidity. In the case of p-fluorophenol, these two opposing effects nearly cancel each other out, resulting in a pKa of 9.89, which is very close to that of phenol (pKa ≈ 10.0).[7][8]

  • Methyl group (at ortho-position): The methyl group is an electron-donating group through an inductive effect (+I) and hyperconjugation. This destabilizes the phenoxide ion, making o-cresol (2-methylphenol) less acidic (pKa ≈ 10.3) than phenol.

In 4-Fluoro-2-methylphenol, we have both a para-fluoro and an ortho-methyl substituent. The para-fluoro group will have a minimal net effect on the acidity, as seen with p-fluorophenol. The ortho-methyl group, being electron-donating, will decrease the acidity. Therefore, we can estimate the pKa of 4-Fluoro-2-methylphenol to be slightly higher than that of p-fluorophenol and likely in a similar range to o-cresol. A reasonable estimate would be in the range of 9.6 - 10.0 . For the purpose of this guide, we will use an estimated pKa of ~9.7 .

Experimental Determination of pKa

The pKa of a compound can be experimentally determined using various methods. Potentiometric titration is a robust and widely used technique.

Protocol: Potentiometric Titration for pKa Determination

  • Preparation of the Analyte Solution:

    • Accurately weigh a sample of 4-Fluoro-2-methylphenol and dissolve it in a suitable co-solvent (e.g., methanol or DMSO) due to its low water solubility.

    • Dilute the solution with deionized water to a final known concentration (e.g., 0.01 M). The final solution should contain a minimal amount of the organic co-solvent to ensure solubility while minimizing its effect on the pKa.

  • Titration Setup:

    • Calibrate a pH meter using standard buffer solutions (pH 4, 7, and 10).

    • Place the analyte solution in a thermostatted vessel maintained at a constant temperature (e.g., 25 °C).

    • Use a standardized solution of a strong base (e.g., 0.1 M NaOH) as the titrant.

  • Titration Procedure:

    • Immerse the calibrated pH electrode and a magnetic stirrer in the analyte solution.

    • Add the titrant in small, precise increments.

    • Record the pH of the solution after each addition, allowing the reading to stabilize.

  • Data Analysis:

    • Plot the measured pH values against the volume of titrant added to generate a titration curve.

    • The pKa is the pH at the half-equivalence point, where half of the phenol has been neutralized to its conjugate base. This corresponds to the midpoint of the steepest part of the titration curve.

Solubility Profile

The solubility of a compound is a critical determinant of its bioavailability and formulation possibilities. 4-Fluoro-2-methylphenol is reported to be insoluble in water.[5] This is expected due to the predominantly nonpolar nature of the molecule.

  • Methanol

  • Ethanol

  • Acetone

  • Dimethyl sulfoxide (DMSO)

  • Dichloromethane

  • Ethyl acetate

The principle of "like dissolves like" suggests that its solubility will be higher in solvents with similar polarity.

Experimental Determination of Aqueous Solubility (Shake-Flask Method)

The shake-flask method is the gold standard for determining the thermodynamic solubility of a compound, as outlined in OECD Guideline 105.

Protocol: Shake-Flask Method for Aqueous Solubility

  • Preparation of a Saturated Solution:

    • Add an excess amount of 4-Fluoro-2-methylphenol to a known volume of deionized water in a flask. The excess solid should be clearly visible.

    • Seal the flask and agitate it at a constant temperature (e.g., 25 °C) for a sufficient period to reach equilibrium (typically 24-48 hours). A mechanical shaker or magnetic stirrer can be used.

  • Phase Separation:

    • After equilibration, allow the solution to stand undisturbed at the same constant temperature to allow the undissolved solid to settle.

    • Carefully withdraw a sample of the supernatant, ensuring no solid particles are transferred. This can be achieved by centrifugation followed by withdrawal of the supernatant, or by filtration through a syringe filter (e.g., 0.22 µm PTFE).

  • Quantification:

    • Analyze the concentration of 4-Fluoro-2-methylphenol in the clear aqueous sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

    • Prepare a calibration curve using standard solutions of known concentrations of 4-Fluoro-2-methylphenol to accurately quantify the concentration in the saturated solution.

  • Reporting:

    • The determined concentration represents the aqueous solubility of the compound at the specified temperature, typically reported in mg/L or mol/L.

The following diagram illustrates the workflow for determining aqueous solubility.

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Separation cluster_quant Quantification cluster_result Result prep Add excess 4-Fluoro-2-methylphenol to water equil Agitate at constant temperature (24-48 hours) prep->equil Shake-Flask sep Centrifuge or filter to remove undissolved solid equil->sep quant Analyze supernatant by HPLC sep->quant result Determine solubility from calibration curve quant->result

Caption: Workflow for Aqueous Solubility Determination by the Shake-Flask Method

Synthesis of 4-Fluoro-2-methylphenol

4-Fluoro-2-methylphenol is a valuable synthetic intermediate.[2] A plausible and efficient synthesis route starts from 4-amino-2-methylphenol via a Sandmeyer-type reaction. The Sandmeyer reaction is a well-established method for converting an aryl amine to an aryl halide via a diazonium salt intermediate.[9][10]

Reaction Scheme:

4-Amino-2-methylphenol → 4-Fluoro-2-methylphenol

Step-by-Step Synthesis Protocol:

  • Diazotization of 4-Amino-2-methylphenol:

    • In a reaction vessel, dissolve 4-amino-2-methylphenol in an aqueous solution of a strong acid, such as tetrafluoroboric acid (HBF₄), and cool the mixture to 0-5 °C in an ice bath.

    • Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂) dropwise to the stirred mixture. Maintain the temperature below 5 °C throughout the addition to ensure the stability of the diazonium salt.

    • The completion of the diazotization can be tested with starch-iodide paper (a blue-black color indicates the presence of excess nitrous acid).

  • Thermal Decomposition of the Diazonium Salt (Balz-Schiemann Reaction):

    • The resulting aryldiazonium fluoroborate salt is often insoluble and can be isolated by filtration.

    • The isolated diazonium salt is then gently heated. Thermal decomposition of the diazonium fluoroborate will yield the desired 4-Fluoro-2-methylphenol, along with nitrogen gas and boron trifluoride.

  • Work-up and Purification:

    • The crude product is then subjected to an appropriate work-up procedure, which may include extraction with an organic solvent (e.g., diethyl ether or dichloromethane).

    • The organic extracts are combined, washed with water and brine, and dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

    • The solvent is removed under reduced pressure, and the resulting crude 4-Fluoro-2-methylphenol can be purified by techniques such as distillation or column chromatography to obtain the final product with high purity.

Spectroscopic Characterization

Spectroscopic data are essential for the structural elucidation and confirmation of the identity and purity of 4-Fluoro-2-methylphenol.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum will show characteristic signals for the aromatic protons, the methyl protons, and the hydroxyl proton. The coupling patterns of the aromatic protons will be indicative of the substitution pattern on the benzene ring.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will provide information on the number and chemical environment of the carbon atoms in the molecule. The carbon attached to the fluorine atom will exhibit a characteristic large coupling constant (¹J C-F).

  • IR (Infrared) Spectroscopy: The IR spectrum will show characteristic absorption bands for the O-H stretch of the phenolic hydroxyl group (typically a broad band around 3200-3600 cm⁻¹), C-H stretches of the aromatic ring and the methyl group, and C=C stretching vibrations of the aromatic ring. The C-F bond will also have a characteristic stretching vibration in the fingerprint region.

Conclusion

This technical guide has provided a detailed examination of the core physicochemical properties of 4-Fluoro-2-methylphenol. By understanding its molecular structure, acidity, solubility, and synthetic pathways, researchers and drug development professionals can better leverage this versatile compound in their applications. The provided experimental protocols offer a practical framework for the in-house determination of its key properties, ensuring data integrity and facilitating informed decision-making in research and development endeavors.

References

  • Sandmeyer reaction. (n.d.). In Wikipedia. Retrieved January 18, 2026, from [Link]

  • L.S.College, Muzaffarpur. (2022, January 21). Sandmeyer reaction. [Link]

  • Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. [Link]

  • Quora. (2017, May 25). Why is o-flurophenol is more acidic than p-flurophenol?[Link]

  • BYJU'S. (n.d.). Sandmeyer Reaction Mechanism. [Link]

  • Quora. (2017, June 10). Why is para choro phenol more acidic than para fluro phenol?[Link]

  • askIITians. (2018, November 26). The pKa value of o-fluorophenol is 8.7, while that of the p-fluorophe. [Link]

  • Google Patents. (n.d.). CN110903176A - Chemical synthesis method of 4-fluoro-2-methylbenzoic acid.
  • ResearchGate. (n.d.). Diazotization of 2‐ or 4‐aminophenols. [Link]

  • Fisher Scientific. (n.d.). 4-Fluoro-2-methylphenol, 98%. [Link]

  • Chemistry Stack Exchange. (2017, August 27). Why is o-fluorophenol a stronger acid than p-fluorophenol?. [Link]

  • Science Alert. (2009, May 29). Preparation of Dis-Azo Dyes Derived from p-Aminophenol and Their Fastness Properties for Synthetic Polymer-Fibres. [Link]

  • Wiley Online Library. (2019). Aqueous pKa values from J. Phys. Org. Chem. 2019, 32, e3940. [Link]

  • PubChem. (n.d.). 4-Fluoro-2-methylphenol. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Chemical Synthesis Advantage: Why 4-Fluoro-2-methylphenol is a Key Intermediate. [Link]

  • Lide, D. R. (Ed.). (2004). CRC Handbook of Chemistry and Physics (85th ed.). CRC Press.
  • Chemistry Stack Exchange. (2019, December 25). Selectivity of diazo-coupling with p-amino phenol. [Link]

  • ResearchGate. (2025, August 6). Solutes in sulfuric acid. Part VIII. Protonation of phenol, 4‐fluorophenol and the 2‐ and 4‐sulfonates of anisole and phenol in concentrated aqueous sulfuric acid; determination of pKa values by means of 13C NMR. [Link]

  • DocsDrive. (n.d.). Synthesis of Halogenated Disazo Disperse Dyes Derived from 2,4-Dichloroaniline and 3-Aminophenol. [Link]

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An In-depth Technical Guide to 4-[[(4-Fluorophenyl)imino]methyl]-phenol

Author: BenchChem Technical Support Team. Date: January 2026

A Note on Chemical Nomenclature: The topic specified, "4-(4-Fluorophenyl)-2-methylphenol," presents a potential ambiguity in its chemical structure. Based on a comprehensive review of chemical databases and scientific literature, this name does not correspond to a commonly referenced compound with a registered CAS number. However, the structurally related and industrially significant compound, 4-[[(4-Fluorophenyl)imino]methyl]-phenol , is often a subject of interest for researchers in drug development. This guide will focus on the latter, providing an in-depth technical overview of its properties, synthesis, and applications, which aligns with the professional interests of the intended audience.

Introduction

4-[[(4-Fluorophenyl)imino]methyl]-phenol, a Schiff base, is a pivotal intermediate in the synthesis of various pharmaceutical compounds, most notably the cholesterol-lowering drug Ezetimibe.[1][2] Its molecular architecture, featuring a fluorinated phenyl ring connected to a phenol moiety via an imine linkage, imparts a unique combination of reactivity and physicochemical properties. This guide offers a comprehensive exploration of this compound, from its fundamental identifiers to detailed synthetic protocols and safety considerations, designed for the practicing researcher and drug development professional.

Chemical Identifiers and Physicochemical Properties

A precise understanding of a compound's identifiers and properties is fundamental for its effective use in a research and development setting.

Identifier Value Source
CAS Number 3382-63-6[1][3][4]
Molecular Formula C13H10FNO[1][3][4]
Molecular Weight 215.22 g/mol [1][3][4]
IUPAC Name 4-[(4-fluorophenyl)iminomethyl]phenol[3][4]
Synonyms p-[N-(p-Fluorophenyl)formimidoyl]phenol, N-(4-Hydroxybenzylidene)-4-fluoroaniline, ALPHA-(4-FLUOROPHENYLIMINO)-P-CRESOL[1][5]
Appearance White to off-white or pale yellow crystalline solid[1][5]
InChI Key VNNJGDYPPLXJFF-UHFFFAOYSA-N[3]
SMILES C1=CC(=CC=C1C=NC2=CC=C(C=C2)F)O[3]

Molecular Structure and Reactivity

The structure of 4-[[(4-Fluorophenyl)imino]methyl]-phenol is characterized by several key functional groups that dictate its chemical behavior.

G start Start: Reagents reagents 4-hydroxybenzaldehyde 4-fluoroaniline Ethanol (solvent) Glacial Acetic Acid (catalyst) start->reagents reaction Reaction Setup: Combine reagents in a round-bottom flask. Reflux the mixture with stirring. reagents->reaction monitoring Reaction Monitoring: Monitor progress by TLC. reaction->monitoring workup Work-up: Cool the reaction mixture. Filter the precipitated solid. monitoring->workup purification Purification: Recrystallize the crude product from ethanol. workup->purification characterization Characterization: Obtain melting point, NMR, IR, and MS data. purification->characterization end End: Pure Product characterization->end

Caption: General workflow for the synthesis of 4-[[(4-Fluorophenyl)imino]methyl]-phenol.

Detailed Step-by-Step Methodology
  • Reagent Preparation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1.0 equivalent of 4-hydroxybenzaldehyde in absolute ethanol.

  • Addition of Amine: To this solution, add 1.0 equivalent of 4-fluoroaniline.

  • Catalyst Addition: Add a catalytic amount (e.g., a few drops) of glacial acetic acid to the mixture. [5]4. Reaction: Heat the mixture to reflux and maintain for a period determined by reaction monitoring (typically 2-4 hours).

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting materials are consumed.

  • Isolation: Upon completion, cool the reaction mixture to room temperature, and then further cool in an ice bath to facilitate precipitation.

  • Filtration: Collect the precipitated solid by vacuum filtration and wash with cold ethanol to remove any unreacted starting materials.

  • Purification: Recrystallize the crude product from a suitable solvent, such as ethanol, to obtain the pure 4-[[(4-Fluorophenyl)imino]methyl]-phenol. [5]9. Drying: Dry the purified product under vacuum.

Applications in Research and Development

The primary application of 4-[[(4-Fluorophenyl)imino]methyl]-phenol is as a key intermediate in the synthesis of Ezetimibe, a cholesterol-lowering medication. [1][6]Beyond this, its chemical functionalities make it a versatile building block in other areas of chemical research:

  • Coordination Chemistry: The imine nitrogen and phenolic oxygen can act as a bidentate ligand to form stable complexes with various metal ions. These metal complexes may exhibit interesting catalytic or material properties. [7][6]* Medicinal Chemistry: The fluorinated Schiff base scaffold has been investigated for potential antimicrobial, antioxidant, and antitumor activities. [5]* Organic Synthesis: The reactive imine and phenol groups allow for further chemical transformations, making it a useful starting material for the synthesis of more complex molecules, including novel dyes and agrochemicals. [7]

Safety and Handling

Proper handling of 4-[[(4-Fluorophenyl)imino]methyl]-phenol is crucial to ensure laboratory safety.

GHS Hazard Information
  • Hazard Statements: Harmful if swallowed (H302), Causes skin irritation (H315), Causes serious eye irritation (H319), May cause respiratory irritation (H335). [8]* Precautionary Statements:

    • Prevention: Avoid breathing dust/fume/gas/mist/vapors/spray (P261). Wash skin thoroughly after handling (P264). Do not eat, drink or smoke when using this product (P270). Use only outdoors or in a well-ventilated area (P271). Wear protective gloves/eye protection/face protection (P280). [8][9] * Response: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. Rinse mouth (P301+P312, P330). IF ON SKIN: Wash with plenty of water (P302+P352). If skin irritation occurs: Get medical advice/attention (P332+P313). Take off contaminated clothing and wash it before reuse (P362+P364). IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing (P305+P351+P338). IF INHALED: Remove person to fresh air and keep comfortable for breathing (P304+P340). [8][9] * Storage: Store in a well-ventilated place. Keep container tightly closed (P403+P233). Store locked up (P405). [9] * Disposal: Dispose of contents/container to an approved waste disposal plant (P501). [9]

Personal Protective Equipment (PPE)
  • Eye/Face Protection: Wear safety glasses with side-shields or chemical goggles. [9]* Skin Protection: Wear impervious gloves (e.g., nitrile rubber) and a lab coat. [9]* Respiratory Protection: Use a NIOSH-approved respirator with an appropriate cartridge if dusts are generated and ventilation is inadequate. [9]

Storage and Stability

Store in a tightly closed container in a cool, dry, and well-ventilated area. The compound is sensitive to prolonged exposure to light and moisture due to the reactivity of the imine functional group. [5]

Conclusion

4-[[(4-Fluorophenyl)imino]methyl]-phenol is a compound of significant interest in the pharmaceutical and chemical industries. Its straightforward synthesis, coupled with the versatile reactivity of its functional groups, makes it a valuable intermediate for drug development and a useful building block in broader organic synthesis. A thorough understanding of its properties, synthesis, and safe handling procedures, as outlined in this guide, is essential for its effective and safe utilization in a research and development setting.

References

  • Understanding the Properties and Applications of 4-[[(4-Fluorophenyl)imino]methyl]-phenol. (n.d.). Google Cloud.
  • 4-[[(4-Fluorophenyl)imino]methyl]phenol 3382-63-6 wiki - Guidechem. (n.d.). Guidechem.
  • 4-[[(4-Fluorophenyl)imino]methyl]-phenol | 3382-63-6 | Benchchem. (n.d.). Benchchem.
  • Safety Data Sheet. (2024, June 12). Sasol.
  • SAFETY DATA SHEET. (n.d.). Fisher Scientific.
  • 4-[[(4-Fluorophenyl)imino]methyl]phenol SDS, 3382-63-6 Safety Data Sheets - ECHEMI. (n.d.). ECHEMI.
  • 4-Fluoro-2-methylphenol | CAS 452-72-2. (n.d.). Ossila.
  • 4-[[(4-Fluorophenyl)imino]methyl]-phenol - Safety Data Sheet. (2025, September 13). ChemicalBook.
  • 4-[[(4-Fluorophenyl)imino]methyl]phenol. (n.d.). PubChem.
  • The Role of 4-[[(4-Fluorophenyl)imino]methyl]-phenol in Advanced Chemical Synthesis. (2026, January 5). Google Cloud.
  • SAFETY DATA SHEET. (2025, November 11). TCI Chemicals.
  • Buy 4-[[(4-Fluorophenyl)imino]methyl]-phenol (EVT-320017) | 3382-63-6. (n.d.). EvitaChem.
  • 4-Fluoro-2-methylphenol 99 452-72-2. (n.d.). Sigma-Aldrich.
  • 4-Fluoro-2-methylphenol. (n.d.). PubChem.
  • 4-4-fluorophenyl Imino Methyl Phenol | 3382-63-6. (n.d.). Chemical Bull Pvt. Ltd..
  • Synthesis Protocol for 4-[[(4-Fluorophenyl)imino]methyl]-phenol: An In-depth Technical Guide. (n.d.). Benchchem.
  • 2-{[(4-fluorophenyl)imino]methyl}phenol | CAS#:3382-62-5. (2025, August 26). Chemsrc.

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A Technical Guide to the Spectral Analysis of 4-(4-Fluorophenyl)-2-methylphenol

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the expected spectral data for the compound 4-(4-Fluorophenyl)-2-methylphenol, a substituted biphenyl derivative of interest in pharmaceutical and materials science research. Due to the limited availability of direct experimental spectra for this specific molecule in public databases, this document establishes a robust predictive framework based on the well-understood principles of spectroscopic analysis and by drawing comparisons with structurally analogous compounds. This approach allows for a detailed interpretation of the anticipated Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, providing researchers with a valuable reference for the identification and characterization of this and similar molecules.

Molecular Structure and Spectroscopic Overview

This compound is a biphenyl derivative featuring a hydroxyl group and a methyl group on one phenyl ring, and a fluorine atom on the other. These substituents significantly influence the electronic environment and geometry of the molecule, which in turn dictates its spectroscopic signatures. Understanding these influences is key to interpreting the spectral data.

Caption: Molecular structure of this compound.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR will provide critical information about the number of unique protons and carbons, their chemical environments, and their connectivity.

Experimental Protocol: Acquiring NMR Spectra

A standard protocol for acquiring high-resolution NMR spectra of a solid sample like this compound involves the following steps:

  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical as it can influence the chemical shifts, particularly of the hydroxyl proton.

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and resolution.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Typical parameters include a 90° pulse width, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

    • The number of scans can be adjusted to achieve an adequate signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Due to the low natural abundance of ¹³C, a larger number of scans and a longer relaxation delay (e.g., 2-5 seconds) are typically required.

  • Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the spectra to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

Predicted ¹H NMR Spectral Data

The predicted ¹H NMR spectrum of this compound in CDCl₃ is summarized below. The chemical shifts are influenced by the electron-donating effects of the hydroxyl and methyl groups and the electron-withdrawing effect of the fluorine atom.

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Integration
-OH~4.5 - 5.5Singlet (broad)-1H
Ar-H (ortho to -OH)~6.8Doublet~8.01H
Ar-H (meta to -OH, ortho to -CH₃)~7.0Doublet of doublets~8.0, ~2.01H
Ar-H (meta to -OH and -CH₃)~7.1Doublet~2.01H
Ar-H (ortho to F)~7.1Triplet (apparent)~8.82H
Ar-H (meta to F)~7.4Triplet (apparent)~8.82H
-CH₃~2.2Singlet-3H

Interpretation and Rationale:

  • -OH Proton: The phenolic proton is expected to be a broad singlet due to hydrogen bonding and exchange with trace amounts of water. Its chemical shift can vary significantly with concentration and solvent.[1][2]

  • Methyl Protons: The methyl group protons will appear as a sharp singlet, shifted downfield from typical alkyl protons due to the adjacent aromatic ring.

  • Aromatic Protons (Phenolic Ring): The three protons on the substituted phenol ring will exhibit distinct signals due to the influence of the -OH and -CH₃ groups. The proton ortho to the hydroxyl group will be the most shielded.

  • Aromatic Protons (Fluorophenyl Ring): The protons on the fluorophenyl ring will appear as two sets of signals, each integrating to two protons. The protons ortho to the fluorine will be coupled to the fluorine atom, resulting in a doublet of doublets that may appear as a triplet. The protons meta to the fluorine will also show coupling to the adjacent protons. The chemical shifts are based on data for 4-phenylphenol and related compounds.[3][4]

Predicted ¹³C NMR Spectral Data

The predicted ¹³C NMR spectrum will show 12 distinct signals, corresponding to the 12 unique carbon atoms in the molecule.

Carbon Assignment Predicted Chemical Shift (δ, ppm)
C-OH~152-155
C-CH₃~125-128
C-H (Phenolic Ring)~115-130
C-ipso (Phenolic Ring)~130-135
C-F~160-163 (d, ¹JCF ≈ 245 Hz)
C-H (Fluorophenyl Ring)~115-117 (d, ²JCF ≈ 21 Hz)
C-H (Fluorophenyl Ring)~128-130 (d, ³JCF ≈ 8 Hz)
C-ipso (Fluorophenyl Ring)~135-138 (d, ⁴JCF ≈ 3 Hz)
-CH₃~16-18

Interpretation and Rationale:

  • C-OH: The carbon attached to the hydroxyl group will be significantly deshielded and appear at a high chemical shift.[5]

  • C-F: The carbon directly bonded to the fluorine atom will also be highly deshielded and will appear as a doublet due to strong one-bond coupling with the fluorine atom.

  • Other Aromatic Carbons: The chemical shifts of the other aromatic carbons are predicted based on the additive effects of the substituents. Carbons ortho and para to the electron-donating -OH and -CH₃ groups will be shielded, while those ortho and para to the electron-withdrawing fluorine will be deshielded. The carbons in the fluorophenyl ring will exhibit smaller C-F coupling constants.

  • Methyl Carbon: The methyl carbon will be the most shielded carbon, appearing at a low chemical shift.

Part 2: Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to molecular vibrations.

Experimental Protocol: Acquiring an IR Spectrum

A common method for obtaining the IR spectrum of a solid sample is using an Attenuated Total Reflectance (ATR) accessory with an FTIR spectrometer.

  • Sample Preparation: A small amount of the solid sample is placed directly on the ATR crystal.

  • Data Acquisition: The spectrum is recorded by pressing the sample against the crystal. A background spectrum of the empty ATR crystal is recorded first and automatically subtracted from the sample spectrum.

  • Data Analysis: The resulting spectrum shows the percentage of transmittance versus wavenumber (cm⁻¹).

Predicted IR Spectral Data
Vibrational Mode Predicted Absorption Range (cm⁻¹) Intensity
O-H Stretch (hydrogen-bonded)3200 - 3550Strong, Broad
Aromatic C-H Stretch3000 - 3100Medium
Aliphatic C-H Stretch (-CH₃)2850 - 2960Medium
Aromatic C=C Stretch1500 - 1600Medium to Strong
C-O Stretch (Phenolic)1200 - 1260Strong
C-F Stretch1150 - 1250Strong
Aromatic C-H Bending (Out-of-plane)800 - 900Strong

Interpretation and Rationale:

  • O-H Stretch: A prominent broad band in the 3200-3550 cm⁻¹ region is the most characteristic feature of a phenol, arising from the stretching of the hydrogen-bonded hydroxyl group.[1][2][6]

  • C-H Stretches: Aromatic C-H stretching vibrations appear above 3000 cm⁻¹, while the aliphatic C-H stretches of the methyl group are found just below 3000 cm⁻¹.

  • Aromatic C=C Stretches: Multiple sharp bands in the 1500-1600 cm⁻¹ region are indicative of the aromatic rings.

  • C-O and C-F Stretches: The strong absorption for the phenolic C-O stretch is expected around 1230 cm⁻¹. The C-F stretching vibration will also give a strong band in a similar region, potentially overlapping with the C-O stretch.[6]

  • Out-of-plane Bending: The pattern of strong absorptions in the 800-900 cm⁻¹ region can provide information about the substitution pattern of the aromatic rings.

Caption: General experimental workflow for spectroscopic analysis.

Part 3: Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.

Experimental Protocol: Acquiring a Mass Spectrum

Electron Ionization (EI) is a common technique for the analysis of relatively small, volatile organic molecules.

  • Sample Introduction: The sample is introduced into the high-vacuum source of the mass spectrometer, often via a direct insertion probe or after separation by gas chromatography (GC).

  • Ionization: In the EI source, the sample molecules are bombarded with high-energy electrons (typically 70 eV), causing them to ionize and form a molecular ion (M⁺•).

  • Fragmentation: The molecular ion is often unstable and fragments into smaller, characteristic ions.

  • Analysis: The ions are accelerated and separated based on their mass-to-charge ratio (m/z).

  • Detection: The abundance of each ion is measured, and a mass spectrum is generated.

Predicted Mass Spectral Data

The predicted mass spectrum of this compound would show a molecular ion peak and several key fragment ions. The molecular weight of C₁₃H₁₁FO is 202.23 g/mol .

m/z Proposed Fragment Significance
202[C₁₃H₁₁FO]⁺•Molecular Ion (M⁺•)
187[M - CH₃]⁺Loss of a methyl radical
174[M - CO]⁺•Loss of carbon monoxide
173[M - CHO]⁺Loss of a formyl radical
107[C₇H₇O]⁺Fragment from cleavage of the biphenyl bond
95[C₆H₄F]⁺Fragment from cleavage of the biphenyl bond

Interpretation and Rationale:

  • Molecular Ion: The molecular ion peak at m/z 202 should be reasonably intense due to the stability of the aromatic system.

  • Loss of Methyl: A common fragmentation pathway for methylated compounds is the loss of the methyl radical (15 Da) to form a stable benzylic-type cation, resulting in a peak at m/z 187.

  • Phenolic Fragmentations: Phenols can undergo characteristic fragmentations, including the loss of CO (28 Da) or a CHO radical (29 Da), leading to peaks at m/z 174 and 173, respectively.

  • Biphenyl Cleavage: Cleavage of the bond connecting the two phenyl rings can lead to fragments corresponding to each ring system. This would result in peaks at m/z 107 for the hydroxymethylphenyl cation and m/z 95 for the fluorophenyl cation. The relative intensities of these peaks will depend on the stability of the respective fragments.

Mass_Spec_Fragmentation M [C13H11FO]+• m/z = 202 M_minus_CH3 [M - CH3]+ m/z = 187 M->M_minus_CH3 - •CH3 M_minus_CO [M - CO]+• m/z = 174 M->M_minus_CO - CO M_minus_CHO [M - CHO]+ m/z = 173 M->M_minus_CHO - •CHO Fragment1 [C7H7O]+ m/z = 107 M->Fragment1 Biphenyl Cleavage Fragment2 [C6H4F]+ m/z = 95 M->Fragment2 Biphenyl Cleavage

Caption: Predicted major fragmentation pathways for this compound in EI-MS.

Conclusion

This technical guide provides a comprehensive, albeit predictive, analysis of the NMR, IR, and MS spectral data for this compound. By leveraging established spectroscopic principles and data from analogous compounds, we have constructed a detailed framework for the interpretation of its key spectral features. This guide serves as a valuable resource for researchers working on the synthesis, identification, and characterization of this and related biphenyl derivatives, enabling them to confidently assign spectral features and confirm the structure of their target molecules.

References

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning. [Link]

  • Smith, B. C. (2011). Fundamentals of Fourier Transform Infrared Spectroscopy. CRC Press. [Link]

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]

  • SDBS. (n.d.). Spectral Database for Organic Compounds. National Institute of Advanced Industrial Science and Technology (AIST), Japan. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). 17.11: Spectroscopy of Alcohols and Phenols. Retrieved from [Link]

  • NIST. (n.d.). Chemistry WebBook. National Institute of Standards and Technology. Retrieved from [Link]

  • Field, L. D., Li, H., & Magill, A. M. (2007). Organic Structures from Spectra. John Wiley & Sons. [Link]

  • Quora. (2019). What is the NMR peak for methylphenol?. Retrieved from [Link]

  • Pretsch, E., Bühlmann, P., & Affolter, C. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer Science & Business Media. [Link]

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An In-Depth Technical Guide to the Solubility and Stability of 4-(4-Fluorophenyl)-2-methylphenol

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

This technical guide provides a comprehensive framework for characterizing the aqueous and organic solubility, as well as the chemical stability, of 4-(4-Fluorophenyl)-2-methylphenol. As this molecule is not extensively documented in publicly available literature, this guide emphasizes the foundational principles and robust experimental designs required to generate these critical datasets. By synthesizing established methodologies for analogous compounds—namely substituted biphenyls and phenols—we present a complete program for analysis. The protocols herein are grounded in authoritative standards from the International Council for Harmonisation (ICH) to ensure regulatory compliance and scientific rigor. This document serves as a predictive and methodological resource, enabling researchers to systematically evaluate the viability of this compound for further development.

Introduction and Predicted Physicochemical Profile

This compound is a substituted biphenyl phenol derivative. Its structure combines a hydrophilic phenolic hydroxyl group with a largely hydrophobic biphenyl backbone, modified by a methyl group and a fluorine atom. This amalgam of functional groups dictates its physicochemical behavior, which is crucial for applications in drug development, materials science, and chemical synthesis.

Given the absence of empirical data, a predictive assessment based on its constituent parts is necessary.

  • Biphenyl Core : The biphenyl structure confers significant hydrophobicity (logP of biphenyl is ~4.0). This is expected to be the dominant factor, leading to poor intrinsic aqueous solubility.

  • Phenolic Hydroxyl Group : The -OH group (pKa ~10) allows for ionization in alkaline conditions, which would dramatically increase aqueous solubility at higher pH. It also provides a site for potential oxidative degradation.[1]

  • Methyl Group : The ortho-methyl group on the phenolic ring slightly increases lipophilicity and may sterically hinder reactions involving the adjacent hydroxyl group.

  • Fluorine Atom : The para-fluoro substituent on the non-phenolic ring increases lipophilicity and can alter the electronic properties of the biphenyl system, potentially influencing its metabolic stability and bond strengths.

Based on these features, this compound is predicted to be a weakly acidic compound with low solubility in neutral aqueous media but soluble in many organic solvents and alkaline aqueous solutions.

Figure 1: Chemical Structure of this compound

Comprehensive Solubility Determination

A precise understanding of solubility is fundamental. The shake-flask method is the gold standard for determining thermodynamic equilibrium solubility due to its reliability and directness.[2] A tiered approach, assessing solubility in aqueous buffers and a panel of organic solvents, provides a comprehensive profile.

Rationale for Solvent Selection
  • Aqueous Buffers (pH 2.0, 7.4, 9.0): These are chosen to represent acidic (gastric), physiological, and basic conditions, respectively. For a weakly acidic phenol, a significant increase in solubility is expected at pH 9.0, above its predicted pKa.

  • Organic Solvents: A panel spanning a range of polarities (e.g., Methanol, Ethanol, Acetonitrile, Acetone, Dichloromethane, Heptane) is critical to identify suitable solvents for formulation, purification, and analytical method development.

Experimental Protocol: Shake-Flask Method

This protocol is designed to be a self-validating system by ensuring equilibrium is reached and measurements are reproducible.

  • Preparation: Add an excess amount of this compound (e.g., 10 mg) to a series of glass vials. The excess solid is crucial to ensure saturation is achieved.

  • Solvent Addition: Add a precise volume (e.g., 2 mL) of the selected solvent or buffer to each vial.

  • Equilibration: Seal the vials and place them in a temperature-controlled shaker (e.g., 25 °C or 37 °C). Agitate for a preliminary period of 24 hours to approach equilibrium.[3]

  • Equilibrium Confirmation: After 24 hours, cease agitation and allow solids to settle. Sample the supernatant. Return the vials to the shaker for an additional 24 hours (48 hours total). Sample the supernatant again. Equilibrium is confirmed if the concentration from the 48-hour sample is within 5% of the 24-hour sample. If not, continue agitation and sampling at 24-hour intervals until equilibrium is established.

  • Sample Processing: Immediately after sampling, filter the supernatant through a 0.22 µm syringe filter (chemically compatible with the solvent) to remove all undissolved solids.

  • Quantification: Dilute the filtered supernatant to a concentration within the linear range of a pre-validated analytical method, typically High-Performance Liquid Chromatography with UV detection (HPLC-UV).[4][5][6]

  • Calculation: Calculate the solubility based on the measured concentration and the dilution factor. Perform each determination in triplicate to ensure statistical validity.

cluster_prep Preparation cluster_stress Stress Conditions (ICH Q1A/Q1B) cluster_analysis Analysis cluster_outcome Outcome prep_stock Prepare 1 mg/mL Stock Solution acid Acid Hydrolysis (0.1 M HCl, 60°C) prep_stock->acid base Base Hydrolysis (0.1 M NaOH, 60°C) prep_stock->base oxidation Oxidation (3% H₂O₂, RT) prep_stock->oxidation thermal Thermal Stress (Solid & Solution, 60-80°C) prep_stock->thermal photo Photostability (≥1.2M lux-hr, ≥200 W-hr/m²) prep_stock->photo prep_solid Prepare Solid State Samples prep_solid->thermal prep_solid->photo sampling Sample at Timepoints (Target 5-20% Degradation) acid->sampling base->sampling oxidation->sampling thermal->sampling photo->sampling analysis_hplc Analyze via Stability-Indicating HPLC-PDA Method sampling->analysis_hplc quant Quantify Parent Compound Loss & Degradant Formation analysis_hplc->quant pathway Elucidate Degradation Pathways quant->pathway method Confirm Method Specificity quant->method stability Define Intrinsic Stability Profile quant->stability parent This compound stress Oxidative Stress (e.g., H₂O₂ or Light/Air) parent->stress intermediate Phenoxy Radical Intermediate stress->intermediate [O] product1 Quinone-type Degradant intermediate->product1 Dimerization or Rearrangement product2 Further Oxidation Products (e.g., Ring-opened species) product1->product2 Harsh Conditions

Sources

The Strategic Advantage of Fluorination: Unlocking Novel Applications for Biaryl Phenols

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The deliberate incorporation of fluorine into organic molecules has become a cornerstone of modern chemical and pharmaceutical research. This guide delves into the unique potential of fluorinated biaryl phenols, a structural motif of increasing importance. We will explore the profound impact of fluorination on the physicochemical and biological properties of these compounds, moving beyond a simple recitation of facts to an in-depth analysis of the causal relationships that drive experimental design and application. This document serves as a technical resource, providing field-proven insights, detailed experimental workflows, and a robust theoretical framework for researchers aiming to leverage the power of fluorinated biaryl phenols in drug discovery, materials science, and catalysis.

The Fluorine Factor: Understanding the Physicochemical Impact

The strategic placement of fluorine atoms on the biaryl phenol scaffold is not a trivial modification; it is a transformative act that fundamentally alters molecular behavior. The unique properties of the fluorine atom—its small size, high electronegativity, and the strength of the carbon-fluorine bond—are the primary drivers of these changes.[1][2]

  • Modulation of Acidity and pKa: The electron-withdrawing nature of fluorine significantly increases the acidity of the phenolic hydroxyl group. This is a critical consideration in drug design, as it dictates the ionization state of the molecule at physiological pH, which in turn affects solubility, membrane permeability, and target binding. Spectroscopic studies using UV-vis and 19F-NMR have been employed to precisely measure the pKa values of various fluorinated phenols.[3]

  • Enhanced Lipophilicity: Fluorination often increases the lipophilicity (logP) of a molecule. This property is crucial for its ability to cross cell membranes and the blood-brain barrier. However, the effect is complex and position-dependent. Strategic fluorination can fine-tune the hydrophilic-lipophilic balance (HLB) to optimize pharmacokinetic profiles.[4][5]

  • Metabolic Stability: The C-F bond is exceptionally strong and resistant to oxidative metabolism by cytochrome P450 enzymes.[1] By replacing a metabolically labile C-H bond with a C-F bond at a known site of metabolism, researchers can significantly extend the half-life of a drug candidate, a strategy known as "metabolic blocking."

  • Conformational Control and Binding Affinity: Fluorine atoms can engage in unique non-covalent interactions, including hydrogen bonds (acting as a weak acceptor), dipole-dipole, and multipolar interactions (e.g., ortho-fluoro-amide interactions). These forces can lock the biaryl rings into a specific, biologically active conformation, thereby increasing binding affinity and selectivity for a target protein.

The interplay of these properties is summarized in the logical diagram below.

G cluster_core Core Structure cluster_properties Key Physicochemical Properties cluster_apps Primary Research Applications Fluorinated Biaryl Phenol Fluorinated Biaryl Phenol Prop1 Increased Metabolic Stability (Strong C-F Bond) Fluorinated Biaryl Phenol->Prop1 Prop2 Altered Acidity (pKa) (Inductive Effect) Fluorinated Biaryl Phenol->Prop2 Prop3 Enhanced Lipophilicity (logP Modulation) Fluorinated Biaryl Phenol->Prop3 Prop4 Conformational Control (Unique Non-covalent Interactions) Fluorinated Biaryl Phenol->Prop4 App1 Drug Discovery & Medicinal Chemistry Prop1->App1 Longer Half-Life App2 Advanced Materials Science Prop1->App2 Enhanced Durability Prop2->App1 Optimized Target Binding & Permeability Prop2->App2 Tuning Electronic & Physical Properties Prop3->App1 Improved Bioavailability Prop3->App2 Tuning Electronic & Physical Properties Prop4->App1 Increased Potency & Selectivity App3 Specialized Catalysis Prop4->App3 Ligand Design

Caption: Logical flow from core structure to applications.

Synthesis of Fluorinated Biaryl Phenols: A Practical Guide

The accessibility of these compounds is paramount for their application. Modern synthetic chemistry offers several robust pathways. The choice of method is dictated by the desired substitution pattern, functional group tolerance, and scalability.

Cross-Coupling Strategies

Palladium- and Nickel-catalyzed cross-coupling reactions are the workhorses for constructing the biaryl core. The Suzuki-Miyaura reaction is particularly common, coupling a fluorinated aryl boronic acid/ester with a protected phenol derivative (e.g., aryl halide or triflate).[6]

G Start1 Fluorinated Aryl Boronic Acid/Ester Process1 Suzuki-Miyaura Cross-Coupling [Pd(PPh3)4 or similar catalyst] [Base (e.g., K2CO3)] [Solvent (e.g., Toluene/H2O)] Start1->Process1 Start2 Protected Phenol (e.g., Aryl Bromide) Start2->Process1 Intermediate Protected Fluorinated Biaryl Phenol Process1->Intermediate Process2 Deprotection [e.g., BBr3 for Methoxy group] Intermediate->Process2 End Final Fluorinated Biaryl Phenol Process2->End

Caption: General workflow for Suzuki-Miyaura synthesis.

Deoxyfluorination of Phenols

A powerful alternative involves synthesizing the biaryl phenol first and then introducing the fluorine atom via deoxyfluorination of the hydroxyl group. This late-stage fluorination is highly valuable. Reagents like sulfuryl fluoride (SO2F2) in combination with a fluoride source can convert the phenol to an aryl fluorosulfonate intermediate, which is then displaced by fluoride.[1][7][8] This method is advantageous as phenols are often readily available starting materials.[1][7]

Table 1: Comparison of Key Synthetic Methodologies

MethodKey ReagentsAdvantagesLimitationsKey References
Suzuki-Miyaura Coupling Pd/Ni Catalyst, Base, Boronic Acid/EsterHigh functional group tolerance, commercially available starting materials, well-established.Residual metal contamination, requires pre-functionalized starting materials.[6]
Negishi Coupling Pd/Ni Catalyst, Organozinc ReagentEffective for highly fluorinated nucleophiles.[9]Moisture-sensitive organozinc reagents.[9]
Photocatalytic C-F/C-H Functionalization Photocatalyst (e.g., Ir-based), Light SourceDirect functionalization of C-H bonds, avoids pre-functionalization.[10]Substrate scope can be limited, potential for side reactions.[10]
Deoxyfluorination (via ArOFs) SO2F2, NMe4FLate-stage fluorination, uses inexpensive SO2F2, mild conditions.[1][7][8]Substrate must tolerate fluorination conditions, potential for side products.[1][7][8]

Application Domain I: Drug Discovery and Medicinal Chemistry

The phenol motif is prevalent in FDA-approved drugs, making its fluorinated biaryl counterpart a rich area for exploration.[11] The strategic use of fluorine can address multiple challenges in drug development, from potency to pharmacokinetics.[2]

Oncology

Many kinase inhibitors and signaling pathway modulators feature biaryl structures. Fluorination can enhance binding to the ATP pocket or allosteric sites. Furthermore, the use of 18F-labeled fluorinated biaryl phenols allows for their application as Positron Emission Tomography (PET) imaging agents to diagnose tumors and monitor therapeutic response.[12][13][14]

Neurobiology

Developing drugs that cross the blood-brain barrier is a major hurdle. The enhanced lipophilicity imparted by fluorine can facilitate CNS penetration. Research into fluorinated compounds as inhibitors of amyloid-β aggregation for Alzheimer's disease is an active area.[15][16] Structure-activity relationship (SAR) studies have shown that the specific placement of fluorine and other substituents is critical for inhibitory activity.[15][17]

Anti-Infective Agents

Natural phenols are known for their antimicrobial properties.[18][19] Fluorination can potentiate this activity. The altered electronic properties of the phenol can enhance its ability to disrupt bacterial cell membranes or inhibit essential enzymes. There is emerging potential for fluorinated biaryl phenols in combating multi-drug resistant bacteria.[20]

Exemplary Experimental Protocol: Synthesis via Suzuki-Miyaura Coupling

Objective: To synthesize 2'-fluoro-[1,1'-biphenyl]-4-ol.

Self-Validation: The success of the protocol is validated at each stage by analytical techniques (TLC, NMR, MS) to confirm the formation of the desired intermediate and final product and to assess purity.

Methodology:

  • Materials & Reagents:

    • (2-fluorophenyl)boronic acid (1.1 eq)

    • 4-bromophenol (1.0 eq)

    • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4] (0.03 eq)

    • Potassium carbonate (K2CO3) (2.5 eq)

    • Toluene (solvent)

    • Water (co-solvent)

    • Ethyl acetate (for extraction)

    • Brine (for washing)

    • Anhydrous magnesium sulfate (for drying)

    • Silica gel for column chromatography

  • Procedure:

    • To a flame-dried round-bottom flask under an inert atmosphere (N2 or Ar), add 4-bromophenol, (2-fluorophenyl)boronic acid, and Pd(PPh3)4.

    • Add toluene, followed by an aqueous solution of K2CO3.

    • Causality Check: The two-phase system (toluene/water) and a phase-transfer catalyst are not strictly necessary but often improve yields by ensuring all reagents can interact effectively. The base is crucial for the transmetalation step in the catalytic cycle.

    • Heat the reaction mixture to reflux (approx. 90-100 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion (typically 8-12 hours), cool the reaction to room temperature.

    • Dilute the mixture with ethyl acetate and water. Separate the organic layer.

    • Wash the organic layer sequentially with water and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purification: Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient.

    • Characterization: Confirm the structure and purity of the isolated 2'-fluoro-[1,1'-biphenyl]-4-ol using 1H NMR, 13C NMR, 19F NMR, and Mass Spectrometry.

Application Domain II: Advanced Materials Science

The same properties that make fluorinated biaryl phenols attractive in medicine also make them valuable in materials science.[10] Their thermal and metabolic stability translates to enhanced durability and longevity in devices.[1]

  • Liquid Crystals (LCs): The rigid biaryl core is a common feature in liquid crystal molecules. Fluorination can modify the dielectric anisotropy and viscosity, which are critical parameters for display performance.[21]

  • Organic Light-Emitting Diodes (OLEDs): Fluorinated biaryl phenols can be used as building blocks for host materials or emitters in OLEDs.[10] Their electronic properties can be tuned to optimize charge transport and emission wavelengths, leading to more efficient and stable devices.

  • Functional Polymers: These compounds can be incorporated into polymers to create materials with special properties, such as low surface energy (hydrophobicity) and high thermal stability, useful for advanced coatings and membranes.[4]

Conclusion and Future Outlook

Fluorinated biaryl phenols represent a versatile and powerful class of molecules with vast, untapped potential. Their unique combination of tunable acidity, metabolic stability, lipophilicity, and conformational rigidity makes them prime candidates for continued research. Future efforts will likely focus on developing more efficient and selective late-stage fluorination techniques and exploring their application in emerging areas like targeted protein degradation (PROTACs) and photoredox catalysis. As our understanding of fluorine's subtle yet profound effects grows, so too will the innovative applications of these remarkable compounds.

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An In-depth Technical Guide to 4-Aryl-2-Methylphenol Derivatives: Synthesis, Characterization, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 4-aryl-2-methylphenol scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with significant biological activities. This guide provides an in-depth technical overview for researchers, scientists, and drug development professionals. We will explore the key synthetic methodologies, detailing the rationale behind experimental choices. Furthermore, we will cover the critical analytical techniques for structural elucidation and delve into the diverse therapeutic applications of this important class of molecules, from anticancer to antimicrobial agents.

Introduction: The Significance of the 4-Aryl-2-Methylphenol Scaffold

The 4-aryl-2-methylphenol core consists of a phenol ring substituted with a methyl group at the ortho position and an aryl group at the para position relative to the hydroxyl group. This structural motif is of significant interest in drug discovery due to its versatile biological activities, which can be fine-tuned through modification of the aryl substituent and the phenolic group. Phenol derivatives, in general, are widely researched for their potential in synthesizing bioactive natural products and polymers[1][2]. The introduction of an aryl group at the 4-position creates a biaryl structure, which is a common feature in many pharmaceuticals. The methyl group at the 2-position can influence the molecule's conformation and metabolic stability.

The diverse biological activities reported for 4-aryl-2-methylphenol derivatives include anticancer, antioxidant, antibacterial, and anti-inflammatory properties[2][3]. For instance, certain derivatives have shown promise as protein kinase inhibitors, a critical class of oncology drugs[4]. The exploration of this chemical space continues to yield novel compounds with potent and selective therapeutic effects.

Synthetic Strategies: Constructing the 4-Aryl-2-Methylphenol Core

The synthesis of 4-aryl-2-methylphenol derivatives can be broadly approached through two primary strategies: direct arylation of 2-methylphenol or construction of the phenol ring with the aryl group already in place. The choice of method often depends on the availability of starting materials and the desired complexity of the final molecule.

Metal-Catalyzed Cross-Coupling Reactions

Modern synthetic organic chemistry offers powerful tools for the formation of carbon-carbon bonds. For the synthesis of 4-aryl-2-methylphenol derivatives, palladium-catalyzed cross-coupling reactions, such as the Suzuki and Heck reactions, are particularly effective.

Expert Insight: The Suzuki coupling is often preferred due to its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability of a vast library of boronic acids. The use of a suitable base is crucial for the activation of the boronic acid and the subsequent transmetalation step.

Representative Experimental Protocol: Suzuki Coupling

  • Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 4-bromo-2-methylphenol (1.0 eq.), the desired arylboronic acid (1.2 eq.), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq.), and a base, typically an aqueous solution of Na₂CO₃ (2.0 M, 2.0 eq.).

  • Solvent Addition: Add a suitable solvent system, such as a mixture of toluene and ethanol (e.g., 3:1 v/v).

  • Reaction Execution: Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with water and extract with an organic solvent like ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Condensation Reactions for Schiff Base Derivatives

A significant subclass of 4-aryl-2-methylphenol derivatives is the Schiff bases, which are synthesized through the condensation of a salicylaldehyde derivative with a primary amine. These compounds are known for their diverse biological activities, including antibacterial and anticancer properties[5][6].

Causality Behind Experimental Choices: The reaction is typically carried out in a protic solvent like ethanol to facilitate proton transfer during the reaction mechanism. The removal of water, often by azeotropic distillation or the use of a dehydrating agent, drives the equilibrium towards the formation of the imine product.

Representative Experimental Protocol: Schiff Base Synthesis

  • Reactant Dissolution: Dissolve 2-hydroxy-5-methylbenzaldehyde (1.0 eq.) in ethanol in a round-bottom flask.

  • Amine Addition: Add the desired aryl amine (1.0 eq.) to the solution.

  • Reaction Conditions: Stir the mixture at room temperature or with gentle heating. The reaction progress can often be visually monitored by the formation of a precipitate.

  • Product Isolation: Cool the reaction mixture to ambient temperature. The resulting crystalline product can be collected by filtration.

  • Purification: Wash the collected solid with cold ethanol to remove any unreacted starting materials. Further purification can be achieved by recrystallization.

Synthesis_Workflow cluster_suzuki Suzuki Coupling cluster_schiff Schiff Base Formation 4-Bromo-2-methylphenol 4-Bromo-2-methylphenol Arylboronic Acid Arylboronic Acid Pd Catalyst & Base Pd Catalyst & Base Suzuki Reaction Suzuki Reaction Purification_Suzuki Column Chromatography 4-Aryl-2-methylphenol 4-Aryl-2-methylphenol 2-Hydroxy-5-methyl-aryl-aldehyde Substituted Salicylaldehyde Primary Amine Primary Amine Condensation Condensation Purification_Schiff Filtration/Recrystallization Schiff Base Derivative Schiff Base Derivative

Spectroscopic and Structural Characterization

The unambiguous identification and structural elucidation of newly synthesized 4-aryl-2-methylphenol derivatives are paramount. A combination of spectroscopic and analytical techniques is employed for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: Provides information on the proton environment in the molecule. Key signals include the phenolic -OH proton (often a broad singlet), aromatic protons in distinct regions depending on their electronic environment, and the methyl group protons (a singlet typically around 2.3 ppm)[6]. The coupling patterns of the aromatic protons can help determine the substitution pattern.

  • ¹³C NMR: Reveals the number and type of carbon atoms. The chemical shifts of the carbon atoms in the aromatic rings are indicative of the substitution pattern and the nature of the substituents.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecule. Characteristic absorption bands for 4-aryl-2-methylphenol derivatives include:

  • A broad O-H stretching band for the phenolic hydroxyl group (around 3300-3600 cm⁻¹).

  • C-H stretching vibrations for the aromatic rings and the methyl group (around 2850-3100 cm⁻¹).

  • C=C stretching vibrations within the aromatic rings (around 1450-1600 cm⁻¹).

  • C-O stretching for the phenol (around 1200-1300 cm⁻¹)[7][8].

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound, confirming its elemental composition. High-resolution mass spectrometry (HRMS) is particularly valuable for determining the exact molecular formula.

X-ray Crystallography

For crystalline derivatives, single-crystal X-ray diffraction provides definitive proof of the molecular structure, including bond lengths, bond angles, and the overall three-dimensional conformation of the molecule[5][6].

Characterization_Workflow Synthesized Compound Synthesized Compound Preliminary Analysis TLC/LC-MS Synthesized Compound->Preliminary Analysis Purified Compound Purified Compound Preliminary Analysis->Purified Compound Structural Elucidation Structural Elucidation Purified Compound->Structural Elucidation NMR ¹H & ¹³C NMR Structural Elucidation->NMR FTIR FTIR Spectroscopy Structural Elucidation->FTIR MS Mass Spectrometry (HRMS) Structural Elucidation->MS X-ray X-ray Crystallography (if crystalline) Structural Elucidation->X-ray Final Structure Confirmed Final Structure Confirmed NMR->Final Structure Confirmed FTIR->Final Structure Confirmed MS->Final Structure Confirmed X-ray->Final Structure Confirmed

Therapeutic Applications and Biological Activities

4-Aryl-2-methylphenol derivatives have demonstrated a wide spectrum of biological activities, making them attractive candidates for drug development.

Anticancer Activity

Numerous studies have reported the cytotoxic effects of 4-aryl-2-methylphenol derivatives against various cancer cell lines[9]. Some compounds have been shown to induce apoptosis and inhibit cell proliferation. For example, certain 4-amino-2-phenol derivatives have been identified as potent inhibitors of protein kinase B (AKT) and ABL tyrosine kinase, both of which are crucial targets in cancer therapy[4]. The MTT assay is a common in vitro method used to assess the cytotoxic effects of these compounds on cancer cells[9].

Antimicrobial Activity

The phenolic hydroxyl group and the lipophilic nature of the biaryl system contribute to the antimicrobial properties of these compounds. They have shown activity against both Gram-positive and Gram-negative bacteria, as well as various fungal strains[3][10]. The minimum inhibitory concentration (MIC) is a key parameter used to quantify their antibacterial potency. For example, xanthorrizol and 4-(1',5'-dimethylhex-4'-enyl)-2-methylphenol have shown activity against methicillin-resistant staphylococci[11].

Antioxidant Activity

The phenolic moiety can act as a radical scavenger, imparting antioxidant properties to these molecules. The antioxidant potential is often evaluated using assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay. The presence of electron-donating groups on the aryl ring can enhance this activity.

Other Biological Activities

Derivatives of this scaffold have also been investigated for their anti-inflammatory, antiviral, and anticonvulsant activities. The ability to readily modify the aryl substituent allows for the optimization of these activities through structure-activity relationship (SAR) studies.

Table 1: Summary of Biological Activities of Selected 4-Aryl-2-Methylphenol Derivatives

Derivative ClassSpecific Compound ExampleBiological ActivityTarget/AssayReference
Thiazoloyl Naphthalenes2-[2-(4-Arylamino)-4-methylphenylaminothiazol-5-oyl]naphthalenesAnticancer, AntioxidantMTT assay, DPPH assay
Schiff Bases4-((2,5-Dichlorophenyl)diazenyl)-2-((3-bromophenylimino)methyl)phenolAntibacterialMIC against S. aureus, B. cereus, E. coli[10]
Natural Product Analogs4-(1',5'-dimethylhex-4'-enyl)-2-methylphenolAntibacterialMIC against MRSA[11]
Amino-phenol DerivativesCompound 5i (a 4-amino-2-thiophenol derivative)Protein Kinase InhibitionIC₅₀ against AKT and ABL kinases[4]

Conclusion and Future Outlook

The 4-aryl-2-methylphenol scaffold continues to be a fertile ground for the discovery of new therapeutic agents. The synthetic accessibility and the potential for diverse functionalization make it an attractive starting point for medicinal chemistry campaigns. Future research will likely focus on the development of more selective and potent derivatives, leveraging computational modeling and high-throughput screening to explore the vast chemical space. The elucidation of specific molecular targets and mechanisms of action will be crucial for the translation of these promising compounds into clinical candidates. The integration of these derivatives into novel drug delivery systems may also enhance their therapeutic efficacy and reduce potential side effects.

References

  • Synthesis, computational and biological activities of 2-[2-(4-arylamino)-4- methylphenylaminothiazol-5-oyl]naphthalenes. (n.d.). Google Scholar.
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  • Recent Advances in the Synthesis and Applications of m-Aryloxy Phenols. (n.d.). PubMed Central. Retrieved January 18, 2026, from [Link]

  • Synthesis of 2-{(Z)-[(4-methylphenyl)imino]methyl}phenol Schiff base. (2025). ResearchGate. Retrieved January 18, 2026, from [Link]

  • Synthesis of 2-{(Z)-[(4-methylphenyl)imino] methyl}phenol Schiff base. (2025). ResearchGate. Retrieved January 18, 2026, from [Link]

  • Hirshfeld Surface, Crystal structure and Spectroscopic Characterization of (E)-4-(diethylamino)-2-((4-phenoxyphenylimino)methyl)phenol with DFT Studies. (2018). ResearchGate. Retrieved January 18, 2026, from [Link]

  • Tailored Functionalization of Natural Phenols to Improve Biological Activity. (n.d.). PubMed Central. Retrieved January 18, 2026, from [Link]

  • Biological and Mechanistic Activities of Xanthorrizol and 4-(1',5'-dimethylhex-4'-enyl)-2-methylphenol Isolated From Iostephane Heterophylla. (n.d.). PubMed. Retrieved January 18, 2026, from [Link]

  • Antioxidant and Anticancer Activities of Synthesized Methylated and Acetylated Derivatives of Natural Bromophenols. (n.d.). PubMed Central. Retrieved January 18, 2026, from [Link]

  • Discovery of 4-amino-2-(thio)phenol derivatives as novel protein kinase and angiogenesis inhibitors for the treatment of cancer: synthesis and biological evaluation. Part II. (n.d.). PubMed. Retrieved January 18, 2026, from [Link]

  • SYNTHESIS OF (E)-4-METHYL-2-((PHENETHYLIMINO (PHENYL)METHYL)PHENOL AND ITS TRANSITION METAL COMPLEXES, CHARACTERIZATION AND ELEC. (n.d.). Rasayan Journal of Chemistry. Retrieved January 18, 2026, from [Link]

  • Synthesis, Crystal Structure and Spectroscopic Studies of 2-{( E )-[ 2-Hydroxyphenyl)imino]methyl} Phenol Schiff Base Molecule. (2025). ResearchGate. Retrieved January 18, 2026, from [Link]

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"safety and handling guidelines for 4-(4-Fluorophenyl)-2-methylphenol"

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Safe Handling of 4-(4-Fluorophenyl)-2-methylphenol

Introduction: As novel chemical entities are synthesized and evaluated in drug discovery and development, a deep understanding of their potential hazards is paramount. This compound is a substituted phenolic compound with potential applications in medicinal chemistry. This guide provides a comprehensive framework for its safe handling, storage, and disposal. Due to the absence of a specific, publicly available Safety Data Sheet (SDS) for this exact molecule, this document employs a conservative, analog-based approach to hazard assessment. By synthesizing data from the parent phenol molecule, structurally related fluorinated phenols, and general principles of chemical safety, this guide is designed to empower researchers to work safely and effectively.

Section 1: Compound Identification and Inferred Hazard Profile

Before handling any chemical, unambiguous identification is critical. The primary compound of interest is detailed below, alongside key analogs used to construct this safety profile.

Table 1: Compound Identification and Key Analogs

Compound Name Molecular Formula CAS Number Rationale for Use as Analog
This compound C₁₃H₁₁FO Not Publicly Indexed Target Compound
4-Fluoro-2-methylphenol C₇H₇FO 452-72-2 Shares the fluorophenol and methyl group core, providing insight into the effects of these substituents.[1][2][3]
Phenol C₆H₆O 108-95-2 The parent compound, for which extensive toxicological and handling data are available.[4][5][6]

| 4-Methylphenol (p-cresol) | C₇H₈O | 106-44-5 | Provides data on the hazards associated with the methylphenol substructure.[7] |

The primary hazards of phenolic compounds are their ability to cause severe chemical burns and their rapid absorption through the skin, which can lead to systemic toxicity affecting the central nervous system, liver, and kidneys.[8][9][10] The presence of a fluorine atom can alter a molecule's metabolic profile and reactivity, necessitating a cautious approach.

Section 2: Inferred GHS Classification and Precautionary Measures

Based on the hazard profiles of its structural analogs, an inferred GHS classification for this compound is presented below. This classification should be considered provisional and handled with the utmost caution.

Table 2: Inferred GHS Hazard Classification

Hazard Class Pictogram Signal Word Hazard Statements (H-Codes) Precautionary Statements (P-Codes)
Acute Toxicity, Oral (Category 3/4) 💀 Danger H301/H302: Toxic or harmful if swallowed.[7][11] P264, P270, P301+P310
Skin Corrosion/Irritation (Category 1B/2) corrosive Danger H314/H315: Causes severe skin burns and eye damage or causes skin irritation.[1][7][11] P260, P280, P302+P352, P303+P361+P353
Serious Eye Damage/Irritation (Category 1/2) corrosive Danger H318/H319: Causes serious eye damage or serious eye irritation.[1][7][11] P280, P305+P351+P338

| Specific Target Organ Toxicity – Single Exposure (Category 3) | ❗ | Warning | H335: May cause respiratory irritation.[1][11] | P261, P271, P304+P340 |

Section 3: Engineering Controls: The First Line of Defense

The causality behind using specific engineering controls is to minimize exposure by containing the chemical at the source.

  • Chemical Fume Hood: All manipulations of this compound, including weighing of the solid and preparation of solutions, must be performed inside a certified chemical fume hood.[8][10] This is non-negotiable, as phenols can exert toxic effects via inhalation, particularly if heated, and handling the powder can generate hazardous dust.[10][12]

  • Safety Showers and Eyewash Stations: An ANSI-approved safety shower and eyewash station must be located within a 10-second travel distance and on the same level as the work area.[8][9] The rapid and corrosive nature of phenolic compounds means that immediate, high-volume decontamination is the most critical factor in mitigating injury after an exposure.

Section 4: Personal Protective Equipment (PPE): A System for Personal Safety

PPE selection must be based on a thorough risk assessment of the planned procedures. The following diagram outlines the decision-making process for selecting appropriate PPE when handling this compound.

PPE_Workflow cluster_assessment Risk Assessment cluster_ppe Required PPE A Start: Plan to handle This compound B Handling solid powder or concentrated solution? A->B Body Body Protection: Fully-buttoned lab coat, long pants, closed-toe shoes. C Working with dilute solutions (<10%)? B->C No Gloves_Heavy Hand Protection: Butyl rubber or Neoprene gloves (over inner nitrile gloves). B->Gloves_Heavy Yes C->A No (Re-evaluate task) Gloves_Light Hand Protection: Double-layered nitrile gloves. Change immediately upon contact. C->Gloves_Light Yes Eye Minimum Eye Protection: ANSI-approved safety glasses with side shields. Splash Splash Hazard Present? (e.g., transferring liquids, energetic reactions) Splash->Eye No FaceShield Upgrade to: Chemical Splash Goggles AND a Face Shield. Splash->FaceShield Yes Gloves_Heavy->Splash Gloves_Light->Splash

Caption: PPE selection workflow for handling this compound.

Table 3: Recommended Glove Materials for Phenolic Compounds

Glove Material Suitability for Concentrated Phenol Rationale and Comments
Nitrile (standard exam) Incidental contact only (double-gloved) Phenol can penetrate nitrile gloves. They are not suitable for prolonged contact or immersion. Change immediately if splashed.[8][13]
Neoprene Recommended Offers good resistance to phenols. Should be worn for handling stock solutions or large quantities.[8][9]
Butyl Rubber Highly Recommended Provides excellent protection against corrosive phenols. The preferred choice for significant splash risk.[8][13]

| Latex / Vinyl | Not Recommended | Offer poor chemical resistance to phenol and should not be used. |

Section 5: Detailed Experimental Protocols

Protocol 1: Weighing and Preparing a Stock Solution

This protocol is designed as a self-validating system to ensure containment and safety from start to finish.

  • Preparation:

    • Don all required PPE as determined by the workflow above (at minimum: lab coat, safety glasses, double nitrile gloves).

    • Designate a specific area within the chemical fume hood for the procedure.

    • Place a plastic-backed absorbent liner on the work surface to contain any minor spills.

    • Assemble all necessary equipment (spatula, weigh boat, beaker, stir bar, solvent) within the fume hood.

  • Weighing the Solid:

    • Tare the weigh boat on the balance inside the fume hood. If the balance is outside the hood, tare the boat, bring it into the hood, add the compound, and securely cover it before moving it back to the balance.

    • Slowly and carefully transfer the desired amount of this compound to the weigh boat. Avoid creating dust.[12]

    • Once weighed, gently transfer the solid into the designated beaker for dissolution.

  • Dissolution:

    • Slowly add the desired solvent to the beaker containing the solid.

    • Place the beaker on a stir plate within the fume hood and begin gentle stirring.

    • Once fully dissolved, cap the container and label it clearly with the compound name, concentration, solvent, date, and appropriate hazard pictograms.

  • Decontamination and Cleanup:

    • Carefully dispose of the weigh boat and any contaminated absorbent liners into a designated solid hazardous waste container.

    • Wipe the spatula and any affected surfaces with a cloth dampened with a suitable solvent (e.g., ethanol), then with soap and water. Dispose of the cleaning materials as hazardous waste.

    • Remove outer gloves and dispose of them in the hazardous waste stream.

    • Wash hands thoroughly with soap and water after exiting the lab.[9]

Section 6: Emergency Procedures

Rapid and correct response to an exposure is critical. All personnel must be familiar with these procedures and the location of emergency equipment before beginning work.

Emergency_Response cluster_exposure Personnel Exposure cluster_actions Immediate Actions Start EMERGENCY Exposure or Spill Occurs Skin Skin Contact Start->Skin Eye Eye Contact Start->Eye Inhale Inhalation Start->Inhale Spill Chemical Spill Start->Spill Skin_Action Immediately remove contaminated clothing. Flush affected area with copious water for at least 15 minutes at safety shower. Skin->Skin_Action Eye_Action Immediately flush eyes with water for at least 15 minutes at eyewash station, holding eyelids open. Eye->Eye_Action Inhale_Action Move to fresh air. Inhale->Inhale_Action Spill_Action Alert others. Evacuate if large. If small, contain with absorbent pads. Do NOT clean without proper PPE. Spill->Spill_Action Medical Seek Immediate Medical Attention. Bring SDS of analogs. Skin_Action->Medical Eye_Action->Medical Inhale_Action->Medical

Caption: Emergency response flowchart for incidents involving this compound.

  • Skin Contact: This is the most significant risk. Do not hesitate. Immediately remove all contaminated clothing and flush the skin with copious amounts of water for at least 15 minutes in a safety shower.[7] If available, a polyethylene glycol (PEG) solution can be used to wipe the skin after initial water flushing, as it can be more effective at removing phenol.[9] Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with water for a minimum of 15 minutes at an eyewash station, holding the eyelids open to ensure complete irrigation.[7][9] Seek immediate medical attention.

  • Inhalation: Move the affected individual to fresh air. If they feel unwell, seek medical attention.[11]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[7]

  • Spills: For small spills (<50 mL) inside a fume hood, absorb the material with a chemical absorbent (e.g., vermiculite or sand).[10] Wearing appropriate PPE, collect the contaminated material into a sealed, labeled hazardous waste container. For large spills, or any spill outside of a fume hood, evacuate the area, close the door, and contact your institution's emergency response team.[10]

Section 7: Storage and Waste Disposal

  • Storage: Store containers tightly closed in a cool, dry, and well-ventilated area.[13] The storage location should be a designated corrosives or toxics cabinet. Keep away from incompatible materials such as strong oxidizing agents, strong bases, and certain metals.[9][13] Store containers below eye level.[8]

  • Waste Disposal: All materials contaminated with this compound, including empty containers, absorbent materials, and used PPE, must be disposed of as hazardous chemical waste.[9] Do not dispose of this chemical down the drain. Follow all local, state, and federal regulations for hazardous waste disposal.

References

  • Phenol - Hazardous Substance Fact Sheet. (2015). New Jersey Department of Health. [Link]

  • Safety data sheet: 4-Methylphenol. (2019). CPAChem. [Link]

  • 4-[[(4-Fluorophenyl)imino]methyl]-phenol. PubChem - NIH. [Link]

  • Phenol. Wikipedia. [Link]

  • 4-Fluoro-2-methylphenol. PubChem - NIH. [Link]

  • Phenol Acute Exposure Guideline Levels. NCBI. [Link]

  • Phenol - Exposure Standard Documentation. Safe Work Australia. [Link]

  • 4-[[(4-Fluorophenyl)imino]methyl]-phenol CAS 3382-63-6. Home Sunshine Pharma. [Link]

  • Phenol Standard Operating Procedure. (2022). Yale Environmental Health & Safety. [Link]

  • Phenol. Princeton University - Environmental Health and Safety. [Link]

  • Safe Method of Use for Hazardous Substances of High Risk 3 Concentrated Phenol. The Hong Kong Polytechnic University. [Link]

  • Phenol. University of California, Berkeley - Office of Environment, Health & Safety. [Link]

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A Comprehensive Technical Guide to Substituted Biaryl Phenol Compounds: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: Substituted biaryl phenol compounds represent a cornerstone scaffold in modern chemistry, with profound implications for drug discovery, materials science, and catalysis. Their unique structural architecture, characterized by two directly connected aryl rings with at least one bearing a hydroxyl group, imparts a valuable combination of conformational rigidity, tunable electronics, and hydrogen-bonding capabilities. This guide provides an in-depth exploration of the core aspects of substituted biaryl phenols, intended for researchers, scientists, and drug development professionals. We delve into the principal synthetic methodologies, with a focus on palladium-catalyzed cross-coupling reactions, explore the critical principles of structure-activity relationships (SAR), and survey their diverse applications, particularly as kinase inhibitors in oncology. The guide emphasizes the causality behind experimental choices and provides detailed protocols to ensure scientific integrity and reproducibility.

Introduction to the Biaryl Phenol Scaffold

The biaryl motif is a privileged structure in medicinal chemistry and materials science.[1][2] When combined with a phenolic hydroxyl group, the resulting scaffold becomes a versatile platform for designing molecules with specific biological or physical properties.

Structural Significance and Atropisomerism

The connection between the two aryl rings is a single C-C bond. In unsubstituted biphenyl, rotation around this bond is relatively free. However, when bulky substituents are placed at the ortho positions of both rings, steric hindrance can restrict this rotation significantly.[3] If the substitution pattern is asymmetric, this restricted rotation gives rise to a special type of stereoisomerism called atropisomerism , where the different rotational conformers (rotamers) can be isolated as stable, non-superimposable mirror images (enantiomers).[3][4]

These atropisomers can exhibit dramatically different biological activities and are an important feature in modern medicinal chemistry.[5][6] The stability of these isomers is temperature-dependent and is defined by the energy barrier to rotation. Atropisomers are often classified by their half-life of racemization at a given temperature.[7][8] For drug development, atropisomers with high rotational barriers (Class 3, t1/2 > 4.5 years at 37 °C) are generally considered suitable.[7][8]

Physicochemical Properties

The phenolic hydroxyl group is a key functional handle. It can act as a hydrogen bond donor, which is crucial for molecular recognition at biological targets like enzyme active sites.[9] Its acidity and polarity can be modulated by the electronic nature of the substituents on the aryl rings. Furthermore, the biaryl core itself contributes to the molecule's overall lipophilicity and can engage in π-π stacking interactions. The ability to systematically vary substituents on both rings allows for fine-tuning of a compound's physicochemical properties to optimize solubility, membrane permeability, and metabolic stability.

Synthetic Methodologies for Substituted Biaryl Phenols

The creation of the C-C bond between the two aryl rings is the central challenge in synthesizing these compounds. While classical methods like the Ullmann coupling exist, modern synthetic chemistry is dominated by transition metal-catalyzed cross-coupling reactions.[1][10]

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed reactions are the most powerful and versatile methods for biaryl synthesis due to their mild reaction conditions, high yields, and exceptional tolerance for a wide variety of functional groups.[1][11]

  • Suzuki-Miyaura Coupling: This is arguably the most widely used method.[1][5] It involves the reaction of an aryl halide or triflate with an arylboronic acid (or its ester) in the presence of a palladium catalyst and a base.[6][12] The commercial availability of a vast array of boronic acids and the mild conditions make it a first-choice reaction for many applications.[11]

  • Other Cross-Coupling Reactions: While the Suzuki-Miyaura coupling is predominant, other methods such as Stille coupling (using organostannanes), Negishi coupling (using organozinc reagents), and Hiyama coupling (using organosilanes) are also valuable tools in the synthetic chemist's arsenal.[13]

A more recent approach involves the direct C-H arylation of phenols, which avoids the need to pre-functionalize one of the coupling partners, offering a more atom-economical route.[2][14] Additionally, aryne chemistry provides a transition-metal-free pathway to create hindered biaryl phenols through a cascade reaction involving nucleophilic addition and rearrangement.[15][16]

Detailed Protocol: Suzuki-Miyaura Coupling for Biaryl Phenol Synthesis

This protocol describes a general procedure for the synthesis of a substituted biaryl phenol.

Objective: To synthesize 2'-hydroxy-[1,1'-biphenyl]-4-carbonitrile from 2-bromophenol and (4-cyanophenyl)boronic acid.

Materials:

  • 2-Bromophenol

  • (4-Cyanophenyl)boronic acid

  • Palladium(II) acetate [Pd(OAc)₂]

  • Triphenylphosphine (PPh₃) or a more advanced ligand like SPhos

  • Potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄)[11]

  • Toluene and Water (or an alternative solvent system like aqueous ethanol)[13]

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Ethyl acetate

  • Hexanes

  • Standard laboratory glassware, magnetic stirrer, heating mantle, and inert atmosphere setup (Nitrogen or Argon).

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-bromophenol (1.0 eq), (4-cyanophenyl)boronic acid (1.2 eq), and potassium carbonate (2.5 eq).

  • Catalyst Addition: Add palladium(II) acetate (0.02 eq, 2 mol%) and the phosphine ligand (0.04 eq, 4 mol%).

  • Solvent Addition & Degassing: Add a 4:1 mixture of toluene and water. Degas the mixture by bubbling nitrogen or argon through it for 15-20 minutes to remove dissolved oxygen, which can deactivate the palladium catalyst.

  • Reaction: Heat the reaction mixture to 80-100 °C under an inert atmosphere and stir vigorously for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Add ethyl acetate to dilute the mixture and transfer it to a separatory funnel.

  • Extraction: Wash the organic layer with water and then with brine. Dry the organic layer over anhydrous magnesium sulfate.

  • Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate to afford the pure biaryl phenol product.

Causality and Insights:

  • Inert Atmosphere: The Pd(0) active catalyst is sensitive to oxidation, hence the need for degassing and maintaining an inert atmosphere.[11]

  • Base: The base is crucial for the transmetalation step of the catalytic cycle, activating the boronic acid. The choice of base can significantly impact the reaction rate and yield.[11]

  • Ligand: The phosphine ligand stabilizes the palladium center, prevents its precipitation as palladium black, and facilitates the oxidative addition and reductive elimination steps. For sterically hindered substrates, bulky electron-rich ligands (e.g., Buchwald ligands like SPhos) are often superior to simpler ones like PPh₃.

Structure-Activity Relationships (SAR) and Drug Design

SAR studies are fundamental to drug discovery, aiming to understand how specific structural features of a molecule relate to its biological activity.[9][17] For biaryl phenols, SAR exploration involves systematically modifying substituents on both aromatic rings and analyzing the impact on potency, selectivity, and pharmacokinetic properties.[18]

Key Modification Points

The biaryl phenol scaffold offers several points for modification:

  • The Phenolic Hydroxyl: This group is often a critical hydrogen bond donor for binding to a protein target.[9] Replacing it with a methoxy group or removing it altogether frequently leads to a significant loss of activity.[9]

  • Substituents on the Phenol-Containing Ring: Modifications here can influence the acidity of the phenol, steric interactions within the binding pocket, and intramolecular hydrogen bonding.

  • Substituents on the Second Aryl Ring: These substituents can explore different regions of the binding pocket, improve properties like solubility, or block sites of metabolic degradation.

The following diagram illustrates the conceptual basis of SAR for this scaffold.

SAR_Concept cluster_0 Biaryl Phenol Core cluster_1 Structural Modifications cluster_2 Impact Analysis Core Biaryl Phenol Scaffold R1 Modify Substituent R1 (e.g., size, electronics) Core->R1 Modify R2 Modify Substituent R2 (e.g., polarity, H-bonding) Core->R2 Modify OH Modify Phenolic OH (e.g., bioisostere) Core->OH Modify Potency Potency (IC50 / EC50) R1->Potency Affects Selectivity Selectivity R1->Selectivity Affects ADME ADME Properties (Solubility, Permeability) R1->ADME Affects R2->Potency Affects R2->Selectivity Affects R2->ADME Affects OH->Potency Affects OH->Selectivity Affects OH->ADME Affects

Caption: Structure-Activity Relationship (SAR) workflow for biaryl phenols.

Applications in Drug Discovery

The biaryl phenol scaffold is prevalent in many biologically active molecules, particularly in the development of kinase inhibitors for cancer therapy.[2][19]

Kinase Inhibitors

Kinases are a class of enzymes that play a critical role in cell signaling, and their dysregulation is a hallmark of many cancers.[20] Many kinase inhibitors are ATP-competitive, meaning they bind to the ATP-binding pocket of the enzyme.[21] The biaryl phenol structure is well-suited for this role. The phenolic hydroxyl can form a key hydrogen bond with the "hinge region" of the kinase, a critical interaction for potent inhibition, while the two aryl rings can be decorated with substituents to occupy adjacent hydrophobic pockets, enhancing both potency and selectivity.[20]

For example, 1H-pyrazole biaryl sulfonamides have been developed as potent and selective inhibitors of the G2019S mutant of Leucine-Rich Repeat Kinase 2 (LRRK2), a target for Parkinson's disease.[20] Similarly, biaryl purine derivatives have been designed as potent inhibitors of cyclin-dependent kinases (CDKs) with significant antiproliferative activity.[19]

Other Therapeutic Areas

Beyond oncology, substituted biaryl phenols have been explored for a range of other therapeutic applications:

  • Antiviral: Biaryl amide derivatives have been synthesized and shown to have potent inhibitory activity against the Hepatitis C Virus (HCV).[18]

  • Anti-inflammatory: Biaryl analogs designed based on the core structure of the drug diflunisal have shown promise as anti-inflammatory and analgesic agents.[11]

  • Immuno-oncology: Biaryl-containing molecules have been designed as small-molecule inhibitors of the PD-1/PD-L1 interaction, a key immune checkpoint pathway.[22]

The table below summarizes selected examples of biologically active biaryl phenol compounds.

Compound ClassTherapeutic TargetDisease AreaReference
Pyrazole Biaryl SulfonamidesG2019S-LRRK2 KinaseParkinson's Disease[20]
Biaryl Purine DerivativesCyclin-Dependent KinasesOncology[19]
Biaryl Amide DerivativesHCV NS3/4A ProteaseInfectious Disease[18]
Biaryl-Containing EthersPD-1/PD-L1 InteractionImmuno-Oncology[22]
Biphenyl DiolsCHK1 KinaseOncology[23]

Advanced Applications and Future Perspectives

While the impact of substituted biaryl phenols in medicinal chemistry is well-established, their utility extends to other fields. The chiral variants, such as BINOL and its derivatives, are foundational ligands in asymmetric catalysis, enabling the synthesis of enantiomerically pure compounds.[4] In materials science, the rigid biaryl core is incorporated into organic light-emitting diodes (OLEDs) and liquid crystals.[1]

The future of this field lies in the development of more efficient and sustainable synthetic methods, particularly those involving catalytic C-H activation to streamline the synthesis of complex derivatives.[2][14] As our understanding of complex biological pathways grows, the biaryl phenol scaffold will undoubtedly serve as a starting point for designing next-generation therapeutics targeting novel disease mechanisms.

The general workflow from synthesis to evaluation is depicted below.

workflow A Select Coupling Partners (Aryl Halide & Boronic Acid) B Palladium-Catalyzed Cross-Coupling A->B C Workup & Purification (Chromatography) B->C D Structure Verification (NMR, MS) C->D E Biological Screening (e.g., Kinase Assay) D->E F SAR Analysis E->F G Lead Optimization F->G G->A Iterate

Caption: General workflow for the synthesis and evaluation of biaryl phenols.

References

  • Stereoelectronics. (n.d.). atropisomerism in biaryls.
  • Wikipedia. (2024). Atropisomer.
  • LaPlante, S. R., Fader, L. D., Fandrick, K. R., Fandrick, D. R., Hucke, O., Kemper, R., Miller, S. P., & Edwards, P. J. (2022). Atropisomerism in the Pharmaceutically Relevant Realm. Accounts of Chemical Research, 55(20), 2938–2952.
  • Goetz, A. E., Garg, N. K., & Goossen, L. J. (2007). Synthesis of Biaryls via Decarboxylative Pd-Catalyzed Cross-Coupling Reaction. Organic Letters, 9(19), 3679–3681.
  • LaPlante, S. R., Fader, L. D., Fandrick, K. R., Fandrick, D. R., Hucke, O., Kemper, R., Miller, S. P., & Edwards, P. J. (2022). Atropisomerism in the Pharmaceutically Relevant Realm.
  • CUTM Courseware. (n.d.). Atropisomerism.
  • Smith, M. R., & Maleczka, R. E. (2005). Process for the catalytic synthesis of biaryls and polymers from aryl compounds. U.S. Patent No. 6,867,302. Washington, DC: U.S.
  • Smith, M. R., & Maleczka, R. E. (2006). Process for the catalytic synthesis of biaryls and polymers from aryl compounds. U.S. Patent No. 7,148,356. Washington, DC: U.S.
  • ResearchGate. (n.d.). Biaryl Synthesis through Metal-Catalyzed C-H Arylation.
  • Organic Chemistry Portal. (n.d.). Biaryl synthesis by C-C coupling.
  • Procter, D. J., et al. (2022). An Enantioselective Suzuki-Miyaura Coupling to Form Axially Chiral Biphenols. University of Cambridge.
  • Procter, D. J., et al. (2022). An Enantioselective Suzuki–Miyaura Coupling To Form Axially Chiral Biphenols. Journal of the American Chemical Society.
  • Hoye, T. R., et al. (2016). The Phenol-ene Reaction: Biaryl Synthesis via Trapping Reactions between HDDA-Generated Benzynes and Phenolics. Organic Letters, 18(21), 5596–5599.
  • Roba, A. A., et al. (2018). Development of Novel Antiatherogenic Biaryls: Design, Synthesis, and Reactivity. Journal of Medicinal Chemistry, 61(17), 7639–7653.
  • Khan, I., et al. (2022). Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents. Journal of the Iranian Chemical Society, 19, 2367–2381.
  • Hoye, T. R., et al. (2016). The Phenol-Ene Reaction: Biaryl Synthesis via Trapping Reactions between HDDA-Generated Benzynes and Phenolics. Organic Letters, 18(21), 5596–5599.
  • Li, X., et al. (2021). Design, Synthesis, and Pharmacological Evaluation of Biaryl-Containing PD-1/PD-L1 Interaction Inhibitors Bearing a Unique Difluoromethyleneoxy Linkage. Journal of Medicinal Chemistry, 64(23), 17356–17375.
  • Henderson, J. L., et al. (2022). Discovery of 1H-Pyrazole Biaryl Sulfonamides as Novel G2019S-LRRK2 Kinase Inhibitors. ACS Medicinal Chemistry Letters, 13(6), 989–996.
  • Greaney, M. F., et al. (2024). Cascade Aryne Aminoarylation for Biaryl Phenol Synthesis. Organic Letters, 26(12), 2639–2643.
  • Carrow, B. P., & Nozaki, K. (2011). Enantioselective Synthesis of Biaryl Compounds via Suzuki–Miyaura Cross-Coupling Using a Palladium Complex of 7′-Butoxy-7-(diphenylphosphino)-8,8′-biquinolyl: Investigation of a New Chiral Ligand Architecture. Synlett, 2011(11), 1531–1535.
  • Maiti, D., et al. (2022). Expanding chemical space by para-C−H arylation of arenes.
  • Greaney, M. F., et al. (2024). Cascade Aryne Aminoarylation for Biaryl Phenol Synthesis. Organic Letters.
  • Trost, B. M., & Van Vranken, D. L. (2010). Total Synthesis of Chiral Biaryl Natural Products by Asymmetric Biaryl Coupling. Chemical Reviews, 110(8), 4769–4809.
  • Hu, L., et al. (2022). Synthesis and structure-activity relationship study of new biaryl amide derivatives and their inhibitory effects against hepatitis C virus. European Journal of Medicinal Chemistry, 228, 114033.
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A Technical Guide to 4-[[(4-Fluorophenyl)imino]methyl]-phenol: Synthesis, Application, and Pharmaceutical Significance

Author: BenchChem Technical Support Team. Date: January 2026

An important note on nomenclature: The topic specified, "4-(4-Fluorophenyl)-2-methylphenol," does not correspond to a well-documented compound in publicly available scientific literature. However, the structurally related and phonetically similar compound, 4-[[(4-Fluorophenyl)imino]methyl]-phenol (CAS Number: 3382-63-6), is a chemical of significant industrial importance. This guide will focus on this well-documented Schiff base, a critical intermediate in the synthesis of major pharmaceuticals.

Abstract

This technical guide provides a comprehensive overview of 4-[[(4-Fluorophenyl)imino]methyl]-phenol, a key chemical intermediate. The document details its primary synthesis protocols, its critical role in the production of the cholesterol-lowering drug Ezetimibe, and its other potential applications in chemistry. It is intended for researchers, synthetic chemists, and drug development professionals who require a practical, in-depth understanding of this valuable compound.

Introduction and Historical Context

4-[[(4-Fluorophenyl)imino]methyl]-phenol, a member of the Schiff base class of organic compounds, gained prominence as a crucial building block in the multi-step synthesis of Ezetimibe.[1][2] Ezetimibe is a landmark lipid-lowering agent that functions by inhibiting cholesterol absorption in the small intestine. The development of an efficient and scalable synthesis for Ezetimibe necessitated the production of high-purity intermediates, which led to the optimization of synthetic routes for 4-[[(4-Fluorophenyl)imino]methyl]-phenol. Its discovery and history are therefore intrinsically tied to the manufacturing and commercialization of this important therapeutic agent.[2]

The molecule itself is characterized by a phenol group and a fluorophenyl group linked by an imine (C=N) bond.[3] This structure, particularly the reactive imine and the phenolic hydroxyl group, makes it a versatile intermediate for further chemical transformations.[4]

Synthesis Protocols

The most established and widely used method for synthesizing 4-[[(4-Fluorophenyl)imino]methyl]-phenol is the Schiff base condensation reaction between 4-hydroxybenzaldehyde and 4-fluoroaniline.[3][5] The reaction involves the nucleophilic addition of the aniline's amino group to the aldehyde's carbonyl carbon, followed by dehydration to form the imine.

Standard Experimental Protocol

Objective: To synthesize 4-[[(4-Fluorophenyl)imino]methyl]-phenol via condensation reaction.

Materials:

  • 4-hydroxybenzaldehyde

  • 4-fluoroaniline

  • Ethanol (or Methanol)

  • Glacial Acetic Acid (catalyst)

Procedure:

  • Dissolve 4-hydroxybenzaldehyde (1 equivalent) in ethanol in a round-bottom flask equipped with a magnetic stirrer and reflux condenser.

  • Add 4-fluoroaniline (1 equivalent) to the solution.

  • Add a catalytic amount of glacial acetic acid to the mixture to facilitate the imine formation.

  • Heat the reaction mixture to reflux and maintain for a period of 2-4 hours, monitoring the reaction progress via Thin Layer Chromatography (TLC).

  • Upon completion, allow the mixture to cool to room temperature. The product will often crystallize out of the solution.

  • Collect the solid product by vacuum filtration and wash with cold ethanol to remove unreacted starting materials.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to yield the final compound in moderate to high purity.[6]

Synthesis Workflow Diagram

G cluster_synthesis Synthesis of 4-[[(4-Fluorophenyl)imino]methyl]-phenol A 4-hydroxybenzaldehyde + 4-fluoroaniline D Reaction Mixture A->D B Solvent (Ethanol) & Catalyst (Acetic Acid) B->D C Reflux C->D E Cooling & Crystallization D->E F Vacuum Filtration E->F G Crude Product F->G H Recrystallization G->H I Pure 4-[[(4-Fluorophenyl)imino]methyl]-phenol H->I

Caption: General workflow for the laboratory synthesis of the target compound.

Reaction Condition Optimization

The yield and purity of the final product can be influenced by reaction parameters. The table below summarizes typical conditions.

Table 1: Synthesis Parameters

ParameterValue/ConditionRationale
Solvent Ethanol or MethanolGood solubility for reactants; allows for easy crystallization of the product upon cooling.[3]
Temperature RefluxProvides sufficient energy to overcome the activation barrier for dehydration.[3]
Catalyst Glacial Acetic AcidMildly acidic conditions protonate the aldehyde's carbonyl oxygen, making it more electrophilic for the nucleophilic attack by the aniline.[6]
Purity (Post-Recrystallization) >95%High purity is essential for its use as a pharmaceutical intermediate.[3]
Appearance White to pale yellow crystalline solidTypical appearance of the purified compound.[3][6]
Melting Point 179.0 to 183.0 °CA key parameter for identity and purity verification.[3]

Core Application: Intermediate for Ezetimibe

The primary industrial application of 4-[[(4-Fluorophenyl)imino]methyl]-phenol is its role as a cornerstone intermediate in the manufacture of Ezetimibe.[1][2][5] The synthesis of Ezetimibe is a complex, multi-step process where the structural integrity and purity of each intermediate, including the title compound, directly influence the yield and quality of the final Active Pharmaceutical Ingredient (API).[2]

Role in the Ezetimibe Synthetic Pathway

The imine functionality of 4-[[(4-Fluorophenyl)imino]methyl]-phenol is a key reactive site used to build the complex azetidinone (β-lactam) ring system characteristic of Ezetimibe.

G cluster_pathway Simplified Role in Ezetimibe Synthesis A 4-[[(4-Fluorophenyl)imino]methyl]-phenol (Key Intermediate) B [3+1] Cycloaddition & Other Steps A->B C Ezetimibe Core Structure (Azetidinone ring) B->C D Final API: Ezetimibe C->D

Sources

Methodological & Application

Application Notes and Protocols for the Synthesis of 4-(4-Fluorophenyl)-2-methylphenol via Suzuki-Miyaura Coupling

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The Suzuki-Miyaura cross-coupling reaction stands as a pillar in modern organic synthesis, celebrated for its robustness and wide functional group tolerance in forging carbon-carbon bonds.[1][2][3] This application note provides a comprehensive guide for the synthesis of 4-(4-Fluorophenyl)-2-methylphenol, a biphenyl derivative of interest in pharmaceutical and materials science research. We delve into the mechanistic underpinnings of the reaction, offer a detailed, step-by-step protocol optimized for this specific transformation, and provide insights into the critical parameters that ensure a successful and high-yielding outcome. This document is intended for researchers, scientists, and professionals in drug development who are looking to leverage this powerful catalytic method.

Introduction: The Significance of Suzuki-Miyaura Coupling

First reported by Akira Suzuki and Norio Miyaura in 1979, the palladium-catalyzed cross-coupling of an organoboron compound with an organic halide or triflate has become an indispensable tool for synthetic chemists.[4][5] Its importance was formally recognized with the 2010 Nobel Prize in Chemistry.[6] The reaction's appeal lies in its mild conditions, the stability and low toxicity of the boronic acid reagents, and its compatibility with a vast array of functional groups, making it highly effective for constructing complex molecules like biaryls, polyolefins, and styrenes.[2][7][8]

The target molecule, this compound, possesses a biphenyl scaffold, a privileged structure in medicinal chemistry and a key component in the development of advanced materials. The strategic introduction of the fluorine atom can significantly modulate the physicochemical and biological properties of a molecule, making fluorinated biphenyls particularly valuable.[9][10]

The Catalytic Cycle: A Mechanistic Overview

The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst that shuttles between the Pd(0) and Pd(II) oxidation states.[6] The cycle can be broken down into three fundamental steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide (4-bromo-2-methylphenol), forming a Pd(II) intermediate.[4][6][11] This is often the rate-determining step of the cycle.

  • Transmetalation: In this step, the organic group from the organoboron species ((4-fluorophenyl)boronic acid) is transferred to the palladium(II) complex.[4][11] This process is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.[12][13][14]

  • Reductive Elimination: The two organic fragments on the palladium center couple and are eliminated from the metal, forming the desired C-C bond of the product and regenerating the catalytically active Pd(0) species, which can then re-enter the catalytic cycle.[4][6][11]

Suzuki_Miyaura_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition PdII_Aryl Ar-Pd(II)L₂-X OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Diaryl Ar-Pd(II)L₂-Ar' Transmetalation->PdII_Diaryl RedElim Reductive Elimination PdII_Diaryl->RedElim RedElim->Pd0 Product Ar-Ar' (Product) RedElim->Product ArX Ar-X (4-bromo-2-methylphenol) ArBOH2 Ar'-B(OH)₂ ((4-fluorophenyl)boronic acid) Base Base Experimental_Workflow start Start setup Reaction Setup (Add Reactants, Base, Catalyst) start->setup inert Establish Inert Atmosphere (Evacuate/Backfill with Ar/N₂) setup->inert solvent Add Degassed Solvents (Toluene/Water) inert->solvent react Heat and Stir (90°C, 12-16h) solvent->react workup Aqueous Work-up (Extraction with Ethyl Acetate) react->workup purify Purification (Column Chromatography) workup->purify product Isolated Product This compound purify->product

Sources

Application and Protocol Guide for the Purification of 4-(4-Fluorophenyl)-2-methylphenol

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Critical Role of Purity for a Key Biphenyl Intermediate

4-(4-Fluorophenyl)-2-methylphenol is a substituted biphenyl compound with significant potential as a building block in medicinal chemistry and materials science. Its structure, featuring a fluorinated aromatic ring coupled with a functionalized phenol, makes it a valuable precursor for synthesizing complex molecular architectures. The presence of the fluorine atom can enhance metabolic stability and binding affinity in drug candidates, while the phenolic hydroxyl group provides a reactive handle for further chemical modifications.

Given its role as a key intermediate, the purity of this compound is paramount. Impurities, which can arise from unreacted starting materials, catalysts, or side-reactions during synthesis, can have a detrimental impact on downstream applications. They can lead to lower yields, unpredictable reaction outcomes, and the introduction of unwanted byproducts in subsequent synthetic steps. In a pharmaceutical context, such impurities could compromise the safety and efficacy of the final active pharmaceutical ingredient (API). This guide provides a comprehensive overview of robust purification protocols to ensure the high purity of this compound, suitable for the most demanding research and development applications.

Pre-Purification Analysis and Strategy

Before commencing any purification protocol, it is essential to analyze the crude material to understand the impurity profile. Techniques such as Thin Layer Chromatography (TLC), ¹H NMR spectroscopy, and mass spectrometry can provide valuable insights into the number and nature of the impurities present.

A common synthetic route to this compound is the Suzuki-Miyaura coupling, which typically involves the reaction of a boronic acid with an aryl halide. Therefore, potential impurities may include:

  • Unreacted starting materials: e.g., 4-fluorophenylboronic acid and 2-bromo-6-methylphenol.

  • Homocoupling products: e.g., 4,4'-difluorobiphenyl.[1][2]

  • Dehalogenated starting material: e.g., 2-methylphenol.[2]

  • Catalyst residues: Palladium-based catalysts are commonly used and must be removed.[3][4]

The acidic nature of the phenolic hydroxyl group in the target compound is a key feature that can be exploited for a highly effective initial purification step using acid-base extraction.[5][6] This can be followed by either flash column chromatography or recrystallization to achieve high purity.

Purification Workflow Overview

PurificationWorkflow crude Crude This compound extraction Acid-Base Extraction (Liquid-Liquid) crude->extraction Dissolve in ether/ aqueous NaOH chromatography Flash Column Chromatography extraction->chromatography Organic Phase (Neutral Impurities) recrystallization Recrystallization extraction->recrystallization Aqueous Phase (Phenolate Salt) analysis Purity Analysis (NMR, HPLC, MP) chromatography->analysis recrystallization->analysis pure_product Pure Product (>98%) analysis->pure_product

Caption: General purification workflow for this compound.

Protocol 1: Preliminary Purification via Acid-Base Extraction

This protocol leverages the acidity of the phenolic proton (pKa ≈ 10) to separate the target compound from non-acidic impurities.[7]

Rationale: By treating an ethereal solution of the crude product with an aqueous base (e.g., sodium hydroxide), the acidic phenol is deprotonated to form a water-soluble sodium phenolate salt. Neutral and basic impurities remain in the organic phase. Subsequent acidification of the aqueous layer regenerates the pure phenol, which precipitates out of the aqueous solution and can be extracted back into an organic solvent.

Step-by-Step Methodology:

  • Dissolution: Dissolve the crude this compound in a suitable organic solvent, such as diethyl ether or ethyl acetate (approx. 10-20 mL per gram of crude material), in a separatory funnel.

  • Basification: Add an equal volume of a 1 M aqueous solution of sodium hydroxide (NaOH) to the separatory funnel. Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release pressure.

  • Layer Separation: Allow the layers to separate. The aqueous layer (bottom) will contain the sodium salt of the target compound, while the organic layer (top) will contain non-acidic impurities.

  • Extraction of Impurities: Drain the lower aqueous layer into a clean flask. Wash the organic layer with another portion of 1 M NaOH to ensure complete extraction of the phenol. Combine the aqueous layers. The organic layer can be discarded.

  • Acidification: Cool the combined aqueous extracts in an ice bath. Slowly add concentrated hydrochloric acid (HCl) dropwise with stirring until the solution becomes acidic (pH ≈ 1-2, check with pH paper). The purified this compound will precipitate as a solid or oil.

  • Back Extraction: Add a fresh portion of diethyl ether or ethyl acetate to the flask containing the acidified mixture. Shake well to extract the purified phenol back into the organic phase.

  • Final Work-up: Transfer the mixture to a separatory funnel and separate the layers. Wash the organic layer with brine (saturated NaCl solution), then dry it over anhydrous sodium sulfate or magnesium sulfate.

  • Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the partially purified product.

Protocol 2: High Purity via Flash Column Chromatography

Flash column chromatography is a highly effective technique for separating the target phenol from closely related impurities based on their differential adsorption to a stationary phase.

Rationale: The polarity of the phenolic hydroxyl group allows for good separation on a polar stationary phase like silica gel. A gradient elution with a non-polar solvent system allows for the sequential removal of impurities before eluting the desired product.

Step-by-Step Methodology:

  • Column Packing: Prepare a slurry of silica gel (230-400 mesh) in hexane. Pour the slurry into a column and allow it to pack under gravity or with gentle pressure, ensuring no air bubbles are trapped.

  • Sample Loading: Dissolve the partially purified product from the acid-base extraction in a minimal amount of dichloromethane or the initial eluent. Adsorb this solution onto a small amount of silica gel, and then evaporate the solvent. Carefully add the dry silica with the adsorbed sample to the top of the packed column.

  • Elution: Begin elution with a non-polar mobile phase, such as 100% hexane, to elute any non-polar impurities (e.g., homocoupled byproducts). Gradually increase the polarity of the mobile phase by introducing ethyl acetate. A gradient of 0% to 10% ethyl acetate in hexane is a good starting point.

  • Fraction Collection: Collect the eluent in fractions and monitor the separation by TLC.

  • Product Isolation: Combine the fractions containing the pure product (as determined by TLC). Remove the solvent under reduced pressure to yield the purified this compound.

ParameterValue/DescriptionRationale
Stationary Phase Silica Gel (230-400 mesh)Provides good separation for moderately polar compounds.
Mobile Phase Hexane/Ethyl Acetate Gradient (0-10%)Allows for the elution of non-polar impurities first, followed by the target compound.
Typical Rf of Product ~0.3-0.4 in 10% Ethyl Acetate/HexaneIndicates appropriate polarity for good separation.
Sample Loading 1g crude product per 30-50g silica gelPrevents column overloading and ensures optimal separation.
Expected Purity >98% (by NMR/HPLC)High purity suitable for most applications.

Protocol 3: Purification by Recrystallization

Recrystallization is an excellent method for obtaining highly pure crystalline solids.[8] The success of this technique depends on the careful selection of a solvent or solvent system.

Rationale: An ideal recrystallization solvent will dissolve the compound sparingly at room temperature but completely at its boiling point. Impurities should either be insoluble in the hot solvent or highly soluble in the cold solvent to be effectively removed.

Step-by-Step Methodology:

  • Solvent Selection: Test the solubility of the crude product in various solvents (e.g., ethanol, isopropanol, toluene, or a mixture like ethanol/water or hexane/ethyl acetate) to find a suitable system. For a biphenyl structure, a mixed solvent system is often effective.[9]

  • Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the chosen hot solvent until the solid just dissolves.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Allow the clear solution to cool slowly to room temperature. If crystals do not form, scratching the inside of the flask with a glass rod can induce crystallization. Once at room temperature, cool the flask in an ice bath to maximize crystal formation.

  • Isolation and Drying: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of the cold recrystallization solvent. Dry the crystals under vacuum.

Quality Control and Troubleshooting

Problem Potential Cause Solution
Oiling out during recrystallization The boiling point of the solvent is higher than the melting point of the compound. The solution is cooling too rapidly.Choose a solvent with a lower boiling point. Allow the solution to cool more slowly.
No crystal formation The solution is not supersaturated (too much solvent used).Evaporate some of the solvent to concentrate the solution and then cool again. Scratch the inside of the flask to induce nucleation.
Poor separation in column chromatography Inappropriate mobile phase polarity. Column overloading.Optimize the solvent system using TLC. Reduce the amount of sample loaded onto the column.

Final Purity Assessment

The purity of the final product should be confirmed by:

  • Melting Point Analysis: A sharp melting point range close to the literature value indicates high purity.

  • NMR Spectroscopy: ¹H and ¹³C NMR should show the absence of impurity signals.

  • HPLC/GC Analysis: Provides a quantitative measure of purity.

References

  • [4-[

  • [4-[[(4-Fluorophenyl)imino]methyl]phenol - PubChem - NIH]([Link]

  • _en.htm)

Sources

Application Note: 4-(4-Fluorophenyl)-2-methylphenol as a Versatile Biaryl Intermediate in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract This technical guide provides a comprehensive overview of 4-(4-Fluorophenyl)-2-methylphenol, a key biaryl synthetic intermediate. Its unique structure, featuring a fluorinated phenyl ring coupled to a methyl-substituted phenol, offers multiple reactive sites, making it a valuable building block in medicinal chemistry and materials science. This document details a robust protocol for its synthesis via a palladium-catalyzed Suzuki-Miyaura coupling reaction and demonstrates its subsequent utility through a standard O-alkylation protocol. The causality behind experimental choices, self-validating protocols, and characterization data are provided to support researchers, scientists, and drug development professionals in leveraging this versatile compound.

Introduction and Physicochemical Properties

This compound is a bifunctional organic compound possessing a unique combination of structural motifs that are highly desirable in modern synthetic chemistry. The biaryl scaffold is a common feature in many pharmaceutical agents and functional materials. The strategic inclusion of a fluorine atom can significantly enhance a molecule's metabolic stability, binding affinity, and lipophilicity.[1] Concurrently, the phenolic hydroxyl group and the adjacent methyl group offer distinct points for further chemical modification.

The hydroxyl group can be readily alkylated or acylated to produce a diverse library of ethers and esters, while the aromatic rings are amenable to further functionalization.[2] These characteristics make this compound an excellent starting material for creating complex molecules with tailored properties.

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
IUPAC Name This compoundN/A
Molecular Formula C₁₃H₁₁FON/A
Molecular Weight 202.23 g/mol N/A
Appearance Off-white to pale yellow solid (predicted)N/A
CAS Number Not available (structure-specific)N/A
Solubility Soluble in common organic solvents (e.g., DCM, EtOAc, Acetone)N/A

Synthesis of the Intermediate: Suzuki-Miyaura Coupling

The most efficient and widely adopted method for constructing the C-C biaryl bond in this compound is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction offers high functional group tolerance, mild reaction conditions, and generally high yields.[3] The protocol involves the coupling of an aryl halide (4-bromo-2-methylphenol) with an arylboronic acid (4-fluorophenylboronic acid).

Causality of Component Selection:
  • Palladium Catalyst (e.g., Pd(PPh₃)₄): The Pd(0) species is the active catalyst that undergoes oxidative addition with the aryl bromide.[4]

  • Base (e.g., K₂CO₃, Na₂CO₃): The base is crucial for the transmetalation step. It activates the boronic acid by forming a more nucleophilic boronate species, which facilitates the transfer of the aryl group to the palladium center.[3][4]

  • Solvent System (e.g., Toluene/Water or Dioxane/Water): A biphasic solvent system is often used. The organic solvent solubilizes the aryl halide and catalyst, while the aqueous phase dissolves the inorganic base and facilitates the formation of the active boronate species.

Protocol 2.1: Synthesis via Suzuki-Miyaura Coupling

Reaction Scheme:

4-Bromo-2-methylphenol reacts with 4-fluorophenylboronic acid in the presence of a palladium catalyst and base to yield this compound.

Materials:

  • 4-Bromo-2-methylphenol (1.0 equiv)

  • 4-Fluorophenylboronic acid (1.2 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 equiv)

  • Potassium Carbonate (K₂CO₃) (2.5 equiv)

  • Toluene

  • Deionized Water

  • Ethyl acetate (for extraction)

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 4-bromo-2-methylphenol (1.0 equiv), 4-fluorophenylboronic acid (1.2 equiv), K₂CO₃ (2.5 equiv), and Pd(PPh₃)₄ (0.03 equiv).

  • Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an inert atmosphere.

  • Add toluene and deionized water in a 4:1 ratio (e.g., 20 mL toluene and 5 mL water for a 5 mmol scale reaction).

  • Heat the reaction mixture to 90-100 °C with vigorous stirring.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 6-12 hours.

  • Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate (30 mL) and water (20 mL).

  • Transfer the mixture to a separatory funnel. Separate the organic layer, and wash it sequentially with water (2 x 20 mL) and brine (1 x 20 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude solid by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield pure this compound.

SynthesisWorkflow cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up & Purification reagents Combine Reactants: - 4-Bromo-2-methylphenol - 4-Fluorophenylboronic acid - Pd(PPh₃)₄ Catalyst - K₂CO₃ Base inert Establish Inert Atmosphere (Evacuate/Backfill with Argon) reagents->inert solvent Add Solvents (Toluene/Water) inert->solvent heat Heat to 90-100 °C with Vigorous Stirring solvent->heat monitor Monitor by TLC (6-12 hours) heat->monitor cool Cool to Room Temp monitor->cool extract Liquid-Liquid Extraction (EtOAc/Water) cool->extract dry Dry & Concentrate extract->dry purify Column Chromatography dry->purify product Pure Product: This compound purify->product

Diagram 1: Workflow for the Suzuki-Miyaura synthesis of the target intermediate.

Application as a Synthetic Intermediate: O-Alkylation

The phenolic hydroxyl group of this compound is a versatile functional handle for introducing a wide variety of substituents. O-alkylation, a classic nucleophilic substitution reaction, is commonly employed to convert phenols into ethers. This transformation is valuable for modifying the compound's solubility, hydrogen-bonding capability, and metabolic profile in a drug discovery context.[5]

Causality of Component Selection:
  • Base (e.g., K₂CO₃): A mild base like potassium carbonate is sufficient to deprotonate the phenol, forming the more nucleophilic phenoxide anion. This anion then attacks the electrophilic alkyl halide.[6]

  • Solvent (e.g., Acetone, DMF): A polar aprotic solvent is ideal as it solubilizes the reactants and does not interfere with the nucleophilic substitution reaction.

  • Alkylating Agent (e.g., Ethyl Iodide): An electrophilic source of the desired alkyl group. Iodides are excellent leaving groups, promoting a facile reaction.

Protocol 3.1: Synthesis of 1-(4-Ethoxy-3-methylphenyl)-4-fluorobenzene

Reaction Scheme:

This compound is O-alkylated using ethyl iodide and a base to form the corresponding ethyl ether.

Materials:

  • This compound (1.0 equiv)

  • Ethyl Iodide (1.5 equiv)

  • Potassium Carbonate (K₂CO₃), anhydrous powder (2.0 equiv)

  • Acetone or N,N-Dimethylformamide (DMF)

  • Deionized Water

  • Ethyl acetate (for extraction)

Procedure:

  • To a round-bottom flask, add this compound (1.0 equiv) and anhydrous K₂CO₃ (2.0 equiv).

  • Add dry acetone (or DMF) to the flask to create a stirrable suspension.

  • Add ethyl iodide (1.5 equiv) to the mixture dropwise at room temperature.

  • Heat the reaction mixture to reflux (for acetone, ~56 °C) and stir for 4-8 hours.

  • Monitor the disappearance of the starting material by TLC.

  • Once the reaction is complete, cool the mixture to room temperature and filter off the solid K₂CO₃.

  • Rinse the filter cake with a small amount of acetone.

  • Combine the filtrates and concentrate under reduced pressure.

  • Dissolve the residue in ethyl acetate (30 mL) and wash with water (2 x 15 mL) to remove any remaining inorganic salts.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate to yield the crude ether product.

  • If necessary, purify further by column chromatography or recrystallization.

AlkylationWorkflow cluster_reaction Reaction cluster_workup Isolation start Start Material: This compound mix Combine with K₂CO₃ and Ethyl Iodide in Acetone start->mix reflux Heat to Reflux (4-8 hours) mix->reflux filter Filter to Remove Solids reflux->filter concentrate Concentrate Filtrate filter->concentrate wash Wash with Water concentrate->wash dry Dry & Concentrate wash->dry product Final Product: Corresponding Ethyl Ether dry->product

Diagram 2: General workflow for the O-alkylation of the biaryl phenol intermediate.

Safety and Handling

Researchers must handle this compound and its precursors with appropriate care. Phenolic compounds can be corrosive and toxic.[7] Fluorinated organic compounds require careful handling.

  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate chemical-resistant gloves.[8][9]

  • Engineering Controls: Conduct all operations in a well-ventilated chemical fume hood to avoid inhalation of dust or vapors.[8]

  • Handling: Avoid contact with skin, eyes, and clothing.[10] In case of contact, rinse the affected area immediately with copious amounts of water.[8] Avoid creating dust.[9]

  • Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials like strong oxidizing agents.[7]

References

  • ChemicalBook. (2025). 4-[[(4-Fluorophenyl)imino]methyl]-phenol - Safety Data Sheet.
  • Sasol Chemicals. (2024). Safety Data Sheet MP-Cresol 45.
  • Fisher Scientific. (n.d.). SAFETY DATA SHEET.
  • Ossila. (n.d.). 4-Fluoro-2-methylphenol | CAS 452-72-2.
  • Benchchem. (n.d.). 4-[[(4-Fluorophenyl)imino]methyl]-phenol | 3382-63-6.
  • TCI Chemicals. (2025). SAFETY DATA SHEET 4-[[(4-Fluorophenyl)imino]methyl]phenol.
  • CDH Fine Chemical. (n.d.). 4-FLUORO PHENOL CAS NO 371-41-5 MATERIAL SAFETY DATA SHEET SDS/MSDS.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of 4-[[(4-Fluorophenyl)imino]methyl]-phenol in Modern Pharmaceutical Synthesis.
  • Benchchem. (n.d.). physical and chemical properties of 4-[[(4-Fluorophenyl)imino]methyl]-phenol.
  • PubChem. (n.d.). 4-[[(4-Fluorophenyl)imino]methyl]phenol.
  • Benchchem. (2026). The Role of 4-[[(4-Fluorophenyl)imino]methyl]-phenol in Advanced Chemical Synthesis.
  • PubChem. (n.d.). 4-Fluoro-2-methylphenol.
  • Catalytic Study of 4-Bromoacetophenone in the Suzuki-Miyaura Cross-Coupling Reaction by Controllable, Effective and Recyclable Magnetic Supported Palladium(II)-N2O2 Catalyst. (2022). Malaysian Journal of Chemistry.
  • ResearchGate. (n.d.). Palladium-catalyzed cross-coupling reactions of compound 4 with arylboronic acids.
  • Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Chemical Synthesis Advantage: Why 4-Fluoro-2-methylphenol is a Key Intermediate.
  • ChemicalBook. (n.d.). 4-Fluoro-2-methylphenol(452-72-2) 13C NMR spectrum.
  • Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. (2017).
  • A Method for Palladium-Catalyzed Asymmetric Couplings of Bromobenzene Derivatives: Suzuki Reactions Catalyzed by Pd Fe2O4. (2023). Journal of Synthetic Chemistry.
  • Benchchem. (n.d.). Validating the Structure of 4-[[(4- Fluorophenyl)imino]methyl]-phenol: A Comparative Guide to X-ray Crystallography and Spectroscopic Methods.
  • Benchchem. (n.d.). Synthesis Protocol for 4-[[(4-Fluorophenyl)imino]methyl]-phenol: An In-depth Technical Guide.
  • ResearchGate. (2025). Organic base catalyzed O-alkylation of phenols under solvent-free condition.
  • ResearchGate. (2025). O-Alkylation of Phenol Derivatives via a Nucleophilic Substitution.
  • Environmentally Benign Synthetic Protocol for O-Alkylation of β-Naphthols and Hydroxy Pyridines in Aqueous Micellar Media. (2012). Green and Sustainable Chemistry.
  • Chemical Bull Pvt. Ltd. (n.d.). 4-4-fluorophenyl Imino Methyl Phenol | 3382-63-6.
  • Chemoselective O-Alkylation of 4-(Trifluoromethyl)pyrimidin-2(1H)-ones. (2018). ACS Omega.
  • Benchchem. (n.d.). Synthesis of 4-Methylbiphenyl via Suzuki-Miyaura Coupling: Application Notes and Protocols.

Sources

Application Note: Strategic Derivatization of the Phenolic Group in 4-(4-Fluorophenyl)-2-methylphenol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide provides detailed application notes and protocols for the chemical derivatization of the phenolic hydroxyl group in 4-(4-Fluorophenyl)-2-methylphenol. This molecule, featuring a sterically hindered phenol, is a relevant scaffold in medicinal chemistry and materials science. Modifying its phenolic group is a critical step for prodrug synthesis, altering physicochemical properties such as lipophilicity and solubility, or preparing the molecule for specific analytical procedures like gas chromatography. This document explores three primary derivatization strategies—Etherification, Esterification, and Silylation—offering in-depth explanations of the underlying chemical principles, the rationale behind procedural choices, and step-by-step laboratory protocols. The aim is to equip researchers, scientists, and drug development professionals with the necessary expertise to successfully modify this and structurally similar phenols.

Introduction: The Rationale for Derivatization

The phenolic hydroxyl group is a potent functional handle, governing key molecular properties including acidity, hydrogen bonding capability, and metabolic susceptibility. In a complex molecule like this compound, this group is the primary site for Phase II metabolism (glucuronidation and sulfation), which can lead to rapid clearance in vivo. Furthermore, its polarity can hinder blood-brain barrier penetration or reduce volatility for analytical methods.

Derivatization serves several strategic purposes:

  • Prodrug Design: Converting the phenol to an ester or ether can mask its polarity, improving oral bioavailability. The derivative is later cleaved by endogenous enzymes to release the active parent drug.

  • Pharmacokinetic Modulation: Altering the phenol group can protect the molecule from rapid metabolic degradation, thereby extending its half-life.

  • Analytical Enhancement: For techniques like Gas Chromatography (GC), the polar hydroxyl group leads to poor peak shape and thermal instability. Conversion to a non-polar silyl ether increases volatility and improves chromatographic performance.[1][2]

  • Synthetic Strategy: The hydroxyl group can be temporarily "protected" by a derivative (e.g., a silyl ether) to prevent it from interfering with reactions at other sites on the molecule.

The presence of the ortho-methyl group in this compound introduces steric hindrance, which can influence the choice of reagents and reaction conditions. This guide addresses these challenges by presenting robust and adaptable protocols.

Core Derivatization Strategies: A Comparative Overview

The selection of a derivatization strategy is dictated by the end goal. The three most common and effective approaches for phenols are etherification, esterification, and silylation.

Etherification via Williamson Synthesis

The Williamson ether synthesis is a classic and reliable method for forming a stable C-O-C bond.[3] The reaction proceeds via an SN2 mechanism where a phenoxide ion, generated by deprotonating the phenol with a base, acts as a nucleophile to attack an alkyl halide or other substrate with a good leaving group.

  • Expertise & Experience: The choice of base is critical. Strong bases like sodium hydride (NaH) ensure complete deprotonation of the phenol, driving the reaction forward. For substrates sensitive to harsh conditions, a milder base like potassium carbonate (K₂CO₃) can be effective, often requiring a polar aprotic solvent like DMF or acetonitrile to facilitate the reaction. Due to the steric hindrance from the ortho-methyl group, primary alkyl halides (e.g., methyl iodide, ethyl bromide) are the preferred electrophiles to minimize competing elimination reactions.[3]

Esterification via Steglich Coupling

Esterification converts the phenol into an ester, a common motif in prodrugs. The Steglich esterification is an exceptionally mild and efficient method that uses a carbodiimide coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), to activate a carboxylic acid.[4] A nucleophilic catalyst, 4-dimethylaminopyridine (DMAP), is crucial for accelerating the reaction, especially with sterically hindered phenols.[5]

  • Trustworthiness: This method is highly reliable because it operates under neutral conditions at or near room temperature, preserving acid- and base-labile functional groups elsewhere in the molecule.[4][6] The mechanism involves the formation of a highly reactive O-acylisourea intermediate, which is then attacked by the phenol. DMAP intercepts this intermediate to form a more reactive N-acylpyridinium species, which readily acylates the alcohol.[5] The primary byproduct, a urea derivative, is often insoluble and easily removed by filtration.

Silylation for Analysis and Protection

Silylation is the premier technique for preparing polar analytes for GC analysis.[1] It replaces the active hydrogen of the hydroxyl group with a non-polar silyl group (e.g., trimethylsilyl, TMS, or tert-butyldimethylsilyl, TBDMS), which increases volatility and thermal stability.[7] Silyl ethers also serve as versatile protecting groups in organic synthesis due to their ease of installation and clean removal under specific conditions.[8][9]

  • Authoritative Grounding: A wide array of silylating reagents is available. Hexamethyldisilazane (HMDS) is a cost-effective choice, though it sometimes requires a catalyst.[7][10] Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-(tert-butyldimethylsilyl)-N-methyltrifluoroacetamide (MTBSTFA) are more powerful and often used for quantitative derivatization prior to GC-MS analysis.[1][11] The choice of the silyl group can be strategic; bulkier groups like TBDMS offer greater stability than TMS. For hindered phenols, smaller silylating reagents or the addition of a catalyst like trimethylchlorosilane (TMCS) may be necessary to achieve complete derivatization.[1][12]

Data Presentation & Visualization

Comparative Summary of Derivatization Strategies
StrategyTypical ReagentsKey ConditionsPrimary ApplicationAdvantagesDisadvantages
Etherification Phenol, Base (NaH, K₂CO₃), Alkyl Halide (CH₃I)Anhydrous polar aprotic solvent (DMF, THF)Stable modification, ProdrugsForms a highly stable ether bond.Requires strong bases; risk of side reactions with hindered substrates.[3]
Esterification Phenol, Carboxylic Acid, Coupling Agent (EDC, DCC), Catalyst (DMAP)Anhydrous aprotic solvent (DCM, MeCN), Room Temp.Prodrugs, Bio-labile modificationVery mild conditions, high functional group tolerance.[4][5]Reagents can be expensive; urea byproduct removal necessary.
Silylation Phenol, Silylating Agent (BSTFA, MTBSTFA, HMDS)Anhydrous conditions, often heated (e.g., 60-80°C)GC-MS Analysis, Protecting GroupIncreases volatility and thermal stability; easily reversible.[1][2]Silyl ethers are sensitive to moisture and acidic conditions.
Reaction Mechanism Diagrams

Williamson_Ether_Synthesis cluster_0 Step 1: Deprotonation cluster_1 Step 2: SN2 Attack Phenol Ar-OH Phenoxide Ar-O⁻ Na⁺ Phenol->Phenoxide + Base Base NaH H2 H₂ (gas) Base->H2 Phenoxide_ref Ar-O⁻ Na⁺ AlkylHalide R-X Salt NaX AlkylHalide->Salt Ether Ar-O-R Phenoxide_ref->Ether + R-X

Caption: Williamson Ether Synthesis Workflow.

Steglich_Esterification cluster_0 Activation cluster_1 Catalysis & Coupling Acid R'-COOH Intermediate O-Acylisourea Acid->Intermediate + DCC DCC DCC Intermediate_ref O-Acylisourea DMAP DMAP ActiveEster N-Acylpyridinium (Reactive Intermediate) Ester Ar-O-COR' ActiveEster->Ester + Ar-OH Phenol Ar-OH DCU DCU (precipitate) Ester->DCU byproduct Intermediate_ref->ActiveEster + DMAP

Caption: Steglich Esterification Mechanism.

Silylation_Reaction Phenol Ar-OH SilylEther Ar-O-TBDMS Phenol->SilylEther + Silylating Agent Reagent TBDMS-X (e.g., MTBSTFA) Byproduct Byproduct Reagent->Byproduct

Caption: General Silylation of a Phenol.

Experimental Protocols

Safety Precaution: All experiments should be conducted in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, gloves) must be worn at all times. All solvents should be handled as hazardous materials.

Protocol 1: Synthesis of 4-(4-Fluorophenyl)-2-methyl-1-methoxybenzene (Etherification)
  • Objective: To convert the phenolic hydroxyl group to a stable methyl ether via Williamson synthesis.

  • Materials:

    • This compound (1.0 eq)

    • Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 eq)

    • Methyl iodide (CH₃I) (1.5 eq)

    • Anhydrous N,N-Dimethylformamide (DMF)

    • Diethyl ether

    • Saturated aqueous ammonium chloride (NH₄Cl)

    • Saturated aqueous sodium chloride (brine)

    • Anhydrous magnesium sulfate (MgSO₄)

    • Round-bottom flask, magnetic stirrer, nitrogen inlet, syringe, separatory funnel.

  • Procedure:

    • To a flame-dried round-bottom flask under a nitrogen atmosphere, add this compound (e.g., 1.0 g, 4.94 mmol).

    • Add anhydrous DMF (20 mL) and stir until the solid is fully dissolved.

    • Cool the solution to 0°C in an ice bath.

    • Carefully add sodium hydride (0.24 g of 60% dispersion, 5.93 mmol) portion-wise over 10 minutes. Caution: Hydrogen gas is evolved.

    • Allow the mixture to stir at 0°C for 30 minutes. A color change may be observed as the sodium phenoxide forms.

    • Slowly add methyl iodide (0.46 mL, 7.41 mmol) via syringe.

    • Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-6 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

    • Once complete, cool the reaction back to 0°C and cautiously quench by slow addition of saturated aqueous NH₄Cl (15 mL).

    • Transfer the mixture to a separatory funnel and add diethyl ether (50 mL) and water (30 mL).

    • Separate the layers. Wash the organic layer with water (2 x 30 mL) and then with brine (30 mL).

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography (silica gel, eluting with a gradient of ethyl acetate in hexanes) to yield the pure methyl ether.

Protocol 2: Synthesis of 4-(4-Fluorophenyl)-2-methylphenyl Acetate (Esterification)
  • Objective: To form an acetate ester using mild Steglich esterification conditions.[13][14]

  • Materials:

    • This compound (1.0 eq)

    • Acetic acid (1.2 eq)

    • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.5 eq)

    • 4-Dimethylaminopyridine (DMAP) (0.1 eq, catalytic)

    • Anhydrous Dichloromethane (DCM)

    • 1 M Hydrochloric acid (HCl)

    • Saturated aqueous sodium bicarbonate (NaHCO₃)

    • Saturated aqueous sodium chloride (brine)

    • Anhydrous sodium sulfate (Na₂SO₄)

    • Round-bottom flask, magnetic stirrer, nitrogen inlet.

  • Procedure:

    • In a round-bottom flask under a nitrogen atmosphere, dissolve this compound (e.g., 1.0 g, 4.94 mmol), acetic acid (0.34 mL, 5.93 mmol), and DMAP (0.06 g, 0.49 mmol) in anhydrous DCM (25 mL).

    • Stir the solution at room temperature.

    • Add EDC (1.42 g, 7.41 mmol) in one portion.

    • Stir the reaction at room temperature for 12-18 hours.

    • Monitor the reaction by TLC.

    • Upon completion, dilute the reaction mixture with DCM (25 mL).

    • Wash the organic layer sequentially with 1 M HCl (2 x 20 mL), saturated NaHCO₃ (2 x 20 mL), and brine (20 mL).

    • Dry the organic phase over anhydrous Na₂SO₄, filter, and remove the solvent by rotary evaporation.

    • The resulting crude product can be purified by flash chromatography if necessary, though this reaction often yields a product of high purity.

Protocol 3: Silylation of this compound for GC-MS Analysis
  • Objective: To prepare a volatile TBDMS ether derivative for quantitative analysis by gas chromatography.[11]

  • Materials:

    • Sample containing this compound

    • N-(tert-butyldimethylsilyl)-N-methyltrifluoroacetamide (MTBSTFA)

    • Anhydrous acetonitrile or pyridine

    • GC vial with a screw cap and septum

    • Heating block or oven.

  • Procedure:

    • Prepare a stock solution of the phenol in an appropriate anhydrous solvent (e.g., 1 mg/mL in acetonitrile).

    • In a 2 mL GC vial, place 100 µL of the sample solution.

    • Add 100 µL of the silylating agent, MTBSTFA.

    • Securely cap the vial and vortex briefly to mix.

    • Heat the vial at 70°C for 30 minutes in a heating block.

    • Cool the vial to room temperature.

    • The sample is now ready for direct injection into the GC-MS system.

    • Analytical Note: The resulting TBDMS derivative will be significantly less polar and elute earlier than the parent phenol on a standard non-polar GC column (e.g., DB-5). The mass spectrum will show a characteristic loss of a tert-butyl group ([M-57]⁺), which is a strong confirmatory ion.[11]

Characterization of Derivatives

Successful derivatization must be confirmed through rigorous analytical characterization.

  • Nuclear Magnetic Resonance (NMR):

    • ¹H NMR: The most telling sign is the disappearance of the broad singlet corresponding to the phenolic -OH proton. New signals will appear corresponding to the added group (e.g., a sharp singlet around 3.8 ppm for a methyl ether; a singlet around 2.3 ppm for an acetate methyl group).

    • ¹³C NMR: The carbon atom attached to the oxygen (ipso-carbon) will shift, and new carbon signals from the derivative group will be present.

  • Mass Spectrometry (MS): The molecular ion (M⁺) in the mass spectrum will increase by the mass of the added group minus the mass of hydrogen (e.g., +14 for methylation, +42 for acetylation, +114 for TBDMS silylation).

  • Infrared (IR) Spectroscopy: The broad O-H stretching band of the starting phenol (typically ~3200-3500 cm⁻¹) will disappear. New, characteristic bands will appear, such as a strong C=O stretch for esters (~1760 cm⁻¹) or C-O-C stretching bands for ethers.

References

  • Catalytic Reductive ortho-C–H Silylation of Phenols with Traceless, Versatile Acetal Directing Groups and Synthetic Applications of Dioxasilines. National Institutes of Health (NIH).
  • Silylation of the phenols, allyl, and propargyl alcohols in DES. ResearchGate. Available at: [Link]

  • Derivatization for Gas Chromatography. Phenomenex. Available at: [Link]

  • Catalyst-free silylation of alcohols and phenols by promoting HMDS in CH3NO2 as solvent. ResearchGate. Available at: [Link]

  • Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Francis Academic Press. Available at: [Link]

  • Method 8041A: Phenols by Gas Chromatography. U.S. Environmental Protection Agency (EPA). Available at: [Link]

  • General derivatization mechanism for phenol with MTBSTFA. ResearchGate. Available at: [Link]

  • Synthesis of Phenols and Aryl Silyl Ethers via Arylation of Complementary Hydroxide Surrogates. ACS Publications. Available at: [Link]

  • EPA-RCA: 8041A: Phenols by Gas Chromatography. U.S. Environmental Protection Agency (EPA). Available at: [Link]

  • Steglich esterification. Grokipedia. Available at: [Link]

  • Analysis of Phenolic and Cyclic Compounds in Plants Using Derivatization Techniques in Combination with GC-MS-Based Metabolite Profiling. MDPI. Available at: [Link]

  • Synthesis of Esters Via a Greener Steglich Esterification in Acetonitrile. JoVE. Available at: [Link]

  • Synthesis of Esters Via Steglich Esterification in Acetonitrile. YouTube. Available at: [Link]

  • A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids. Royal Society of Chemistry. Available at: [Link]

  • Steglich Esterification. Organic Chemistry Portal. Available at: [Link]

  • Silyl ether synthesis by silylation or cyanosilylation. Organic Chemistry Portal. Available at: [Link]

  • Conversion of alcohols, phenols and oximes to silyl ethers using N‐chlorosaccharin as a catalyst and hexamethyldisilazane (HMDS) under neutral, mild, and solvent‐free conditions. ResearchGate. Available at: [Link]

  • Williamson ether synthesis. Wikipedia. Available at: [Link]

  • The Williamson Ether Synthesis. Chemistry Steps. Available at: [Link]

  • Solvent free selective silylation of alcohols, phenols and naphthols with HMDS catalyzed by H-β. Semantic Scholar. Available at: [Link]

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Application Notes & Protocols: In Vitro Biological Activity Screening of 4-(4-Fluorophenyl)-2-methylphenol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Novel Phenolic Biphenyl Analog

4-(4-Fluorophenyl)-2-methylphenol is a novel synthetic compound featuring a biphenyl scaffold, a structural motif prevalent in many biologically active molecules.[1][2][3] The presence of a phenolic hydroxyl group and a fluorinated phenyl ring suggests a potential for a range of pharmacological activities. Phenolic compounds are well-documented for their antioxidant and anticancer properties, acting through various mechanisms including the induction of apoptosis and cell cycle arrest.[4][5][6] Biphenyl derivatives have also demonstrated a wide spectrum of biological effects, including antimicrobial, anti-inflammatory, and anticancer activities.[1][2][7] The fluorine substituent can enhance metabolic stability and binding affinity to target proteins, potentially increasing the therapeutic efficacy of the molecule.

These application notes provide a comprehensive guide for the initial in vitro biological screening of this compound. The protocols detailed herein are designed to be robust and self-validating, enabling researchers to efficiently assess the cytotoxic, antioxidant, anti-inflammatory, and antimicrobial potential of this novel compound.

Part 1: Anticancer Activity Screening

A primary focus for screening novel phenolic compounds is their potential as anticancer agents.[5][8] The initial assessment typically involves evaluating the compound's cytotoxicity against various cancer cell lines.

Scientific Rationale

Many anticancer drugs exert their effects by inducing cell death in rapidly proliferating cancer cells.[9] Therefore, the initial step is to determine the cytotoxic concentration of this compound. This is commonly achieved using cell viability assays such as the MTT or XTT assay.[10][11][12][13][14] These colorimetric assays measure the metabolic activity of cells, which correlates with the number of viable cells.[10][12] A reduction in metabolic activity upon treatment with the compound indicates a cytotoxic or cytostatic effect.

Experimental Workflow: Anticancer Screening

Anticancer_Workflow cluster_prep Preparation cluster_assay Cytotoxicity Assay cluster_analysis Data Analysis Compound_Prep Prepare Stock Solution of Compound Treatment Treat Cells with Compound Dilutions Compound_Prep->Treatment Cell_Culture Culture Cancer Cell Lines Cell_Seeding Seed Cells in 96-well Plates Cell_Culture->Cell_Seeding Cell_Seeding->Treatment Incubation Incubate for 24-72 hours Treatment->Incubation Viability_Assay Perform XTT/MTT Assay Incubation->Viability_Assay Abs_Read Read Absorbance Viability_Assay->Abs_Read IC50_Calc Calculate IC50 Value Abs_Read->IC50_Calc Antioxidant_Workflow cluster_prep Preparation cluster_assay Radical Scavenging Assay cluster_analysis Data Analysis Compound_Prep Prepare Compound Dilutions Mixing Mix Compound with Radical Solution Compound_Prep->Mixing Radical_Prep Prepare DPPH/ABTS Radical Solution Radical_Prep->Mixing Incubation Incubate in the Dark Mixing->Incubation Abs_Read Measure Absorbance Incubation->Abs_Read Scavenging_Calc Calculate % Radical Scavenging Activity Abs_Read->Scavenging_Calc IC50_Calc Determine IC50 Value Scavenging_Calc->IC50_Calc

Caption: Workflow for in vitro antioxidant activity screening.

Protocol 2: DPPH Radical Scavenging Assay

Materials:

  • This compound

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol

  • Ascorbic acid (positive control)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of DPPH Solution:

    • Prepare a 0.1 mM solution of DPPH in methanol.

  • Compound Preparation:

    • Prepare a stock solution of the compound in methanol.

    • Perform serial dilutions to obtain a range of concentrations.

  • Assay:

    • Add 100 µL of the DPPH solution to each well of a 96-well plate.

    • Add 100 µL of the compound dilutions to the respective wells.

    • Include a blank (methanol) and a positive control (ascorbic acid).

    • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement and Analysis:

    • Measure the absorbance at 517 nm.

    • Calculate the percentage of DPPH radical scavenging activity using the formula:

      • % Scavenging = [(Abs_control - Abs_sample) / Abs_control] x 100

    • Determine the IC₅₀ value.

Protocol 3: ABTS Radical Scavenging Assay

Materials:

  • This compound

  • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid))

  • Potassium persulfate

  • Ethanol or phosphate-buffered saline (PBS)

  • Trolox (positive control)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of ABTS Radical Cation (ABTS•+):

    • Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.

    • Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours.

    • Dilute the ABTS•+ solution with ethanol or PBS to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Assay:

    • Add 190 µL of the diluted ABTS•+ solution to each well of a 96-well plate.

    • Add 10 µL of the compound dilutions to the respective wells.

    • Incubate at room temperature for 6 minutes.

  • Measurement and Analysis:

    • Measure the absorbance at 734 nm.

    • Calculate the percentage of ABTS radical scavenging activity and determine the IC₅₀ value as described for the DPPH assay.

Parameter DPPH Assay ABTS Assay
Radical 2,2-diphenyl-1-picrylhydrazyl2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)
Solvent MethanolEthanol/PBS
Wavelength 517 nm734 nm
Positive Control Ascorbic AcidTrolox
Endpoint IC₅₀ (µg/mL or µM)IC₅₀ (µg/mL or µM)

Part 3: Anti-inflammatory Activity Screening

Inflammation is a complex biological response, and chronic inflammation is a key factor in many diseases. The cyclooxygenase (COX) and lipoxygenase (LOX) enzymes are crucial mediators of inflammation. [15][16][17]

Scientific Rationale

The anti-inflammatory potential of this compound can be assessed by its ability to inhibit the COX-1, COX-2, and 5-LOX enzymes. [18][19]Selective inhibition of COX-2 is a desirable characteristic for anti-inflammatory drugs as it is associated with fewer gastrointestinal side effects compared to non-selective COX inhibitors.

Protocol 4: In Vitro COX and LOX Inhibition Assays

Commercially available enzyme inhibition assay kits provide a convenient and standardized method for screening. [15] Materials:

  • This compound

  • COX-1/COX-2 inhibitor screening assay kit

  • 5-LOX inhibitor screening assay kit

  • Celecoxib (selective COX-2 inhibitor, positive control)

  • Indomethacin (non-selective COX inhibitor, positive control)

  • Zileuton (5-LOX inhibitor, positive control)

  • Microplate reader (fluorometric or colorimetric)

Procedure (General):

  • Follow the specific instructions provided with the commercial assay kits.

  • Prepare a range of concentrations of the test compound.

  • Incubate the compound with the respective enzyme (COX-1, COX-2, or 5-LOX).

  • Add the substrate and measure the product formation using a microplate reader.

  • Calculate the percentage of enzyme inhibition for each concentration.

  • Determine the IC₅₀ value for each enzyme.

Enzyme Target Assay Type Positive Control Endpoint
COX-1 Fluorometric/ColorimetricIndomethacinIC₅₀ (µM)
COX-2 Fluorometric/ColorimetricCelecoxibIC₅₀ (µM)
5-LOX Fluorometric/ColorimetricZileutonIC₅₀ (µM)

Part 4: Antimicrobial Activity Screening

Biphenyl derivatives have been reported to possess antimicrobial properties. [7]Therefore, it is prudent to screen this compound for its activity against a panel of pathogenic bacteria and fungi.

Scientific Rationale

The antimicrobial activity is typically determined by measuring the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal/Fungicidal Concentration (MBC/MFC). [20][21][22][23]The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. [20][21][24]The MBC/MFC is the lowest concentration that results in a 99.9% reduction in the initial inoculum. [21][23]

Protocol 5: Broth Microdilution Method for MIC and MBC/MFC Determination

This method is a standard procedure for determining the MIC and MBC/MFC of antimicrobial agents. [24] Materials:

  • This compound

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Fungal strains (e.g., Candida albicans)

  • Mueller-Hinton Broth (for bacteria) or RPMI-1640 (for fungi)

  • 96-well microtiter plates

  • Standard antibiotics (e.g., ciprofloxacin for bacteria, fluconazole for fungi)

Procedure:

  • Inoculum Preparation:

    • Prepare a standardized inoculum of the test microorganism (0.5 McFarland standard).

  • Compound Dilution:

    • Perform serial two-fold dilutions of the compound in the appropriate broth in a 96-well plate.

  • Inoculation:

    • Inoculate each well with the prepared microbial suspension.

  • Incubation:

    • Incubate the plates at 37°C for 18-24 hours for bacteria and 24-48 hours for fungi.

  • MIC Determination:

    • The MIC is the lowest concentration of the compound at which no visible growth is observed.

  • MBC/MFC Determination:

    • Subculture 10 µL from the wells showing no growth onto agar plates.

    • Incubate the plates and count the number of colony-forming units (CFUs).

    • The MBC/MFC is the lowest concentration that kills ≥99.9% of the initial inoculum. [23]

Conclusion

The protocols outlined in these application notes provide a robust framework for the initial in vitro biological evaluation of this compound. By systematically assessing its anticancer, antioxidant, anti-inflammatory, and antimicrobial activities, researchers can gain valuable insights into the therapeutic potential of this novel compound and guide further drug development efforts.

References

  • Benchchem. (n.d.). A Comparative Guide: MTT vs. XTT Assays for Cell Viability.
  • Pan, Y., et al. (2024). Roles of reactive oxygen species in inflammation and cancer. PubMed Central.
  • Thermo Fisher Scientific. (n.d.). CyQUANT XTT and MTT Assays for Cell Viability.
  • Bouyahya, A., et al. (2022). Dietary Phenolic Compounds as Anticancer Natural Drugs: Recent Update on Molecular Mechanisms and Clinical Trials. National Institutes of Health.
  • Pan, Y., et al. (2024). Roles of reactive oxygen species in inflammation and cancer. PubMed.
  • Povarov, A. A., et al. (2022). Inhibition of Cancer Development by Natural Plant Polyphenols: Molecular Mechanisms. MDPI.
  • Biotech Spain. (2025). XTT Assays vs MTT.
  • Khan, T., et al. (2018). In vitro assays and techniques utilized in anticancer drug discovery. PubMed.
  • Fisher Scientific. (n.d.). Invitrogen™ CyQUANT™ MTT and XTT Cell Viability Assays.
  • OUCI. (n.d.). How do phenolic compounds act in the prevention and treatment of cancer?.
  • Bouyahya, A., et al. (2022). Dietary Phenolic Compounds as Anticancer Natural Drugs: Recent Update on Molecular Mechanisms and Clinical Trials. PubMed.
  • Xiao, J., et al. (2021). The mechanisms of wine phenolic compounds for preclinical anticancer therapeutics. PubMed.
  • Pan, Y., et al. (2024). Roles of reactive oxygen species in inflammation and cancer. ResearchGate.
  • Creative Bioarray. (n.d.). Protocol for Determining the IC 50 of Drugs on Adherent Cells Using MTT Assay.
  • Musso, L., et al. (2023). Exploring How Reactive Oxygen Species Contribute to Cancer via Oxidative Stress. MDPI.
  • R&D Systems. (n.d.). Cell Viability/Growth Assays and Reagents.
  • Technology Networks. (2021). Can Reactive Oxygen Species Protect Against Cancer?.
  • Slideshare. (n.d.). In vitro methods of screening of anticancer agents.
  • IJCRT.org. (n.d.). SCREENING METHODS FOR ANTI-CANCER DRUG: IN VITRO AND IN VIVO TESTING.
  • Noble Life Sciences. (n.d.). In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification.
  • Emery Pharma. (2025). Understanding Antimicrobial Testing: A Guide to MIC, MBC, and More.
  • IBT Bioservices. (n.d.). Guide to In Vitro Antibacterial Testing.
  • CLYTE. (2025). Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays.
  • ILVO Vlaanderen. (n.d.). Table In Vitro Screening and Gastro-Intestinal Simulations Determination of antibacterial activity.
  • Sarikurkcu, C., et al. (2023). Investigating COX-2 and 5-LOX Enzyme-Related Anti-Inflammatory and Antioxidant Activities and Phytochemical Features of Scutellaria salviifolia Benth. MDPI.
  • ACS Omega. (2021). Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents.
  • Creative Diagnostics. (n.d.). Minimum Inhibitory (MIC) and Minimum Bactericidal Concentration (MBC) Testing Services.
  • National Institutes of Health. (n.d.). Synthesis and Evaluation of the Antioxidant Activity of Lipophilic Phenethyl Trifluoroacetate Esters by In Vitro ABTS, DPPH and in Cell-Culture DCF Assays.
  • Wiegand, I., et al. (2008). Methods for in vitro evaluating antimicrobial activity: A review. PubMed Central.
  • ResearchGate. (n.d.). In vitro antioxidant activity of biphenyl-2,6-diethanone derivatives.
  • IJSDR. (n.d.). Biological deeds of Biphenyl derivatives - A short Review.
  • ResearchGate. (n.d.). Some biologically active biphenyl derivatives.
  • National Institutes of Health. (n.d.). Verification of the Conditions for Determination of Antioxidant Activity by ABTS and DPPH Assays—A Practical Approach.
  • ResearchGate. (n.d.). In vitro antioxidant activities in DPPH and ABTS assays of S. alba hydromethanolic leaf and bark extracts.
  • MDPI. (n.d.). The Antioxidant Activities In Vitro and In Vivo and Extraction Conditions Optimization of Defatted Walnut Kernel Extract.
  • ResearchGate. (n.d.). In vitro antioxidant activity measured with the DPPH, FRAP, and ABTS....
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  • Universiti Kebangsaan Malaysia. (2019). Dual COX/LOX Inhibition: Screening and Evaluation of the Effect of Pyroligneous acid Fractions of Palm kernel Shell as an Anti-inflammatory agents.
  • ResearchGate. (n.d.). A REVIEW ON SYNTHESIS AND ANTI- MICROBIAL ACTIVITY OF BIPHENYL DERIVATIVES.
  • PubMed. (2010). Guidelines for accurate EC50/IC50 estimation.
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Application Notes and Protocols for the Investigation of 4-(4-Fluorophenyl)-2-methylphenol in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential of Biphenyl Scaffolds

In the landscape of modern drug discovery, the biphenyl moiety stands out as a privileged scaffold, forming the core of numerous clinically significant therapeutic agents. Its rigid, yet conformationally flexible nature allows for precise spatial orientation of substituents, facilitating optimal interactions with biological targets. The incorporation of a phenolic hydroxyl group introduces a versatile hydrogen bond donor and acceptor, often crucial for anchoring a molecule within a protein's active site. Furthermore, the strategic placement of a fluorine atom on one of the phenyl rings is a well-established medicinal chemistry tactic to enhance metabolic stability, improve binding affinity, and modulate pharmacokinetic properties.

The compound 4-(4-Fluorophenyl)-2-methylphenol represents a confluence of these key structural features. This document provides a comprehensive guide for researchers and drug development professionals on the synthesis, characterization, and potential therapeutic applications of this intriguing molecule, with a particular focus on its prospective role as a kinase inhibitor.

Rationale for Investigation: A Potential Kinase Inhibitor

Protein kinases are a large family of enzymes that play a pivotal role in cellular signaling pathways by catalyzing the phosphorylation of substrate proteins.[1] The dysregulation of kinase activity is a hallmark of numerous diseases, most notably cancer, but also inflammatory and neurodegenerative disorders.[1] Consequently, protein kinases have become one of the most important classes of therapeutic targets.

The structural motifs present in this compound suggest a high probability of interaction with the ATP-binding pocket of various kinases:

  • The Biphenyl Core: Provides a rigid scaffold that can mimic the purine ring of ATP.

  • The Phenolic Hydroxyl Group: Can form critical hydrogen bonds with the "hinge" region of the kinase, a key interaction for many known kinase inhibitors.

  • The 4-Fluorophenyl Group: Can extend into a hydrophobic pocket within the active site, with the fluorine atom potentially forming favorable halogen bonds or other non-covalent interactions.

  • The 2-Methyl Group: Provides a steric constraint that can influence the molecule's preferred conformation and potentially enhance selectivity for specific kinases.

Numerous approved and investigational kinase inhibitors incorporate the 4-fluorophenyl moiety, highlighting its importance in this therapeutic area.[2][3][4] This structural precedent provides a strong rationale for investigating this compound as a novel kinase inhibitor.

Synthesis of this compound via Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura cross-coupling reaction is a robust and versatile method for the formation of C-C bonds between aryl halides and arylboronic acids, making it an ideal choice for the synthesis of biphenyl derivatives.[5][6] The following protocol outlines a general procedure for the synthesis of this compound.

Diagram of the Synthetic Workflow

Synthesis_Workflow cluster_reactants Starting Materials cluster_conditions Reaction Conditions Reactant1 4-Bromo-2-methylphenol Purification Workup & Purification (e.g., Column Chromatography) Reactant1->Purification Suzuki-Miyaura Coupling Reactant2 4-Fluorophenylboronic acid Reactant2->Purification Suzuki-Miyaura Coupling Catalyst Pd Catalyst (e.g., Pd(PPh₃)₄) Catalyst->Purification Suzuki-Miyaura Coupling Base Base (e.g., K₂CO₃) Base->Purification Suzuki-Miyaura Coupling Solvent Solvent (e.g., Toluene/Water) Solvent->Purification Suzuki-Miyaura Coupling Product This compound Purification->Product

Caption: Synthetic route to this compound.

Detailed Synthesis Protocol

Materials:

  • 4-Bromo-2-methylphenol

  • 4-Fluorophenylboronic acid

  • Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄])

  • Base (e.g., anhydrous Potassium Carbonate [K₂CO₃])

  • Anhydrous solvents (e.g., Toluene and Ethanol)

  • Deionized water

  • Standard glassware for inert atmosphere synthesis (e.g., flame-dried round-bottom flask, condenser)

  • Magnetic stirrer and heating mantle/oil bath

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a condenser, add 4-bromo-2-methylphenol (1.0 eq), 4-fluorophenylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times to ensure an oxygen-free environment.

  • Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq).

  • Solvent Addition: Add a mixture of toluene and ethanol (e.g., 3:1 ratio) and a small amount of deionized water via syringe. The solvent volume should be sufficient to dissolve the reactants.

  • Reaction: Heat the reaction mixture to reflux (typically 80-100 °C) with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure this compound.

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Protocol for In Vitro Kinase Activity Assay

To evaluate the potential of this compound as a kinase inhibitor, a luminescence-based kinase assay, such as the ADP-Glo™ Kinase Assay, is recommended.[1] This assay quantifies the amount of ADP produced during the kinase reaction, which is directly proportional to the kinase activity.

Diagram of the Kinase Assay Workflow

Kinase_Assay_Workflow Start Start: Prepare Reagents Step1 Dispense Compound/ Control to Plate Start->Step1 Step2 Add Kinase Enzyme Step1->Step2 Step3 Incubate (Pre-incubation) Step2->Step3 Step4 Initiate Reaction: Add Substrate/ATP Mix Step3->Step4 Step5 Incubate (Kinase Reaction) Step4->Step5 Step6 Add ADP-Glo™ Reagent (Stop Reaction & Deplete ATP) Step5->Step6 Step7 Incubate Step6->Step7 Step8 Add Kinase Detection Reagent (Convert ADP to ATP & Generate Light) Step7->Step8 Step9 Incubate Step8->Step9 End Read Luminescence Step9->End

Caption: Workflow for the ADP-Glo™ Kinase Assay.

Detailed Assay Protocol

Materials:

  • Kinase of interest (e.g., a panel of cancer-related kinases)

  • Specific kinase substrate peptide

  • ATP

  • This compound

  • Staurosporine (positive control, non-selective kinase inhibitor)

  • Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA)

  • ADP-Glo™ Kinase Assay Kit

  • White, opaque 384-well assay plates

  • Plate reader with luminescence detection capabilities

Procedure:

  • Compound Preparation:

    • Prepare a 10 mM stock solution of this compound in 100% DMSO.

    • Create a serial dilution series (e.g., 10-point, 3-fold dilutions) in DMSO to determine the IC₅₀ value. Also prepare a DMSO-only control (vehicle).

  • Assay Plate Setup:

    • In a 384-well plate, add 1 µL of the serially diluted compound, positive control (Staurosporine), or DMSO vehicle to the appropriate wells.

  • Kinase Reaction:

    • Prepare a kinase solution in Kinase Assay Buffer. Add 2 µL of the kinase solution to each well.

    • Incubate for 10-15 minutes at room temperature to allow for inhibitor binding.

    • Prepare a substrate/ATP mixture in Kinase Assay Buffer. Initiate the kinase reaction by adding 2 µL of this mixture to each well.

    • Incubate the plate at 30°C for 60 minutes (the optimal time may vary depending on the kinase).

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well. This will stop the kinase reaction and deplete the remaining ATP.

    • Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated into ATP and provides the luciferase and luciferin to produce a luminescent signal.

    • Incubate for 30-60 minutes at room temperature to allow the luminescent signal to stabilize.

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate reader.

    • Plot the luminescence signal against the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic model to determine the IC₅₀ value, which is the concentration of the inhibitor required to reduce kinase activity by 50%.

Data Presentation and Interpretation

The inhibitory activity of this compound should be evaluated against a panel of kinases to assess its potency and selectivity. The results can be summarized in a table as shown below.

Kinase TargetThis compound IC₅₀ (µM)Staurosporine IC₅₀ (µM)
Kinase AExperimental ValueExperimental Value
Kinase BExperimental ValueExperimental Value
Kinase CExperimental ValueExperimental Value
Kinase DExperimental ValueExperimental Value
Kinase EExperimental ValueExperimental Value

Interpretation:

  • Potency: A low IC₅₀ value indicates high potency.

  • Selectivity: Comparing the IC₅₀ values across a panel of kinases reveals the compound's selectivity profile. A compound that is highly potent against a specific kinase with significantly weaker activity against others is considered selective.

  • Structure-Activity Relationship (SAR): The data generated for this compound can serve as a starting point for further SAR studies. Modifications to the biphenyl scaffold, such as altering the position of the methyl and hydroxyl groups or introducing different substituents on the fluorophenyl ring, can be explored to optimize potency and selectivity.

Conclusion

This compound is a synthetically accessible compound with a strong theoretical rationale for its investigation as a novel therapeutic agent, particularly as a kinase inhibitor. The protocols provided in this guide offer a clear pathway for its synthesis and biological evaluation. The insights gained from these studies will be invaluable for researchers in medicinal chemistry and drug discovery, potentially leading to the development of a new class of targeted therapies.

References

  • BenchChem. (n.d.). 4-[[(4-Fluorophenyl)imino]methyl]-phenol | 3382-63-6.
  • Guidechem. (n.d.). 4-Fluoro-2-[(4-fluorophenyl)methyl]phenol.
  • Guidechem. (n.d.). 4-[[(4-Fluorophenyl)imino]methyl]phenol 3382-63-6 wiki.
  • Ali, A., et al. (2023). A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. RSC Advances, 13(28), 19045-19076.
  • Asano, T., et al. (2012). Identification, synthesis, and biological evaluation of 6-[(6R)-2-(4-fluorophenyl)-6-(hydroxymethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-3-yl]-2-(2-methylphenyl)pyridazin-3(2H)-one (AS1940477), a potent p38 MAP kinase inhibitor. Journal of Medicinal Chemistry, 55(17), 7772-85.
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  • Chemistry Online. (2023). Synthesis of biphenyl derivative (4-phenylphenol) by Suzuki reaction.
  • Jain, Z. J., Gide, P. S., & Kankate, R. S. (2013). Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties. Arabian Journal of Chemistry, 10, S2051-S2066.
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  • ResearchGate. (n.d.). Detection of phenols as kinase inhibitors.
  • AAT Bioquest. (2023). What are the common methods available to detect kinase activities?
  • Blake, J. F., et al. (2016). Discovery of (S)-1-(1-(4-Chloro-3-fluorophenyl)-2-hydroxyethyl)-4-(2-((1-methyl-1H-pyrazol-5-yl)amino)pyrimidin-4-yl)pyridin-2(1H)-one (GDC-0994), an Extracellular Signal-Regulated Kinase 1/2 (ERK1/2) Inhibitor in Early Clinical Development. Journal of Medicinal Chemistry, 59(12), 5650-60.
  • Sci-Hub. (n.d.). Identification, Synthesis, and Biological Evaluation of 6-[(6R)-2-(4-Fluorophenyl)-6-(hydroxymethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-3-yl]-.
  • Semantic Scholar. (n.d.). Advances in Dietary Phenolic Compounds to Improve Chemosensitivity of Anticancer Drugs.
  • Celtarys Research. (2025). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery.
  • de Chaffoy de Courcelles, D., et al. (1995). Selectivity of the diacylglycerol kinase inhibitor 3-[2-(4-[bis-(4-fluorophenyl)methylene]-1-piperidinyl)ethyl]. Journal of Biological Chemistry, 270(42), 24868-73.
  • Intagliata, S., et al. (2021). Tailored Functionalization of Natural Phenols to Improve Biological Activity. Molecules, 26(16), 4991.
  • Noriko, T., et al. (2002). Biological activity of p-methylaminophenol, an essential structural component of N-(4-hydroxyphenyl)retinamide, fenretinide. Journal of Biochemistry, 132(6), 899-906.
  • ResearchGate. (n.d.). Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective Aurora Kinase B Inhibitor.
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Application Notes & Protocols for the Development of Novel Enzyme Inhibitors Utilizing a 4-Aryl-2-Methylphenol Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 4-aryl-2-methylphenol scaffold represents a privileged structure in medicinal chemistry, offering a versatile platform for the design of potent and selective enzyme inhibitors. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the rational design, synthesis, and biological evaluation of novel enzyme inhibitors based on this scaffold. We will delve into the underlying principles of targeting enzymes with phenolic compounds, provide detailed, field-tested protocols for chemical synthesis and robust enzymatic assays, and discuss the critical aspects of data analysis and interpretation. The methodologies outlined herein are designed to be self-validating and are supported by authoritative references to ensure scientific integrity.

Introduction: The 4-Aryl-2-Methylphenol Scaffold as a Promising Pharmacophore

Phenolic compounds are ubiquitous in nature and have long been recognized for their diverse biological activities, including their ability to modulate the function of various enzymes.[1][2] The 4-aryl-2-methylphenol scaffold combines the key features of a phenol, known to interact with enzyme active sites through hydrogen bonding and other non-covalent interactions, with a customizable aryl moiety that allows for the fine-tuning of steric and electronic properties to achieve target specificity and potency.[1][3] The methyl group at the 2-position can provide a crucial steric handle to orient the molecule within a binding pocket and can also influence the acidity of the phenolic hydroxyl group.

The versatility of this scaffold allows for its application in targeting a wide range of enzyme classes. For instance, phenolic compounds have shown inhibitory activity against metalloenzymes like carbonic anhydrases by interacting with the active site zinc ion.[1][3] Furthermore, the general structural motif of an aryl group linked to a phenolic ring is a common feature in many kinase inhibitors, where the aryl group can occupy the hydrophobic pocket typically filled by the adenine ring of ATP.[4][5][6]

This guide will provide a systematic approach to unlock the potential of the 4-aryl-2-methylphenol scaffold in enzyme inhibitor discovery.

Rationale for Experimental Design: A Step-by-Step Workflow

The development of novel enzyme inhibitors from a given scaffold is a multi-step process that requires careful planning and execution. The following workflow provides a logical progression from initial library synthesis to detailed kinetic characterization.

Enzyme Inhibitor Development Workflow cluster_0 Phase 1: Synthesis & Library Generation cluster_1 Phase 2: Initial Screening cluster_2 Phase 3: Potency & Selectivity cluster_3 Phase 4: Mechanism of Action A Design of 4-Aryl-2-Methylphenol Analogs B Synthesis via Suzuki or Similar Cross-Coupling Reactions A->B C Purification and Structural Characterization (NMR, MS) B->C D Single-Point High-Throughput Screening (HTS) C->D E Identification of Primary Hits D->E F IC50 Determination for Primary Hits E->F G Selectivity Profiling Against Related Enzymes F->G H Structure-Activity Relationship (SAR) Analysis G->H I Enzyme Kinetic Studies (e.g., Lineweaver-Burk Plot) H->I J Determination of Inhibition Mode (Competitive, Non-competitive, etc.) I->J

Caption: A generalized workflow for the development of enzyme inhibitors.

Protocols for Synthesis of 4-Aryl-2-Methylphenol Derivatives

A robust and versatile synthetic route is crucial for generating a library of analogs for structure-activity relationship (SAR) studies. The Suzuki cross-coupling reaction is a highly efficient method for the formation of the C-C bond between the phenol and aryl moieties.

Protocol 3.1: Synthesis via Suzuki Cross-Coupling

Objective: To synthesize a library of 4-aryl-2-methylphenol derivatives from a common precursor.

Rationale: The Suzuki reaction is well-suited for this purpose due to its tolerance of a wide range of functional groups, generally high yields, and commercially available starting materials. We will start with 4-bromo-2-methylphenol and couple it with various arylboronic acids.

Materials:

  • 4-bromo-2-methylphenol

  • Arylboronic acids (various substitutions)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Toluene

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a round-bottom flask, combine 4-bromo-2-methylphenol (1.0 eq), the desired arylboronic acid (1.2 eq), potassium carbonate (2.0 eq), palladium(II) acetate (0.02 eq), and triphenylphosphine (0.08 eq).

  • Solvent Addition: Add a 3:1 mixture of toluene and water to the flask. The total solvent volume should be sufficient to dissolve the reactants upon heating.

  • Degassing: Degas the reaction mixture by bubbling argon or nitrogen through the solution for 15-20 minutes. This is critical to prevent the oxidation of the palladium catalyst.

  • Reaction: Heat the mixture to 80-90 °C with vigorous stirring under an inert atmosphere. Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 4-12 hours.

  • Workup: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and then brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 4-aryl-2-methylphenol derivative.

  • Characterization: Confirm the structure of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocols for Enzyme Inhibition Assays

The following protocols provide a framework for assessing the inhibitory activity of the synthesized compounds. These can be adapted for specific enzyme targets.

Protocol 4.1: General Enzyme Activity and Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of the synthesized compounds against a target enzyme.[7]

Rationale: The IC₅₀ value is a standard measure of inhibitor potency. This protocol utilizes a 96-well plate format for higher throughput and is based on measuring the rate of product formation, which is typically monitored by a change in absorbance or fluorescence.[7]

Materials:

  • Purified target enzyme

  • Enzyme-specific substrate

  • Assay buffer (optimized for pH and ionic strength for the target enzyme)

  • Synthesized 4-aryl-2-methylphenol compounds (dissolved in DMSO to create stock solutions)

  • Positive control inhibitor (if available)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Prepare Reagents: Prepare working solutions of the enzyme, substrate, and inhibitors in the assay buffer. A serial dilution of the inhibitor stock solutions should be prepared to cover a wide range of concentrations (e.g., from 100 µM to 1 nM).

  • Assay Setup: In a 96-well plate, add the following to each well:

    • Assay buffer

    • Inhibitor solution (or DMSO for the vehicle control)

    • Enzyme solution

  • Pre-incubation: Incubate the plate at the optimal temperature for the enzyme for 10-15 minutes to allow the inhibitor to bind to the enzyme.[7]

  • Initiate Reaction: Add the substrate solution to each well to start the enzymatic reaction.

  • Measure Product Formation: Immediately begin measuring the absorbance or fluorescence at regular time intervals using a microplate reader. The rate of the reaction is determined from the initial linear portion of the progress curve.[7]

  • Data Analysis:

    • Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control (100% activity).

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a dose-response curve (e.g., using a four-parameter logistic equation) to determine the IC₅₀ value.

Protocol 4.2: Determining the Mode of Inhibition

Objective: To elucidate the mechanism by which the inhibitor affects the enzyme's catalytic activity (e.g., competitive, non-competitive, uncompetitive, or mixed).[7]

Rationale: Understanding the mode of inhibition provides valuable insights into how the inhibitor interacts with the enzyme and can guide further optimization efforts. This is typically achieved by measuring the enzyme's reaction rate at various substrate and inhibitor concentrations.[7]

Procedure:

  • Vary Substrate and Inhibitor Concentrations: Perform the enzyme activity assay as described in Protocol 4.1, but with multiple fixed concentrations of the inhibitor while varying the substrate concentration for each inhibitor concentration.

  • Data Analysis:

    • Determine the initial reaction velocity (V₀) for each combination of substrate and inhibitor concentration.

    • Plot the data using a Lineweaver-Burk plot (1/V₀ vs. 1/[S]). The pattern of the lines will indicate the mode of inhibition.

Lineweaver-Burk Plots cluster_0 Competitive Inhibition cluster_1 Non-competitive Inhibition cluster_2 Uncompetitive Inhibition A Lines intersect on the y-axis B Lines intersect on the x-axis C Lines are parallel

Caption: Interpreting Lineweaver-Burk plots for different inhibition modes.

Data Presentation and Interpretation

Table 1: Representative Inhibition Data for a Hypothetical Library of 4-Aryl-2-Methylphenol Derivatives
Compound IDAryl Moiety (R)Target Enzyme IC₅₀ (µM)
Lead-001 Phenyl15.2
Lead-002 4-Fluorophenyl8.7
Lead-003 4-Methoxyphenyl25.4
Lead-004 3,4-Dichlorophenyl1.2
Lead-005 Naphthyl5.6
Positive Ctrl Known Inhibitor0.5

Interpretation: The data in Table 1 would allow for an initial assessment of the structure-activity relationship (SAR). For example, the significant increase in potency for Lead-004 suggests that electron-withdrawing groups on the aryl ring are beneficial for activity. This hypothesis can then be tested by synthesizing and evaluating more analogs with similar substitutions.

Concluding Remarks and Future Directions

The 4-aryl-2-methylphenol scaffold offers a promising starting point for the development of novel enzyme inhibitors. The protocols outlined in this document provide a comprehensive and robust framework for the synthesis, screening, and mechanistic characterization of such compounds. By systematically applying these methodologies, researchers can efficiently navigate the early stages of the drug discovery process, from hit identification to lead optimization. Further studies should focus on expanding the diversity of the aryl moiety, exploring modifications to the phenol ring, and conducting in-depth structural biology studies (e.g., X-ray crystallography) to visualize the inhibitor-enzyme interactions at an atomic level.[1]

References

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  • Ostrem, J. M., et al. (2013). Strategies for discovering and derisking covalent, irreversible enzyme inhibitors. PubMed Central.
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  • Teng, Y., et al. (2018). Phenols displaying tyrosinase inhibition from Humulus lupulus. Taylor & Francis Online.
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  • Ullah, A., et al. (2018). Discovery of novel 4-aryl-thieno[3][7]diazepin-2-one derivatives targeting multiple protein kinases as anticancer agents. PubMed.

  • NIH. (n.d.). NOVEL HETEROCYCLIC COMPOUNDS AS KINASE INHIBITORS WITH ANTICANCER ACTIVITY IN MEDULLOBLASTOMA. PubMed Central.
  • Wetzel, J., et al. (2001). Novel selective PDE4 inhibitors. 2. Synthesis and structure-activity relationships of 4-aryl-substituted cis-tetra- and cis-hexahydrophthalazinones. PubMed.
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The Strategic Utility of 4-(4-Fluorophenyl)-2-methylphenol in the Synthesis of Bioactive Molecules: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth exploration of 4-(4-Fluorophenyl)-2-methylphenol, a bespoke biphenyl scaffold, and its strategic application in the synthesis of novel bioactive molecules. While direct literature on this specific substituted biphenyl phenol is emerging, its structural motifs—a sterically hindered ortho-methylated phenol and a para-fluorinated phenyl ring—present a compelling platform for drug discovery. This document outlines a robust synthetic protocol for its preparation via Suzuki-Miyaura cross-coupling and delineates its potential as a precursor to a diverse range of pharmacologically active agents. The protocols and applications detailed herein are grounded in established principles of medicinal chemistry and organic synthesis, offering a valuable resource for researchers, scientists, and drug development professionals.

Introduction: The Architectural Significance of this compound

The biphenyl moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents with a wide spectrum of biological activities, including anti-inflammatory, analgesic, antibacterial, and anticancer properties.[1][2] The introduction of specific substituents onto the biphenyl core allows for the fine-tuning of its physicochemical and pharmacological properties. This compound is a thoughtfully designed molecule that combines several key features to enhance its potential as a synthetic building block:

  • The Biphenyl Core: Provides a rigid and well-defined three-dimensional structure that can effectively interact with biological targets.

  • The Phenolic Hydroxyl Group: Acts as a versatile synthetic handle for introducing a variety of functional groups through etherification, esterification, or participation in coupling reactions. It can also engage in crucial hydrogen bonding interactions with target proteins.

  • The Ortho-Methyl Group: This "magic methyl" group can have a profound impact on the molecule's properties. It can induce a twisted conformation in the biphenyl system, which may be crucial for optimal binding to a target. Furthermore, it can provide steric shielding, potentially improving metabolic stability by hindering enzymatic degradation.

  • The Para-Fluoro Substituent: The fluorine atom is a bioisostere for a hydrogen atom but with significantly different electronic properties. Its high electronegativity can modulate the pKa of the phenol, influence binding interactions through electrostatic or hydrogen bonding, and often enhances metabolic stability and membrane permeability.

These combined features make this compound a promising starting point for the development of novel therapeutics.

Synthesis of this compound: A Protocol Grounded in Suzuki-Miyaura Cross-Coupling

The most efficient and versatile method for constructing the C-C bond between the two phenyl rings in this compound is the Suzuki-Miyaura cross-coupling reaction.[3][4][5][6] This palladium-catalyzed reaction offers high yields, broad functional group tolerance, and mild reaction conditions.[5][6]

Proposed Synthetic Workflow

The following diagram illustrates the proposed synthetic workflow for this compound.

Suzuki_Coupling_Workflow cluster_reaction Suzuki-Miyaura Coupling 4-Bromo-2-methylphenol 4-Bromo-2-methylphenol Reaction_Vessel Reaction Mixture 4-Bromo-2-methylphenol->Reaction_Vessel 4-Fluorophenylboronic_acid 4-Fluorophenylboronic acid 4-Fluorophenylboronic_acid->Reaction_Vessel Pd_catalyst Pd Catalyst (e.g., Pd(PPh3)4) Pd_catalyst->Reaction_Vessel Base Base (e.g., Na2CO3) Base->Reaction_Vessel Solvent Solvent (e.g., Toluene/Water) Solvent->Reaction_Vessel Purification Workup & Purification Reaction_Vessel->Purification Product This compound Purification->Product

Caption: Proposed workflow for the synthesis of this compound.

Detailed Experimental Protocol

Materials:

  • 4-Bromo-2-methylphenol

  • 4-Fluorophenylboronic acid

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Sodium Carbonate (Na₂CO₃)

  • Toluene

  • Ethanol

  • Deionized Water

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Ethyl Acetate

  • Hexanes

  • Hydrochloric Acid (1 M)

  • Saturated Sodium Bicarbonate Solution

  • Brine

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a round-bottom flask, combine 4-bromo-2-methylphenol (1.0 eq), 4-fluorophenylboronic acid (1.2 eq), and sodium carbonate (2.0 eq).

  • Solvent Addition: Add a 4:1 mixture of toluene and water to the flask.

  • Degassing: Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes to remove dissolved oxygen, which can deactivate the palladium catalyst.

  • Catalyst Addition: Add the tetrakis(triphenylphosphine)palladium(0) catalyst (0.03 eq) to the reaction mixture under an inert atmosphere.

  • Reaction: Heat the mixture to reflux (approximately 85-90 °C) with vigorous stirring for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with ethyl acetate and transfer it to a separatory funnel.

    • Wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes as the eluent to afford pure this compound.

Table 1: Summary of Reaction Parameters

ParameterValue/ConditionRationale
Aryl Halide 4-Bromo-2-methylphenolCommercially available and reactive in Suzuki coupling.
Boronic Acid 4-Fluorophenylboronic acidIntroduces the desired 4-fluorophenyl moiety.
Catalyst Pd(PPh₃)₄A common and effective catalyst for Suzuki coupling.
Base Na₂CO₃Activates the boronic acid for transmetalation.[4]
Solvent System Toluene/Water (4:1)Biphasic system that facilitates the reaction.
Temperature 85-90 °C (Reflux)Provides the necessary activation energy for the reaction.
Atmosphere Inert (Argon or Nitrogen)Protects the catalyst from oxidative degradation.

Applications in the Synthesis of Bioactive Molecules

The strategic placement of functional groups on this compound makes it a versatile scaffold for the synthesis of a wide array of potential bioactive molecules.

As a Precursor for Novel Kinase Inhibitors

The quinazoline core is a well-established scaffold in the design of kinase inhibitors. The phenolic group of this compound can be utilized to construct quinazoline derivatives. The presence of the 4-fluorophenyl group can enhance binding affinity and improve pharmacokinetic properties.[7]

Kinase_Inhibitor_Synthesis Starting_Material This compound Step1 O-Alkylation with 2-chloro-N-(pyrimidin-4-yl)acetamide Starting_Material->Step1 Intermediate Intermediate Ether Step1->Intermediate Step2 Intramolecular Cyclization Intermediate->Step2 Product Potential Quinazoline-based Kinase Inhibitor Step2->Product

Caption: Potential synthetic route to quinazoline-based kinase inhibitors.

Development of Novel Antimicrobial and Antifungal Agents

Biphenyl derivatives have demonstrated significant antimicrobial and antifungal activity.[1] The lipophilic nature of the this compound scaffold can facilitate its penetration through microbial cell membranes. Further functionalization of the phenolic hydroxyl group can lead to compounds with enhanced potency and a broader spectrum of activity.

Table 2: Potential Bioactive Derivatives and their Rationale

Derivative ClassSynthetic TransformationRationale for Bioactivity
Ethers Williamson ether synthesisModulation of lipophilicity and introduction of additional binding motifs.
Esters Esterification with bioactive carboxylic acidsProdrug strategy or combination of pharmacophores.
Mannich Bases Mannich reactionIntroduction of aminoalkyl chains known to possess antimicrobial and anticancer activities.
Chalcones Claisen-Schmidt condensation (after formylation)Chalcones are a well-known class of bioactive compounds with diverse pharmacological properties.[8]

Conclusion

This compound represents a promising, yet underexplored, platform for the synthesis of novel bioactive molecules. Its rational design, incorporating key structural features known to impart favorable pharmacological properties, makes it a valuable tool for medicinal chemists. The robust and scalable synthesis via Suzuki-Miyaura coupling provides ready access to this scaffold. The application notes and protocols provided in this guide are intended to serve as a foundation for further research and development, empowering scientists to unlock the full potential of this versatile building block in the quest for new and effective therapeutics.

References

  • ResearchGate. (n.d.). Reaction of biphenyl with phenol. Retrieved from [Link]

  • Wikipedia. (n.d.). 2-Phenylphenol. Retrieved from [Link]

  • Vertex AI Search. (n.d.). The Role of 4-[[(4-Fluorophenyl)imino]methyl]-phenol in Modern Pharmaceutical Synthesis.
  • SpringerLink. (n.d.). Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties. Retrieved from [Link]

  • Vertex AI Search. (2026, January 5). The Role of 4-[[(4-Fluorophenyl)imino]methyl]-phenol in Advanced Chemical Synthesis.
  • Sabinet. (n.d.). The synthesis of ortho-aryl phenols: 2-biphenylol and 2,2'-dihydroxy-4,6'-dimethylbiphenyl. Retrieved from [Link]

  • YouTube. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • PubChem. (n.d.). (1,1'-Biphenyl)-2-ol. Retrieved from [Link]

  • MDPI. (2017, February 28). Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. Retrieved from [Link]

  • PMC. (n.d.). Organoborane coupling reactions (Suzuki coupling). Retrieved from [Link]

  • PMC. (n.d.). Tailored Functionalization of Natural Phenols to Improve Biological Activity. Retrieved from [Link]

  • PubChem. (n.d.). 4-[[(4-Fluorophenyl)imino]methyl]phenol. Retrieved from [Link]

  • PMC. (2025, April 1). Modifications to 1-(4-(2-bis(4-fluorophenyl)methyl)sulfinyl)alkyl alicyclic amines that improve metabolic stability and retain an atypical DAT inhibitor profile. Retrieved from [Link]

  • PubMed. (2025, September 15). Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor. Retrieved from [Link]

  • MDPI. (n.d.). Meirols A–C: Bioactive Catecholic Compounds from the Marine-Derived Fungus Meira sp. 1210CH-42. Retrieved from [Link]

  • GSRS. (n.d.). 4-((Z)-((4-FLUOROPHENYL)IMINO)METHYL)PHENOL. Retrieved from [Link]

  • MDPI. (2023, August 15). The Magic Methyl and Its Tricks in Drug Discovery and Development. Retrieved from [Link]

  • PubMed. (2015, May 21). Discovery of 4-acetyl-3-(4-fluorophenyl)-1-(p-tolyl)-5-methylpyrrole as a dual inhibitor of human P-glycoprotein and Staphylococcus aureus Nor A efflux pump. Retrieved from [Link]

  • MDPI. (n.d.). Four Polymorphs of the Bioactive Diuretic Drug 4-Chloro-5-chlorosulfonyl Salicylic Acid. Retrieved from [Link]

Sources

Application Notes & Protocols: A Researcher's Guide to Assessing the Antioxidant Properties of Phenolic Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Crucial Role of Phenolic Antioxidants

Phenolic compounds are a vast and diverse group of secondary metabolites found ubiquitously in plants.[1][2] Their significance in nutrition, pharmacology, and food science is largely attributed to their potent antioxidant properties, which allow them to combat oxidative stress.[3][4] Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in the pathophysiology of numerous chronic and degenerative diseases.[5][6] Phenolic compounds can mitigate this damage by scavenging free radicals, thereby preventing cellular injury to DNA, proteins, and lipids.[3][6][7][8]

This guide is designed for researchers, scientists, and drug development professionals. It provides an in-depth overview of the fundamental mechanisms of phenolic antioxidants and offers detailed, validated protocols for the most common in vitro assays used to assess their efficacy. Our focus is not just on the procedural steps but on the underlying chemical principles, empowering you to make informed decisions, troubleshoot experiments, and accurately interpret your results.

Pillar 1: Understanding the Mechanisms of Antioxidant Action

The antioxidant activity of phenolic compounds is primarily governed by their chemical structure, particularly the presence of hydroxyl (-OH) groups attached to an aromatic ring.[2][8] These compounds can neutralize free radicals through several mechanisms, broadly categorized into two main types: Hydrogen Atom Transfer (HAT) and Single Electron Transfer (SET).[3][6][7]

  • Hydrogen Atom Transfer (HAT): In this mechanism, the phenolic antioxidant (ArOH) donates a hydrogen atom to a free radical (R•), effectively neutralizing it. The resulting phenoxyl radical (ArO•) is relatively stable due to resonance delocalization, which prevents it from initiating new oxidation chains.[6][8] The Oxygen Radical Absorbance Capacity (ORAC) assay is a classic example of a HAT-based method.[1][9]

  • Single Electron Transfer (SET): In the SET mechanism, the phenolic compound donates an electron to the free radical, converting it into an anion. This process can be followed by proton transfer (SET-PT) or sequential proton loss electron transfer (SPLET), depending on the solvent and pH.[6] The resulting phenolic radical cation is then stabilized. Assays like DPPH, ABTS, FRAP, and CUPRAC are based on the SET mechanism.[1][10]

It is crucial to recognize that no single assay can fully capture the complex antioxidant activity of a compound.[10] Therefore, a multi-assay approach is highly recommended for a comprehensive assessment.[4][9]

Pillar 2: Core Assays for Quantifying Antioxidant Capacity

This section details the principles and provides a comparative overview of the most widely adopted spectrophotometric assays for evaluating antioxidant properties.

Overview of Common Antioxidant Assays
AssayPrincipleMechanismChromophoreWavelengthStandardKey AdvantagesKey Limitations
DPPH Reduction of the stable DPPH radical.Primarily SETDPPH• (Purple)~517 nmTrolox, Gallic AcidSimple, rapid, inexpensive.[11][12]Radical is not physiologically relevant; steric hindrance can be an issue.[13]
ABTS Reduction of the pre-formed ABTS radical cation (ABTS•+).Primarily SETABTS•+ (Blue-Green)~734 nmTroloxApplicable to both hydrophilic and lipophilic compounds; stable radical.[10][14]Radical is not naturally occurring; requires pre-generation step.[13]
FRAP Reduction of a ferric-tripyridyltriazine complex (Fe³⁺-TPTZ) to the ferrous form (Fe²⁺).SETFe²⁺-TPTZ (Blue)~593 nmFeSO₄, TroloxSimple, fast, and cost-effective.[15]Measures only reducing power, not radical scavenging; performed at non-physiological pH.[15]
CUPRAC Reduction of the cupric-neocuproine complex (Cu²⁺-Nc) to the cuprous form (Cu¹⁺).SETCu¹⁺-Nc (Yellow-Orange)~450 nmUric Acid, TroloxOperates at physiological pH (7.0); reacts with thiol-type antioxidants.[16]Can be slower for some compounds, requiring incubation.[17]
ORAC Inhibition of the peroxyl radical-induced oxidation of a fluorescent probe (fluorescein).HATFluoresceinEx: 485 nm Em: 520 nmTroloxConsidered more biologically relevant as it uses a peroxyl radical.[5][9]Requires a fluorescence plate reader; longer assay time.[18]
Folin-Ciocalteu Reduction of a phosphotungstic-phosphomolybdic complex by phenolics under alkaline conditions.SET (Oxidation/Reduction)Molybdenum-Tungsten Blue~765 nmGallic AcidSimple, reproducible method for total phenolic content.[19]Not specific to phenolic compounds; can react with other reducing substances.[19][20]

Pillar 3: Detailed Experimental Protocols & Workflows

As a self-validating system, each protocol must be executed with precision. The following sections provide step-by-step methodologies for core assays.

Protocol 1: Total Phenolic Content (TPC) by Folin-Ciocalteu Method

This assay quantifies the total phenolic content in a sample, which often correlates with its antioxidant activity.[1] The method is based on the transfer of electrons in an alkaline medium from phenolic compounds to a phosphomolybdic/phosphotungstic acid complex, forming a blue chromophore.

Materials:

  • Folin-Ciocalteu (F-C) Reagent

  • Gallic Acid (Standard)

  • Sodium Carbonate (Na₂CO₃) solution (7.5% w/v)

  • Spectrophotometer or microplate reader

  • Volumetric flasks, pipettes, and test tubes

Procedure:

  • Standard Curve Preparation:

    • Prepare a stock solution of gallic acid (e.g., 1 mg/mL) in distilled water.

    • From the stock, prepare a series of dilutions to create a standard curve (e.g., 0, 20, 40, 60, 80, 100 µg/mL).

  • Sample Preparation:

    • Dissolve the phenolic compound or extract in a suitable solvent (e.g., methanol, ethanol, or water) to a known concentration. Further dilution may be necessary to ensure the absorbance falls within the range of the standard curve.

  • Reaction:

    • To a test tube, add 200 µL of the sample or standard solution.

    • Add 1 mL of Folin-Ciocalteu reagent (typically diluted 1:10 with distilled water).

    • Vortex the mixture and allow it to stand for 5-8 minutes at room temperature.[21]

    • Add 800 µL of the 7.5% sodium carbonate solution.

    • Vortex again and incubate the mixture in the dark at room temperature for 2 hours.[21]

  • Measurement:

    • Measure the absorbance of the solution at 765 nm against a blank (containing the solvent instead of the sample).[22]

  • Calculation:

    • Plot the absorbance of the standards versus their concentration to generate a standard curve.

    • Determine the concentration of total phenolics in the sample from the standard curve.

    • Results are typically expressed as milligrams of Gallic Acid Equivalents (mg GAE) per gram of sample.

Workflow Diagram: Folin-Ciocalteu Assay

Folin_Ciocalteu_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Sample Sample/Standard (200 µL) Mix1 Mix & Incubate (5-8 min) Sample->Mix1 FC_Reagent Diluted F-C Reagent (1 mL) FC_Reagent->Mix1 Na2CO3 Add Na2CO3 (800 µL) Mix1->Na2CO3 Mix2 Mix & Incubate (2h, Dark) Na2CO3->Mix2 Measure Measure Absorbance (@ 765 nm) Mix2->Measure Calculate Calculate TPC (mg GAE/g) Measure->Calculate

Caption: Workflow for Total Phenolic Content (TPC) determination.

Protocol 2: DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is based on the ability of an antioxidant to donate an electron or hydrogen atom to the stable DPPH radical, causing the violet color of the DPPH solution to fade.[23] The degree of discoloration is proportional to the scavenging activity.

Materials:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol or Ethanol

  • Trolox (6-hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid) (Standard)

  • 96-well microplate and reader

Procedure:

  • Reagent Preparation:

    • Prepare a DPPH stock solution (e.g., 0.1 mM) in methanol. The solution should be freshly prepared and protected from light.[23]

  • Standard and Sample Preparation:

    • Prepare a stock solution of Trolox in methanol. Create a series of dilutions for the standard curve.

    • Prepare various concentrations of your test compound in methanol.

  • Reaction (Microplate Method):

    • In a 96-well plate, add 20 µL of your sample, standard, or blank (methanol).[11]

    • Add 180-200 µL of the DPPH working solution to each well.[11]

    • Mix and incubate the plate in the dark at room temperature for 30 minutes.[23]

  • Measurement:

    • Measure the absorbance at 517 nm.[11][23]

  • Calculation:

    • Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100 where Abs_control is the absorbance of the DPPH solution without a sample.

    • Plot the % Inhibition against the concentration of the sample/standard to determine the IC₅₀ value (the concentration required to scavenge 50% of DPPH radicals).

    • Results can also be expressed as Trolox Equivalent Antioxidant Capacity (TEAC).

Workflow Diagram: DPPH Assay

DPPH_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Sample Sample/Standard (20 µL) Mix Mix Sample->Mix DPPH_Solution DPPH Solution (180 µL) DPPH_Solution->Mix Incubate Incubate (30 min, Dark) Mix->Incubate Measure Measure Absorbance (@ 517 nm) Incubate->Measure Calculate Calculate % Inhibition & IC50 Measure->Calculate

Caption: Workflow for the DPPH radical scavenging assay.

Protocol 3: ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay

This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+).[14] The ABTS•+ is generated by oxidizing ABTS with potassium persulfate, resulting in a blue-green solution.[14][24] In the presence of an antioxidant, the radical is reduced, and the solution's color fades.

Materials:

  • ABTS diammonium salt

  • Potassium persulfate (K₂S₂O₈)

  • Phosphate Buffered Saline (PBS) or Ethanol

  • Trolox (Standard)

  • 96-well microplate and reader

Procedure:

  • ABTS•+ Radical Generation:

    • Prepare a 7 mM ABTS stock solution in water.

    • Prepare a 2.45 mM potassium persulfate stock solution in water.

    • Mix the two solutions in equal volumes and allow them to stand in the dark at room temperature for 12-16 hours to ensure complete radical generation.[14][24][25]

  • Working Solution Preparation:

    • On the day of the assay, dilute the ABTS•+ stock solution with a suitable buffer (e.g., PBS or ethanol) to an absorbance of 0.70 ± 0.02 at 734 nm.[14][26]

  • Reaction (Microplate Method):

    • Add 10-20 µL of the sample or standard to the wells of a 96-well plate.[14]

    • Add 180-190 µL of the diluted ABTS•+ working solution to each well.

    • Incubate at room temperature in the dark for 6-7 minutes.[14][26]

  • Measurement:

    • Measure the absorbance at 734 nm.[14][26]

  • Calculation:

    • Calculate the percentage of ABTS•+ scavenging activity using the same formula as for the DPPH assay.

    • Determine the IC₅₀ value or express the results as TEAC.

Workflow Diagram: ABTS Assay

ABTS_Workflow cluster_prep Radical Generation (12-16h) cluster_assay Assay Protocol ABTS 7 mM ABTS Mix_Radical Mix 1:1 ABTS->Mix_Radical K2S2O8 2.45 mM K2S2O8 K2S2O8->Mix_Radical ABTS_Radical ABTS•+ Stock Mix_Radical->ABTS_Radical Dilute Dilute ABTS•+ to Abs ~0.7 @ 734 nm ABTS_Radical->Dilute Add_ABTS Add ABTS•+ Working Sol. (190 µL) Dilute->Add_ABTS Add_Sample Add Sample/Standard (10 µL) Add_Sample->Add_ABTS Incubate Incubate (7 min) Add_ABTS->Incubate Measure Measure Absorbance (@ 734 nm) Incubate->Measure Calculate Calculate % Inhibition Measure->Calculate

Caption: Workflow for the ABTS radical scavenging assay.

Protocol 4: Ferric Reducing Antioxidant Power (FRAP) Assay

The FRAP assay measures the ability of a sample to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) at an acidic pH.[15] The reduction results in the formation of a colored ferrous-tripyridyltriazine complex, which is monitored spectrophotometrically.[15][27]

Materials:

  • Acetate buffer (300 mM, pH 3.6)

  • TPTZ (2,4,6-Tris(2-pyridyl)-s-triazine) solution (10 mM in 40 mM HCl)

  • Ferric chloride (FeCl₃) solution (20 mM in water)

  • Ferrous sulfate (FeSO₄) or Trolox (Standard)

  • Water bath or incubator at 37°C

Procedure:

  • FRAP Reagent Preparation:

    • Prepare the FRAP reagent fresh by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio.[15]

    • Warm the reagent to 37°C before use.[15]

  • Standard and Sample Preparation:

    • Prepare a standard curve using FeSO₄ or Trolox in distilled water.

    • Prepare samples in a suitable solvent.

  • Reaction:

    • Add 20 µL of the sample or standard to a test tube or microplate well.[15]

    • Add 150-180 µL of the pre-warmed FRAP reagent.[15][28]

    • Mix well and incubate at 37°C for 4-6 minutes.[15] The reaction time is critical and should be consistent.

  • Measurement:

    • Measure the absorbance at 593 nm.[28][29]

  • Calculation:

    • Create a standard curve by plotting the absorbance of the standards against their concentration.

    • Determine the FRAP value of the sample from the standard curve.

    • Results are expressed as µM Fe(II) equivalents or Trolox equivalents.

Workflow Diagram: FRAP Assay

FRAP_Workflow cluster_prep Reagent Preparation cluster_assay Assay Buffer Acetate Buffer (10 parts) Mix Mix & Warm to 37°C Buffer->Mix TPTZ TPTZ Solution (1 part) TPTZ->Mix FeCl3 FeCl3 Solution (1 part) FeCl3->Mix FRAP_Reagent FRAP Reagent Mix->FRAP_Reagent Reaction Add FRAP Reagent (150 µL) FRAP_Reagent->Reaction Sample Add Sample/Standard (20 µL) Sample->Reaction Incubate Incubate (4 min @ 37°C) Reaction->Incubate Measure Measure Absorbance (@ 593 nm) Incubate->Measure Calculate Calculate FRAP Value Measure->Calculate

Caption: Workflow for the Ferric Reducing Antioxidant Power (FRAP) assay.

Conclusion: Towards a Comprehensive Antioxidant Profile

The assessment of antioxidant properties is a cornerstone of research into phenolic compounds. While assays like DPPH and ABTS are excellent for high-throughput screening of radical scavenging, methods like FRAP and CUPRAC provide valuable information on the reducing power of a compound. The ORAC assay, though more complex, offers greater biological relevance by mimicking lipid peroxidation in the body.

No single method is sufficient to fully characterize the antioxidant profile of a phenolic compound.[10] A judicious selection of assays, based on different chemical mechanisms (HAT vs. SET), is essential for a robust and comprehensive evaluation. By understanding the principles behind each protocol and adhering to standardized procedures, researchers can generate reliable and comparable data, accelerating the discovery and development of novel antioxidant agents for therapeutic and industrial applications.

References

  • Gulcin, İ. (2020). Concept, mechanism, and applications of phenolic antioxidants in foods. PubMed.
  • Kupina, S., Fields, C., Roman, M. C., & Brunelle, S. L. (2017). Determination of Total Phenolic Content Using the Folin-C Assay: Single-Laboratory Validation, First Action 2017.13.
  • Tomić, A., et al. (2023).
  • Serrano, R., et al. (2022). The Chemistry Behind the Folin–Ciocalteu Method for the Estimation of (Poly)phenol Content in Food: Total Phenolic Intake in a Mediterranean Dietary Pattern.
  • Barrajon-Catalan, E., et al. (2023). Polyphenols as Antioxidant/Pro-Oxidant Compounds and Donors of Reducing Species: Relationship with Human Antioxidant Metabolism. MDPI.
  • Benkhaira, N., Koraichi Saad, I., & Fikri Benbrahim, K. (n.d.). Experimental protocol of ABTS assay to assess the antioxidant activity of EOs.
  • Serrano, R., et al. (2022). The Chemistry Behind the Folin–Ciocalteu Method for the Estimation of (Poly)
  • Lüdeker, S., et al. (2022).
  • Moniruzzaman, M., et al. (2022). A Modified Folin-Ciocalteu Assay for the Determination of Total Phenolics Content in Honey. MDPI.
  • Medina-Lozano, I., et al. (2018).
  • BenchChem. (2025). Application Notes and Protocols for ABTS Radical Scavenging Assay of Lucenin-2. BenchChem.
  • Noipa, T., et al. (2011). Validation of Analytical Methods for Plasma Total Antioxidant Capacity by Comparing with Urinary 8-Isoprostane Level.
  • Kumar, S., & Pandey, A. K. (2013). Antioxidant mechanism of phenolic compounds Flavonoids.
  • Bartosz, G., & Sadowska-Bartosz, I. (2008). Interaction between antioxidants in assays of total antioxidant capacity. PubMed.
  • G-Biosciences. (n.d.). Polyphenols (Folin Ciocalteu)
  • G-Biosciences. (n.d.). CUPRAC Antioxidant Capacity Assay. G-Biosciences.
  • Stoyanova, A., et al. (2012). Radical scavenging and antioxidant activities of methanolic extracts from Hypericum species growing in Bulgaria. PMC - NIH.
  • Apak, R., et al. (2004). Novel Total Antioxidant Capacity Index for Dietary Polyphenols and Vitamins C and E, Using Their Cupric Ion Reducing Capability in the Presence of Neocuproine: CUPRAC Method. Journal of Agricultural and Food Chemistry.
  • Apak, R., et al. (2006). Cupric ion reducing antioxidant capacity assay for food antioxidants: vitamins, polyphenolics, and flavonoids in food extracts. PubMed.
  • Unknown Author. (n.d.). ABTS Radical Scavenging Assay Method. Scribd.
  • BenchChem. (2025). A Researcher's Guide to Cross-Validation of Antioxidant Activity Assays for Phenolic Compounds. BenchChem.
  • Apak, R., et al. (2004). Cupric-reducing antioxidant capacity (CUPRAC) assay. Bio-protocol.
  • Takahashi, K., et al. (2024). DPPH Measurement for Phenols and Prediction of Antioxidant Activity of Phenolic Compounds in Food. MDPI.
  • Ultimate Treat. (2024). Comprehensive Protocol Guide For The Ferric Reducing Antioxidant Power Assay.
  • Zen-Bio. (n.d.). FRAP Antioxidant Assay Kit. Zen-Bio.
  • Unknown Author. (2024). A Kinetic Approach to Oxygen Radical Absorbance Capacity (ORAC): Restoring Order to the Antioxidant Activity of Hydroxycinnamic Acids and Fruit Juices. MDPI.
  • Bartosz, G., & Sadowska-Bartosz, I. (2008). Interaction between antioxidants in assays of total antioxidant capacity.
  • Sunlong Biotech. (n.d.). ABTS Tree Radical Scavenging Activity Assay Kit. Sunlong Biotech.
  • Oxford Biomedical Research. (n.d.). Aqueous CUPRAC Antioxidant Assay. Oxford Biomedical Research.
  • Unknown Author. (n.d.). ORAC Assay Protocol. Scribd.
  • Cell Biolabs, Inc. (n.d.). OxiSelect™ Ferric Reducing Antioxidant Power (FRAP) Assay Kit. Cell Biolabs, Inc..
  • Olech, M., et al. (2021). Verification of the Conditions for Determination of Antioxidant Activity by ABTS and DPPH Assays—A Practical Approach. MDPI.
  • Elabscience. (n.d.). Total Antioxidant Capacity (T-AOC) Colorimetric Assay Kit (FRAP Method). Elabscience.
  • Cosmo Bio USA. (n.d.). FRAP Antioxidant Capacity Assay Kit Manual. Cosmo Bio USA.
  • Apak, R., et al. (2022).
  • Kamiya Biomedical Company. (n.d.). Oxygen Radical Antioxidant Capacity (ORAC) Activity Assay. Kamiya Biomedical Company.
  • Isogen Life Science. (2021). Antioxidant Capacity determination in plant samples and food products with the microplate reader CLARIOstar® Plus. Isogen Life Science.
  • Cell Biolabs, Inc. (n.d.). OxiSelect™ Oxygen Radical Antioxidant Capacity (ORAC) Activity Assay. Cell Biolabs, Inc..
  • G-Biosciences. (n.d.).
  • BenchChem. (2025).
  • Takahashi, K., et al. (2024). DPPH Measurements and Structure—Activity Relationship Studies on the Antioxidant Capacity of Phenols. NIH.
  • Özyürek, M., et al. (2022). DPPH Radical Scavenging Assay. MDPI.
  • Sharma, O. P., & Bhat, T. K. (2011). Genesis and development of DPPH method of antioxidant assay. SciSpace.
  • Apak, R., et al. (2016). Comparative Evaluation of Various Total Antioxidant Capacity Assays Applied to Phenolic Compounds with the CUPRAC Assay. MDPI.
  • Ilyasov, I. R., et al. (2020).

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Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-(4-Fluorophenyl)-2-methylphenol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 4-(4-Fluorophenyl)-2-methylphenol. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during its synthesis. As Senior Application Scientists, we provide not just protocols, but the underlying chemical principles to empower you to troubleshoot and optimize your experiments effectively.

The most prevalent and versatile method for constructing the biaryl scaffold of this compound is the Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[1][2][3] This guide will focus on the common issues arising from this synthetic approach, specifically the coupling of 4-bromo-2-methylphenol with 4-fluorophenylboronic acid.

Recommended Synthetic Protocol: Suzuki-Miyaura Coupling

This protocol provides a robust starting point for the synthesis. Optimization may be required based on your specific laboratory conditions and reagent purity.

Experimental Protocol: Synthesis of this compound

Step 1: Reagent and Solvent Preparation

  • Combine 4-bromo-2-methylphenol (1.0 eq), 4-fluorophenylboronic acid (1.2-1.5 eq), and a base such as potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) (2.0-3.0 eq) in a reaction vessel.

  • Add a palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (1-5 mol%) or a combination of Palladium(II) acetate [Pd(OAc)₂] and a suitable phosphine ligand (e.g., SPhos, RuPhos).[4]

  • Add a solvent system, typically a mixture of an organic solvent like 1,4-dioxane, toluene, or dimethoxyethane (DME) and water (e.g., 4:1 ratio).[3]

Step 2: Degassing

  • Seal the reaction vessel.

  • Thoroughly degas the reaction mixture to remove dissolved oxygen. This can be achieved by bubbling argon or nitrogen through the solution for 15-30 minutes or by subjecting the mixture to several freeze-pump-thaw cycles. This step is critical to prevent oxidative side reactions.[5][6]

Step 3: Reaction

  • Heat the reaction mixture with vigorous stirring to a temperature between 80-100 °C.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the consumption of the limiting reagent (4-bromo-2-methylphenol) is observed.

Step 4: Work-up and Purification

  • Cool the reaction mixture to room temperature.

  • Dilute with water and extract with an organic solvent like ethyl acetate or dichloromethane.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield pure this compound.

Reaction and Side Reaction Overview

The following diagram illustrates the desired synthetic pathway and the most common competing side reactions that can impact yield and purity.

Suzuki_Side_Reactions cluster_main Desired Suzuki-Miyaura Cycle cluster_side Common Side Reactions ArylHalide 4-Bromo-2-methylphenol Product This compound ArylHalide->Product Suzuki Coupling HomocouplingAryl Biphenol Homocoupling Product ArylHalide->HomocouplingAryl Homocoupling Dehalogenation 2-Methylphenol (Dehalogenation) ArylHalide->Dehalogenation Reduction BoronicAcid 4-Fluorophenylboronic Acid BoronicAcid->Product HomocouplingBoronic 4,4'-Difluorobiphenyl (Boronic Acid Homocoupling) BoronicAcid->HomocouplingBoronic Oxidative Homocoupling Protodeboronation Fluorobenzene (Protodeboronation) BoronicAcid->Protodeboronation Protonolysis Catalyst Pd(0) Catalyst + Base

Sources

Technical Support Center: Troubleshooting Purification of Biaryl Compounds by Column Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

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Welcome to the technical support center for the purification of biaryl compounds. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges during the column chromatography purification of these structurally unique molecules. Biaryl compounds, with their characteristic hindered rotation around the aryl-aryl single bond, often present unique separation challenges, including the presence of atropisomers and closely related impurities. This resource provides in-depth, question-and-answer-based troubleshooting advice grounded in scientific principles to help you overcome these hurdles.

Section 1: Poor Separation and Co-elution of Biaryl Compounds

One of the most frequent challenges in biaryl purification is achieving baseline separation between the desired product and closely related impurities or isomers.

Question: My biaryl compound is co-eluting with a very similar impurity. How can I improve the separation?

Answer: Co-elution of closely related compounds is a common issue stemming from insufficient selectivity of the chromatographic system. Here’s a systematic approach to improving separation:

  • Optimize the Solvent System (Mobile Phase): This is the most critical and often the first parameter to adjust. The goal is to find a solvent system that maximizes the difference in affinity between your compound and the impurity for the stationary phase.[1]

    • Systematic Screening: Instead of random solvent combinations, employ a systematic approach. A good starting point is a mixture of a non-polar solvent (like hexane or heptane) and a moderately polar solvent (like ethyl acetate or dichloromethane).

    • Ternary Mixtures: If binary solvent systems fail, introducing a third solvent can significantly alter selectivity. For instance, adding a small amount of methanol or acetonitrile to a hexane/ethyl acetate mixture can disrupt hydrogen bonding interactions differently for each compound.

    • Solvent Strength vs. Selectivity: Remember that increasing the overall polarity (solvent strength) will generally decrease retention times for all compounds but may not improve separation. The key is to find a solvent combination that selectively affects the retention of one compound over the other.[1]

  • Change the Stationary Phase: If optimizing the mobile phase is insufficient, the stationary phase itself may not be suitable for the separation.

    • Silica Gel Alternatives: Standard silica gel is acidic and may not be ideal for all biaryls. Consider alternatives like:

      • Alumina: Can be basic, neutral, or acidic and offers different selectivity compared to silica.

      • Bonded Phases: Cyano or diol-bonded silica phases are less reactive and offer different interaction mechanisms, which can be beneficial for separating compounds that are difficult to resolve on standard silica.[2]

    • Chiral Stationary Phases (CSPs): If you are dealing with atropisomers (non-superimposable rotational isomers), a chiral stationary phase is often necessary.[3][4][5][6] Common CSPs for biaryl separation include derivatized cyclodextrins and polysaccharide-based columns.[3][4][6][7]

  • Employ Gradient Elution: Instead of using a constant solvent composition (isocratic elution), a gradual increase in the polarity of the mobile phase (gradient elution) can sharpen peaks and improve the separation of compounds with significantly different polarities.

Section 2: Atropisomers - A Special Challenge

The hindered rotation in many biaryl compounds can lead to the formation of stable atropisomers, which are stereoisomers that can interconvert. Their separation requires special consideration.

Question: I suspect I have atropisomers that are interconverting on the column, leading to broad peaks or a "peak-plateau-peak" phenomenon. What can I do?

Answer: The interconversion of atropisomers on the column is a kinetic phenomenon that competes with the separation process. To resolve this, you need to either slow down the interconversion or speed up the separation.[8]

  • Low-Temperature Chromatography: Lowering the temperature of the column is a critical step to prevent on-column atropisomer interconversion.[4] By reducing the thermal energy, you slow down the rate of rotation around the aryl-aryl bond. Separations can be performed at temperatures as low as 6°C, with sample preparation and storage at even lower temperatures (-70°C) to maintain the isomeric ratio before injection.[3][4]

  • Chiral Chromatography: As atropisomers are a form of stereoisomers, chiral chromatography is the most effective method for their separation.

    • Stationary Phase Selection: Polysaccharide-based and cyclodextrin-based chiral stationary phases are widely used for resolving biaryl atropisomers.[5][6][7]

    • Supercritical Fluid Chromatography (SFC): SFC can be a more efficient and environmentally friendly alternative to traditional reversed-phase liquid chromatography (RPLC) for separating atropisomers, often resulting in significantly shorter analysis times.[7]

dot

Compound_Decomposition_Troubleshooting Start Compound Decomposition Suspected Test Perform 2D TLC Stability Test Start->Test Deactivate Deactivate Silica (e.g., with Triethylamine) Test->Deactivate Decomposition Observed Flash Use Flash Chromatography (Minimize Time) Test->Flash Stable but Slow Elution Alternative Use Alternative Stationary Phase (Alumina, Florisil) Deactivate->Alternative Decomposition Persists Deactivate->Flash Success Successful Purification Alternative->Success Flash->Success

Sources

"improving yield and purity of 4-(4-Fluorophenyl)-2-methylphenol synthesis"

Author: BenchChem Technical Support Team. Date: January 2026

Answering the complex challenges in pharmaceutical synthesis requires a blend of deep mechanistic understanding and practical, field-tested solutions. This Technical Support Center is designed for you, the research scientist and drug development professional, to provide direct, actionable guidance on optimizing the synthesis of 4-(4-Fluorophenyl)-2-methylphenol. As your Senior Application Scientist, my goal is to move beyond simple protocols and empower you with the causal logic behind each experimental choice, ensuring both high yield and uncompromising purity.

The synthesis of this biaryl phenol, a key structural motif in various pharmacologically active molecules, is most commonly achieved via a Suzuki-Miyaura cross-coupling reaction. This guide is structured to address the most pressing issues encountered during this process, from initial reaction setup to final purification.

Troubleshooting Guide: From Low Yields to Impure Products

This section addresses specific, common problems encountered during the synthesis. Each question is designed to reflect a real-world laboratory challenge, followed by a detailed explanation of potential causes and a step-by-step troubleshooting plan.

Q1: My Suzuki coupling reaction for this compound is resulting in a consistently low yield (<50%). What are the primary causes and how can I fix this?

A low yield in a Suzuki-Miyaura coupling is a frequent issue that can typically be traced back to one of three areas: the integrity of your reagents, the activity of your catalyst system, or suboptimal reaction conditions.

Causality: The Suzuki-Miyaura reaction relies on a delicate catalytic cycle involving oxidative addition, transmetallation, and reductive elimination.[1] A failure at any of these stages will stall the reaction and reduce the yield.

Troubleshooting Protocol:

  • Assess Reagent Quality:

    • Boronic Acid Integrity: Arylboronic acids are susceptible to decomposition, particularly protodeboronation, which converts the boronic acid into an unreactive arene (in this case, fluorobenzene).[2] Before starting, verify the purity of your 4-fluorophenylboronic acid. Anhydrous conditions are crucial, as water can facilitate this side reaction.[2] Consider using more stable boronate esters (e.g., pinacol esters) if protodeboronation is a persistent issue.[3]

    • Aryl Halide Reactivity: The reactivity order for the aryl halide (e.g., 4-bromo-2-methylphenol or 4-iodo-2-methylphenol) in the oxidative addition step is I > Br > Cl.[1][4] If you are using a bromide and experiencing low yields, switching to the corresponding iodide can significantly accelerate the rate-determining oxidative addition step and improve conversion.

    • Solvent and Base Purity: Ensure your solvents are anhydrous and degassed. Oxygen can deactivate the Pd(0) catalyst. The base is critical for activating the boronic acid for transmetallation; ensure it is fresh and of high purity.[5]

  • Optimize the Catalyst System:

    • Catalyst Loading: While typical loadings are 1-5 mol%, low yields may necessitate increasing the catalyst loading. However, this can also lead to more side products and should be done judiciously.

    • Ligand Selection: The choice of phosphine ligand is critical. For electron-rich phenols and potentially challenging couplings, bulky, electron-rich biaryl phosphine ligands like SPhos, XPhos, or RuPhos often accelerate the reductive elimination step and stabilize the catalytic species.[6] If you are using a standard ligand like PPh₃, switching to a more advanced ligand can dramatically improve yields.

  • Refine Reaction Conditions:

    • Base Selection: The strength and nature of the base are paramount. Inorganic bases like K₂CO₃, K₃PO₄, or Cs₂CO₃ are commonly used. K₃PO₄ is often effective for coupling phenols as it is strong enough to facilitate the reaction without causing significant side reactions.[2]

    • Temperature Control: Suzuki couplings are often run at elevated temperatures (e.g., 70-110 °C).[2][7] If your yield is low, incrementally increasing the reaction temperature may improve the rates of oxidative addition and reductive elimination. Monitor for decomposition at higher temperatures.

    • Reaction Time: Monitor the reaction by TLC or GC-MS to ensure it has gone to completion. Insufficient reaction time is a common cause of low conversion.

}``` Caption: Troubleshooting decision tree for low reaction yield.

Q2: I am observing significant homocoupling of my 4-fluorophenylboronic acid, leading to 4,4'-difluorobiphenyl as a major impurity. How can I suppress this side reaction?

Homocoupling, or the Glaser-Hay coupling of boronic acids, is a common side reaction, often driven by the presence of oxygen and certain palladium species.

Causality: This side reaction is thought to occur via a separate catalytic cycle or through the reaction of two transmetallated aryl groups on the palladium center. It is particularly problematic when the reductive elimination of the desired product is slow. Thoroughly degassing the reaction mixture is the most critical step to prevent this.

Troubleshooting Protocol:

  • Rigorous Degassing: Before adding the palladium catalyst, thoroughly degas your solvent and reaction mixture. The "freeze-pump-thaw" method (at least three cycles) is highly effective. Alternatively, bubbling an inert gas (Argon or Nitrogen) through the solvent for 30-60 minutes can suffice.

  • Control Stoichiometry: Use a slight excess of the boronic acid (e.g., 1.1-1.2 equivalents). Using a large excess can drive the homocoupling side reaction.

  • Optimize Catalyst/Ligand:

    • Use a pre-catalyst (e.g., Pd(OAc)₂ with a ligand) rather than Pd(PPh₃)₄, as the dissociation of ligands from the latter can sometimes promote side reactions.

    • Bulky biarylphosphine ligands that accelerate the desired reductive elimination step can outcompete the homocoupling pathway. 4[6]. Slow Catalyst Addition: In some cases, adding the palladium catalyst solution slowly to the heated reaction mixture can help maintain a low concentration of the active Pd(0) species, disfavoring bimolecular side reactions.

Q3: My final product is an oil or a semi-solid, making purification by recrystallization difficult. What purification strategies should I employ?

Obtaining a non-crystalline product is a common challenge. While direct recrystallization is difficult, several techniques can be used to obtain a pure, solid product.

Troubleshooting Protocol:

  • Attempt Co-solvent Recrystallization: If a single solvent fails, a two-solvent system is the next logical step. [8] * Procedure: Dissolve the crude oil in a minimal amount of a "good" solvent in which it is highly soluble (e.g., ethyl acetate, dichloromethane). Then, slowly add a "poor" solvent in which it is insoluble (e.g., hexanes, pentane) at an elevated temperature until the solution becomes faintly turbid. A[8]llow the mixture to cool slowly. The gradual change in solvent polarity can often induce crystallization.

    • Common Systems: For biphenyl compounds, common systems include Ethyl Acetate/Hexanes, Dichloromethane/Hexanes, or Ethanol/Water.

[9][10][11]2. Utilize Column Chromatography: If recrystallization fails, column chromatography is the most reliable method for purifying oils or stubborn solids.

  • Stationary Phase: Silica gel is the standard choice for compounds of moderate polarity like this compound.
  • Mobile Phase: A good starting point is a hexane/ethyl acetate gradient. Use Thin Layer Chromatography (TLC) to determine the optimal solvent system that gives good separation between your product and impurities (aim for an Rf of ~0.3 for the product). B[9]iphenyl stationary phases can also offer alternative selectivity for aromatic compounds compared to standard C18 or phenyl phases in reversed-phase chromatography.

[12][13]3. "Oiling Out" during Recrystallization: If the compound "oils out" (separates as a liquid instead of forming crystals) upon cooling, it usually means the solution is too concentrated or cooling too quickly.

  • Solution: Re-heat the mixture to redissolve the oil. Add a small amount of the "good" solvent until the solution is clear again. Then, allow it to cool much more slowly, perhaps by placing the flask in a warm water bath that is allowed to cool to room temperature overnight. Scratching the inside of the flask with a glass rod at the solvent line can also initiate crystallization.

Purification Strategy Flowchart

purification_flowchart start Crude Product is an Oil/Semi-Solid recryst_single Attempt Single Solvent Recrystallization start->recryst_single oiling_out Product 'Oils Out'? recryst_single->oiling_out recryst_multi Attempt Two-Solvent Recrystallization (e.g., EtOAc/Hexanes) chromatography Perform Silica Gel Column Chromatography recryst_multi->chromatography Failure success_cryst Solid Crystals Formed recryst_multi->success_cryst Success success_pure Pure Product Isolated chromatography->success_pure oiling_out->recryst_multi Yes oiling_out->success_cryst No

Caption: Decision flowchart for purifying non-crystalline products.

Frequently Asked Questions (FAQs)

Q1: What is the best synthetic approach for this compound? The Suzuki-Miyaura cross-coupling reaction is the most prevalent and versatile method. I[1][14]t involves coupling an aryl halide with an arylboronic acid, catalyzed by a palladium complex. For this specific target, the recommended disconnection is between the two aromatic rings, as shown below.

  • Route A: 4-Bromo-2-methylphenol + 4-Fluorophenylboronic acid

  • Route B: 2-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol + 1-Bromo-4-fluorobenzene

Route A is often preferred due to the commercial availability and lower cost of 4-bromo-2-methylphenol and 4-fluorophenylboronic acid.

Q2: How do I select the optimal components for my Suzuki coupling reaction? The choice of catalyst, ligand, base, and solvent are interdependent and crucial for success. T[6][15]he table below provides a starting point for optimization based on common laboratory findings.

ComponentRecommended Starting PointRationale & Expert Insight
Aryl Halide 4-Iodo-2-methylphenolThe C-I bond undergoes oxidative addition much faster than C-Br, often leading to higher yields and shorter reaction times, justifying the higher cost for difficult couplings.
Catalyst Pd(OAc)₂ or Pd₂(dba)₃ (1-2 mol%)These are air-stable Pd(0) or Pd(II) pre-catalysts that are reliably reduced in situ to the active Pd(0) species.
Ligand XPhos or SPhos (2-4 mol%)Bulky, electron-rich biarylphosphine ligands are known to promote the challenging reductive elimination step for biaryl synthesis and prevent β-hydride elimination.
Base K₃PO₄ (2-3 equivalents)A moderately strong base that is effective in promoting transmetallation without causing degradation of sensitive functional groups.
Solvent 1,4-Dioxane/H₂O or Toluene/H₂OA mixture of an organic solvent with a small amount of water is often beneficial, aiding in dissolving the inorganic base and facilitating the reaction.

Q3: What are the key safety considerations when running this synthesis?

  • Palladium Catalysts: While not highly toxic, palladium catalysts and their residues should be handled with care and disposed of as heavy metal waste.

  • Phosphine Ligands: Many phosphine ligands are air-sensitive and can be toxic. Handle them in a fume hood or glovebox.

  • Solvents: Anhydrous solvents like dioxane and toluene are flammable and have specific health hazards. Always work in a well-ventilated fume hood and avoid ignition sources.

  • Bases: Inorganic bases like K₃PO₄ and Cs₂CO₃ are corrosive. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

Q4: How can I effectively monitor the progress of my reaction? Thin Layer Chromatography (TLC) is the most common and convenient method.

  • Procedure: Spot the starting aryl halide, the boronic acid, and the co-spotted reaction mixture on a silica gel TLC plate. Elute with an appropriate solvent system (e.g., 4:1 Hexanes:Ethyl Acetate). The product, being more non-polar than the starting phenol but more polar than any homocoupled byproducts, should have a distinct Rf value. The disappearance of the limiting starting material (usually the aryl halide) indicates the reaction is complete. For more quantitative analysis, Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC) can be used.

[16]### References

  • Meringdal, J. W., & Menche, D. (2025). Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations. Chemical Society Reviews.

  • BenchChem. (2025). 4-[[(4-Fluorophenyl)imino]methyl]-phenol | 3382-63-6. BenchChem.

  • Dannan, G. A., Mileski, G. J., & Aust, S. D. (1982). Purification of polybrominated biphenyl congeners. Journal of Toxicology and Environmental Health.

  • Royal Society of Chemistry. (2025). Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations. Chemical Society Reviews.

  • MDPI. (N.D.). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. MDPI.

  • Guidechem. (N.D.). 4-[[(4-Fluorophenyl)imino]methyl]phenol 3382-63-6 wiki. Guidechem.

  • Google Patents. (1972). Method for purifying biphenyl. US3705203A.

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts.

  • ResearchGate. (N.D.). Optimization in reaction conditions for Suzuki coupling reactions... ResearchGate.

  • ResearchGate. (N.D.). Optimization of Suzuki-Miyaura Cross-Coupling Reaction a. ResearchGate.

  • BenchChem. (N.D.). Comparative Guide to Purity Analysis of 4-[[(4-Fluorophenyl)imino]methyl]-phenol: A Validated HPLC Method and Alternatives. BenchChem.

  • Dolan, J. W. (2017). Evaluation of Retention and Selectivity Using Biphenyl Stationary Phases. LCGC North America.

  • Thermo Fisher Scientific. (N.D.). Biphenyl Reversed Phase LC Columns. Thermo Fisher Scientific - US.

  • BenchChem. (2025). Technical Support Center: Purification of 4-Fluoro-4'-methyl-1,1'-biphenyl. BenchChem.

  • Yoneda Labs. (N.D.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.

  • Organic Chemistry Portal. (N.D.). Suzuki Coupling. Organic Chemistry Portal.

  • BenchChem. (N.D.). A Comparative Guide to the Suzuki Coupling of 4-Bromo-3-iodophenol and 3,4-dibromophenol. BenchChem.

  • MIT OpenCourseWare. (N.D.). Two-Solvent Recrystallization Guide. MIT OpenCourseWare.

  • University of Rochester Department of Chemistry. (N.D.). Reagents & Solvents: Solvents for Recrystallization. University of Rochester.

  • Smolecule. (N.D.). Mastering Suzuki Coupling: A Guide to 4-Methylphenylboronic Acid. Smolecule.

  • MDPI. (2017). Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. MDPI.

  • BenchChem. (N.D.). Application Notes and Protocols for the Recrystallization of 1-(4-Chlorophenyl)-2-methylpropan-1-one. BenchChem.

Sources

Technical Support Center: Scale-Up Synthesis of 4-(4-Fluorophenyl)-2-methylphenol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-(4-Fluorophenyl)-2-methylphenol. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of scaling up this important synthesis. Here, we address common challenges through a series of frequently asked questions and detailed troubleshooting guides, grounded in established scientific principles and practical experience.

I. Synthetic Routes Overview & Key Challenges

The synthesis of this compound, a key intermediate in various pharmaceutical applications, is most commonly achieved via a Suzuki-Miyaura cross-coupling reaction. This pathway, while robust at the lab scale, presents several challenges during scale-up, including catalyst efficiency, byproduct formation, and purification difficulties. Other potential routes like the Ullmann condensation or Grignard reactions also have their own sets of scale-up hurdles.

Common Synthetic Pathways at a Glance
Synthetic RouteKey ReactantsCatalyst/ReagentCommon Scale-Up Challenges
Suzuki-Miyaura Coupling 4-Bromo-2-methylphenol, 4-Fluorophenylboronic acidPalladium catalyst, BaseCatalyst deactivation, Homocoupling byproducts, Palladium removal, Phase transfer issues. [1][2][3][4][5][6][7][8][9][10]
Ullmann Condensation 4-Bromo-2-methylphenol, 4-FluorophenolCopper catalystHarsh reaction conditions (high temp.), Stoichiometric copper, Slow reaction rates. [11][12][13][14][15]
Grignard Reaction 4-Bromo-2-methylphenol, 4-Fluorophenylmagnesium bromideMagnesiumMoisture sensitivity, Side reactions (e.g., Wurtz coupling), Precise temperature control. [16][17][18][19]
Visualizing the Primary Synthetic Challenge: Suzuki-Miyaura Coupling

Suzuki_Miyaura_Coupling cluster_reactants Reactants cluster_catalyst_system Catalyst System 4-Bromo-2-methylphenol 4-Bromo-2-methylphenol Oxidative Addition Oxidative Addition 4-Bromo-2-methylphenol->Oxidative Addition 4-Fluorophenylboronic acid 4-Fluorophenylboronic acid Transmetalation Transmetalation 4-Fluorophenylboronic acid->Transmetalation Pd(0) Catalyst Pd(0) Catalyst Pd(0) Catalyst->Oxidative Addition Base Base Base->Transmetalation Pd(II) Intermediate Pd(II) Intermediate Oxidative Addition->Pd(II) Intermediate Ar-Pd(II)-X Diaryl-Pd(II) Intermediate Diaryl-Pd(II) Intermediate Transmetalation->Diaryl-Pd(II) Intermediate Ar-Pd(II)-Ar' Reductive Elimination Reductive Elimination Reductive Elimination->Pd(0) Catalyst Catalyst Regeneration This compound This compound Reductive Elimination->this compound Pd(II) Intermediate->Transmetalation Diaryl-Pd(II) Intermediate->Reductive Elimination

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

II. Frequently Asked Questions (FAQs)

Synthesis & Reaction Conditions

Q1: My Suzuki-Miyaura coupling reaction is sluggish and gives low yields. What are the initial parameters I should investigate?

A1: Several factors can contribute to a slow or low-yielding Suzuki-Miyaura reaction. Begin by assessing the following:

  • Catalyst Activity: Ensure your palladium catalyst is active. If using a pre-catalyst, confirm that it is properly activated to Pd(0) in situ. The choice of ligand is also critical; consider more electron-rich and bulky phosphine ligands to enhance catalytic activity.

  • Base Selection and Strength: The base is crucial for activating the boronic acid. [9]A common issue is using a base that is too weak or not soluble enough in the reaction medium. Consider switching to a stronger base like potassium carbonate or cesium carbonate, or using a phase-transfer catalyst (PTC) like tetrabutylammonium bromide (TBAB) to improve solubility and reaction rate. [1][20][21][22]* Solvent System: The choice of solvent can significantly impact the reaction. A mixture of an organic solvent (like toluene or THF) and water is often used to dissolve both the organic and inorganic reagents. The ratio of these solvents can be optimized for better results.

  • Temperature: While many Suzuki couplings proceed at room temperature, some may require heating to overcome activation energy barriers. [2]A modest increase in temperature (e.g., to 50-80 °C) can often improve reaction rates and yields.

Q2: I'm observing significant amounts of homocoupling byproducts. How can I minimize their formation?

A2: Homocoupling, the reaction of two molecules of the same coupling partner, is a common side reaction. To minimize it:

  • Control Oxygen Levels: Oxygen can promote the homocoupling of boronic acids. Degas your solvents and reaction mixture thoroughly with an inert gas (e.g., nitrogen or argon) before adding the catalyst.

  • Optimize Stoichiometry: Use a slight excess of the boronic acid (e.g., 1.1-1.2 equivalents) relative to the aryl halide. This can help ensure the cross-coupling reaction is favored over homocoupling.

  • Catalyst and Ligand Choice: Some palladium catalysts and ligands are more prone to promoting homocoupling than others. Experiment with different catalyst systems to find one that is more selective for the desired cross-coupling.

Q3: What are the key safety considerations when scaling up the synthesis of 4-bromo-2-methylphenol?

A3: The synthesis of the starting material, 4-bromo-2-methylphenol, often involves bromination of 2-methylphenol (o-cresol). [23][24][25][26][27]Key safety considerations for this step at scale include:

  • Bromine Handling: Bromine is highly corrosive and toxic. Ensure adequate ventilation and use appropriate personal protective equipment (PPE). Consider using a less hazardous brominating agent if possible.

  • Exothermic Reaction: Bromination is an exothermic reaction. Implement robust temperature control measures, such as slow addition of the brominating agent and an efficient cooling system, to prevent thermal runaway.

  • Hydrogen Bromide (HBr) Off-gassing: The reaction generates HBr gas, which is corrosive and toxic. Use a gas scrubber to neutralize the HBr before venting.

Purification & Analysis

Q4: I'm having difficulty removing the residual palladium catalyst from my final product. What are some effective methods for palladium scavenging?

A4: Residual palladium is a common issue, especially in pharmaceutical applications where strict limits on heavy metal impurities are enforced. Effective palladium removal strategies include:

  • Activated Carbon Treatment: Stirring the crude product solution with activated carbon can effectively adsorb the palladium.

  • Thiol-Based Scavengers: Scavengers containing thiol groups (e.g., silica-bound thiols or polymer-supported mercaptans) can selectively bind to and remove palladium.

  • Aqueous Washes: Washing the organic layer with an aqueous solution of a chelating agent, such as thiourea or sodium bisulfite, can help extract the palladium into the aqueous phase. [28]* Crystallization: Careful crystallization of the final product can often leave the palladium impurities behind in the mother liquor.

Q5: My final product, this compound, is difficult to crystallize. What techniques can I try to induce crystallization?

A5: Crystallization can be challenging due to impurities or the inherent properties of the molecule. Consider the following approaches:

  • Solvent Screening: Experiment with a variety of solvents and solvent mixtures to find a system where the product has high solubility at elevated temperatures and low solubility at room temperature or below.

  • Seeding: If you have a small amount of pure crystalline material, adding a seed crystal to a supersaturated solution can induce crystallization.

  • Anti-Solvent Addition: Slowly adding a solvent in which your product is insoluble (an anti-solvent) to a solution of your product can trigger precipitation and crystallization. [29]* Slow Evaporation: Allowing the solvent to evaporate slowly from a solution of your product can sometimes yield high-quality crystals. [30][31]

III. Troubleshooting Guide

This section provides a more in-depth, step-by-step approach to resolving common issues encountered during the scale-up synthesis.

Problem: Incomplete Reaction Conversion

Symptoms:

  • TLC or HPLC analysis shows a significant amount of starting material (4-bromo-2-methylphenol) remaining after the expected reaction time.

  • The isolated yield of the desired product is consistently low.

Troubleshooting Workflow:

Incomplete_Conversion start Incomplete Conversion check_catalyst 1. Verify Catalyst Activity - Use fresh catalyst - Check ligand integrity start->check_catalyst check_base 2. Evaluate Base - Increase base equivalents - Switch to a stronger base (e.g., K2CO3, Cs2CO3) - Check solubility check_catalyst->check_base If no improvement check_temp 3. Optimize Temperature - Gradually increase reaction temperature - Monitor for byproduct formation check_base->check_temp If no improvement check_ptc 4. Consider Phase Transfer Catalyst (PTC) - Add TBAB or Aliquat 336 - Especially for biphasic systems check_temp->check_ptc If no improvement resolution Reaction Goes to Completion check_ptc->resolution Problem Resolved

Caption: Decision tree for troubleshooting incomplete reaction conversion.

Detailed Protocol for Catalyst Activity Check:

  • Preparation: In a glovebox or under an inert atmosphere, prepare a small-scale test reaction.

  • Reagents: Use freshly opened or purified starting materials and solvents.

  • Catalyst Addition: Add a fresh batch of the palladium catalyst and ligand.

  • Monitoring: Monitor the reaction progress by TLC or HPLC at regular intervals and compare it to previous runs. A significant improvement in the reaction rate indicates a problem with the catalyst used in the larger scale reaction.

Problem: Product Purification Challenges

Symptoms:

  • The crude product is an oil or a waxy solid that is difficult to handle.

  • Column chromatography results in poor separation of the product from impurities.

  • Crystallization yields a product of low purity.

Troubleshooting Workflow:

  • Initial Workup Optimization:

    • Aqueous Washes: Perform a series of aqueous washes on the crude reaction mixture to remove inorganic salts and water-soluble impurities. Use a brine wash to break any emulsions.

    • Extraction Solvent: Ensure the extraction solvent is appropriate for your product and does not extract a significant amount of impurities.

  • Chromatography Optimization:

    • Solvent System Screening: Perform a systematic screen of different solvent systems for column chromatography using TLC. Aim for an Rf value of 0.2-0.3 for the product.

    • Stationary Phase: If using silica gel, consider deactivating it with a small amount of triethylamine in the eluent to prevent product degradation, especially if your molecule is base-sensitive. Alternatively, consider using a different stationary phase like alumina.

  • Crystallization Optimization:

    • Purity of Crude Material: Ensure the crude material is as pure as possible before attempting crystallization. An initial purification by column chromatography may be necessary.

    • Cooling Rate: A slow cooling rate during crystallization often leads to larger, purer crystals.

    • Recrystallization: If the initial crystallization yields an impure product, a second recrystallization from a different solvent system may be necessary.

IV. References

  • Phase transfer catalysts shift the pathway to transmetalation in biphasic Suzuki-Miyaura cross-couplings - OUCI.

  • PTC Suzuki.

  • Phase transfer catalysts shift the pathway to transmetalation in biphasic Suzuki-Miyaura cross-couplings - ResearchGate.

  • recent-studies-in-suzuki-miyaura-cross-coupling-reactions-with-the-aid-of-phase-transfer-catalysts - Ask this paper | Bohrium.

  • Introduction to 4-Bromo-2-methylphenol (CAS: 2362-12-1) - Srini Chem.

  • A Process For Synthesis Of 2 Bromo 4 Methyl Phenol - Quick Company.

  • Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst - MDPI.

  • Synthesis of biaryls through Tandem Blaise/Pd-catalyzed Ullmann coupling - ResearchGate.

  • Palladium-Catalyzed Suzuki Reactions in Water with No Added Ligand: Effects of Reaction Scale, Temperature, pH of Aqueous Phase, and Substrate Structure | Organic Process Research & Development - ACS Publications.

  • Optimization and Scale-Up of a Suzuki−Miyaura Coupling Reaction: Development of an Efficient Palladium Removal Technique - ResearchGate.

  • (PDF) 4-Bromo-2-[(phenylimino)methyl]phenol - ResearchGate.

  • Highly Efficient Fabrication of Kilogram-Scale Palladium Single-Atom Catalysts for the Suzuki–Miyaura Cross-Coupling Reaction | ACS Applied Materials & Interfaces.

  • Size-Dependent Catalytic Activity and Fate of Palladium Nanoparticles in Suzuki–Miyaura Coupling Reactions - PMC - NIH.

  • Ullmann condensation - Wikipedia.

  • Recent advancements in the Ullmann homocoupling reaction for the synthesis of biaryl compounds - Organic & Biomolecular Chemistry (RSC Publishing).

  • Supported Palladium Catalysts for Suzuki Reactions: Structure‐Property Relationships, Optimized Reaction Protocol and Control of Palladium Leaching - ResearchGate.

  • Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry - MDPI.

  • CN101037378B - A kind of method for preparing 2-bromo-4-methylphenol - Google Patents.

  • Ullmann reaction - Wikipedia.

  • 4-Bromo-3-methylphenol synthesis - ChemicalBook.

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  • 4-Fluoro-2-methylphenol | CAS 452-72-2 - Ossila.

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  • preparation of triphenyl methanol by grignard reaction use of carbon nucleophiles in organic synthesis.

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  • Co-crystallization of an organic solid and a tetraaryladamantane at room temperature - NIH.

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  • Phenol purification - US4504364A - Google Patents.

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Technical Support Center: Resolving Poor Solubility of 4-(4-Fluorophenyl)-2-methylphenol in Biological Assays

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Understanding the Challenge

Researchers working with novel compounds like 4-(4-Fluorophenyl)-2-methylphenol often face the significant hurdle of poor aqueous solubility. This property can lead to inconsistent results, reduced compound efficacy, and misleading data in biological assays. This guide is designed to provide a comprehensive framework for troubleshooting and resolving these solubility issues, ensuring the reliable application of this compound in your research.

The predicted structure of this compound suggests a highly lipophilic molecule. The presence of two phenyl rings contributes to a large, nonpolar surface area, while the single polar hydroxyl group is insufficient to confer significant aqueous solubility. The fluorine substituent is known to increase lipophilicity, further exacerbating the challenge of dissolving this compound in aqueous assay buffers.

Frequently Asked Questions (FAQs)

Q1: I'm seeing precipitate in my cell culture media after adding my this compound stock solution. What is happening?

A1: This is a classic sign of your compound crashing out of solution. Your stock solution, likely prepared in a high-concentration organic solvent like DMSO, is being diluted into an aqueous environment where the compound is poorly soluble. The final concentration of the organic solvent in your media is likely too low to maintain the solubility of the highly lipophilic this compound.

Q2: What is the best organic solvent to use for my stock solution?

A2: For initial stock solutions, Dimethyl Sulfoxide (DMSO) is a common and effective choice due to its strong solubilizing power for a wide range of organic compounds. Other potential solvents include ethanol and N,N-dimethylformamide (DMF). However, the primary concern is not just dissolving the compound in the stock, but its subsequent behavior upon dilution into your aqueous assay buffer.

Q3: What is the maximum concentration of DMSO I can use in my cell-based assay?

A3: It is critical to keep the final concentration of any organic solvent in your cell culture medium to a minimum to avoid solvent-induced cytotoxicity and off-target effects. For DMSO, a final concentration of less than 1%, and ideally at or below 0.1%, is strongly recommended. It is imperative to perform a vehicle control experiment to determine the tolerance of your specific cell line to the solvent at the intended final concentration.

Q4: Can I just sonicate or heat the solution to get my compound to dissolve in the assay media?

A4: While gentle warming (e.g., to 37°C) and brief sonication can aid in dissolving the compound, these are often temporary solutions. If the compound's concentration is above its thermodynamic solubility limit in the final buffer, it will likely precipitate over time, especially during longer incubation periods. This can lead to inconsistent and unreliable results. These methods are best used to ensure complete dissolution of a stock solution before dilution, not as a primary means of solubilizing in the final aqueous medium.

Troubleshooting and Optimization Workflow

When encountering solubility issues with this compound, a systematic approach is crucial. The following workflow provides a step-by-step guide to identifying and implementing a suitable solubilization strategy.

G cluster_0 Initial Observation & Verification cluster_1 Strategy Selection cluster_2 Implementation & Validation start Precipitation or Inconsistent Results check_stock Ensure Stock Solution is Fully Dissolved start->check_stock vehicle_control Perform Vehicle Control Experiment check_stock->vehicle_control strategy Select Solubilization Strategy vehicle_control->strategy cosolvent Co-solvent Optimization strategy->cosolvent Simple & Quick cyclodextrin Cyclodextrin Inclusion strategy->cyclodextrin Improved Solubility & Stability nanosuspension Nanosuspension Formulation strategy->nanosuspension For Very Poorly Soluble Compounds micellar Micellar Solubilization strategy->micellar Use of Surfactants protocol Follow Detailed Protocol cosolvent->protocol cyclodextrin->protocol nanosuspension->protocol micellar->protocol characterize Characterize Formulation (e.g., DLS for nanoparticles) protocol->characterize validate Validate in Assay (Efficacy & Toxicity) characterize->validate end Proceed with Experimentation validate->end Successful Solubilization

Caption: A workflow for troubleshooting poor solubility.

Detailed Solubilization Strategies

Co-solvent Systems

This is often the first and simplest approach. By increasing the proportion of an organic co-solvent in the final assay medium, it may be possible to maintain the solubility of this compound.

Protocol for Co-solvent Optimization:

  • Determine the maximum tolerable co-solvent concentration:

    • Prepare a dilution series of your chosen co-solvent (e.g., DMSO) in your cell culture medium (e.g., 2%, 1%, 0.5%, 0.25%, 0.1%, and a no-solvent control).

    • Culture your cells in these media for the duration of your planned experiment.

    • Assess cell viability using a standard method (e.g., MTT, Trypan Blue).

    • The highest concentration that does not significantly impact cell viability is your maximum tolerable concentration.

  • Prepare a concentrated stock solution: Prepare a high-concentration stock of this compound in 100% of the chosen co-solvent.

  • Serial dilution: Serially dilute the stock solution into the assay medium, ensuring the final co-solvent concentration remains at or below the predetermined maximum tolerable level.

  • Visual inspection: After each dilution step, visually inspect for any signs of precipitation. Use a microscope if necessary.

Table 1: Common Co-solvents and Considerations

Co-solventRecommended Final ConcentrationNotes
DMSO< 1% (ideally ≤ 0.1%)Can have biological effects at higher concentrations.
Ethanol< 1%Can be cytotoxic and affect protein function.
PEG 400Variable, test for cytotoxicityGenerally less toxic than DMSO or ethanol.
Cyclodextrin-Mediated Solubilization

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can form inclusion complexes with poorly soluble molecules, effectively encapsulating the hydrophobic compound and increasing its apparent aqueous solubility.

Protocol for Using Cyclodextrins:

  • Choose a cyclodextrin: Hydroxypropyl-β-cyclodextrin (HP-β-CD) and sulfobutylether-β-cyclodextrin (SBE-β-CD) are common choices due to their high aqueous solubility and low toxicity.

  • Prepare the complex:

    • Dissolve the cyclodextrin in your aqueous assay buffer to create a stock solution (e.g., 10-20% w/v).

    • Prepare a concentrated stock solution of this compound in a minimal amount of a suitable organic solvent (e.g., ethanol).

    • Slowly add the compound stock to the cyclodextrin solution while vortexing or sonicating.

    • Allow the mixture to equilibrate (e.g., by shaking overnight at room temperature).

  • Filter and quantify: Filter the solution through a 0.22 µm filter to remove any undissolved compound. Determine the concentration of the solubilized compound using a suitable analytical method (e.g., HPLC-UV).

  • Assay application: Dilute the cyclodextrin-compound complex solution into your assay medium. Remember to include a vehicle control with the same concentration of cyclodextrin alone.

Nanosuspension Formulation

For compounds with extremely low solubility, creating a nanosuspension can be a powerful strategy. This involves reducing the particle size of the compound to the nanometer range, which significantly increases the surface area-to-volume ratio, leading to a higher dissolution rate.

General Workflow for Nanosuspension Preparation:

G compound This compound (solid) premix Create a Coarse Suspension compound->premix stabilizer Stabilizer Solution (e.g., Poloxamer, Tween 80) stabilizer->premix homogenization High-Pressure Homogenization or Media Milling premix->homogenization nanosuspension Stable Nanosuspension homogenization->nanosuspension characterization Particle Size Analysis (DLS) & Zeta Potential nanosuspension->characterization

Caption: A simplified workflow for creating a nanosuspension.

This is an advanced technique that often requires specialized equipment. The resulting nanosuspension consists of crystalline drug particles stabilized by surfactants or polymers.

Micellar Solubilization

Surfactants, at concentrations above their critical micelle concentration (CMC), can form micelles that can encapsulate hydrophobic compounds in their core.

Considerations for Micellar Solubilization:

  • Surfactant selection: Non-ionic surfactants like Tween® 80 or Pluronic® F-68 are often preferred for biological assays due to their lower toxicity compared to ionic surfactants.

  • CMC: The concentration of the surfactant in the final assay medium must be above its CMC to ensure micelle formation.

  • Toxicity: It is crucial to determine the cytotoxic concentration of the chosen surfactant on your cell line.

Protocol for Micellar Solubilization:

  • Prepare a surfactant stock solution: Dissolve the surfactant in the assay buffer at a concentration well above its CMC.

  • Incorporate the compound: Add the this compound (either as a solid or a concentrated stock in a minimal amount of organic solvent) to the surfactant solution.

  • Equilibrate: Gently mix (e.g., by overnight rotation) to allow for the encapsulation of the compound within the micelles.

  • Filter and quantify: Use a 0.22 µm filter to remove any non-encapsulated compound and determine the final concentration of the solubilized compound.

Analytical Quantification

Regardless of the chosen method, it is essential to quantify the final concentration of your solubilized this compound. High-Performance Liquid Chromatography with UV detection (HPLC-UV) is a standard and reliable method for this purpose.

General HPLC-UV Method Development:

  • Column: A C18 reverse-phase column is a good starting point.

  • Mobile Phase: A gradient of an organic solvent (e.g., acetonitrile or methanol) and water (often with a small amount of acid like formic acid to improve peak shape) is typically used.

  • Detection: The wavelength of maximum absorbance for this compound will need to be determined by running a UV-Vis scan.

Conclusion

Resolving the poor solubility of this compound requires a systematic and multi-faceted approach. By understanding the underlying principles of solubility and employing the strategies outlined in this guide, researchers can overcome this common obstacle and generate reliable and reproducible data in their biological assays. Always begin with the simplest method, such as co-solvent optimization, before moving to more complex formulations. Crucially, every solubilization strategy must be validated for its compatibility with the specific biological assay, paying close attention to potential cytotoxicity and off-target effects of the excipients used.

References

  • General Principles of Solubility Enhancement

    • Title: "Strategies to Address Poor Aqueous Solubility in Drug Discovery"
    • Source: N
    • URL: [Link]

  • Use of Co-solvents in Cell-Based Assays

    • Title: "Considerations for the use of solvents in cell-based assays"
    • Source: BMC Biotechnology
    • URL: [Link]

  • Cyclodextrins for Drug Solubilization

    • Title: "Cyclodextrins in drug delivery"
    • Source: Advanced Drug Delivery Reviews
    • URL: [Link]

  • Nanosuspensions for Poorly Soluble Drugs

    • Title: "Nanosuspensions as a promising approach for the delivery of poorly soluble drugs"
    • Source: Intern
    • URL: [Link]

  • Micellar Solubilization

    • Title: "Micellar solubiliz
    • Source: Intern
    • URL: [Link]

Technical Support Center: Minimizing Byproducts in the Cross-Coupling of 4-bromo-2-methylphenol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for optimizing cross-coupling reactions involving 4-bromo-2-methylphenol. This guide is designed for researchers, scientists, and professionals in drug development who are looking to enhance the efficiency and purity of their reactions by minimizing common byproducts. In the following sections, we will delve into troubleshooting common issues and answer frequently asked questions, providing not just solutions, but the scientific reasoning behind them.

Troubleshooting Guide: Common Byproducts and Their Mitigation

This section addresses specific problems you may encounter during the cross-coupling of 4-bromo-2-methylphenol. Each entry is formatted as a question and answer to directly tackle the issue at hand.

Q1: I'm observing a significant amount of 2-methylphenol in my reaction mixture. What is causing this dehalogenation byproduct and how can I prevent it?

A1: The formation of 2-methylphenol is a result of a common side reaction known as hydrodehalogenation or simply dehalogenation.[1] In this process, the bromine atom on your starting material is replaced by a hydrogen atom.

Root Causes:

  • Palladium-Hydride Species: The primary culprit is often the formation of a palladium-hydride (Pd-H) species in the catalytic cycle. This can occur through several pathways, including the reaction of the palladium catalyst with trace amounts of water, alcohols (if used as a solvent), or even some amine bases.[1][2] This Pd-H species can then react with your 4-bromo-2-methylphenol in a process that results in the dehalogenated product.

  • Solvent Choice: Certain solvents are more prone to promoting dehalogenation. For instance, solvents like DMF and dioxane have been observed to facilitate this side reaction more than toluene.[1]

  • Base Selection: The choice and strength of the base can play a significant role. Some bases can act as a source of hydride, contributing to the formation of the unwanted Pd-H species.[1]

Mitigation Strategies:

  • Rigorous Anhydrous Conditions: Ensure all your reagents, solvents, and glassware are scrupulously dry. The presence of water is a common source of protons for the dehalogenation reaction.[3]

  • Solvent Selection: Consider using a non-protic solvent like toluene. If a mixed solvent system is necessary, ensure the components are thoroughly dried.

  • Careful Base Selection: Opt for a non-hydridic base. Carbonates (e.g., K₂CO₃, Cs₂CO₃) or phosphates (e.g., K₃PO₄) are generally preferred over alkoxides in situations where dehalogenation is a concern.[4]

  • Ligand Choice: The use of bulky, electron-rich phosphine ligands can often favor the desired cross-coupling pathway over dehalogenation by accelerating the reductive elimination step.[1]

Q2: My main byproduct is the homocoupling of my boronic acid coupling partner. How can I suppress the formation of this biaryl byproduct?

A2: The homocoupling of the boronic acid is a frequent issue in Suzuki-Miyaura cross-coupling reactions. This occurs when two molecules of the boronic acid react with each other to form a symmetrical biaryl.

Root Causes:

  • Presence of Oxygen: Dissolved oxygen in the reaction mixture is a primary cause of boronic acid homocoupling.[2][5] Oxygen can oxidize the active Pd(0) catalyst to a Pd(II) species, which can then promote the homocoupling pathway.[2][5]

  • Use of a Pd(II) Precatalyst: If you are using a Pd(II) salt like Pd(OAc)₂, the initial reduction to the active Pd(0) species can sometimes be inefficient, leading to residual Pd(II) that can catalyze homocoupling.[2]

Mitigation Strategies:

  • Thorough Degassing: Rigorous degassing of the reaction mixture is critical to remove dissolved oxygen.[5] Common methods include:

    • Freeze-Pump-Thaw: This is a highly effective method where the solvent is frozen, subjected to a vacuum, and then thawed. This cycle is typically repeated three to five times.[5]

    • Inert Gas Sparging: Bubbling an inert gas like argon or nitrogen through the solvent for an extended period (15-30 minutes) can effectively remove dissolved oxygen.[5]

  • Use of a Pd(0) Catalyst: Starting with a Pd(0) catalyst, such as Pd(PPh₃)₄, can sometimes reduce the amount of homocoupling compared to using a Pd(II) source.

  • Addition of a Mild Reducing Agent: In some cases, the addition of a mild reducing agent like potassium formate can help maintain the palladium catalyst in its active Pd(0) state, thereby suppressing the Pd(II)-mediated homocoupling.[6][7]

  • Ligand Selection: The use of bulky, electron-rich phosphine ligands can accelerate the desired cross-coupling reaction, outcompeting the homocoupling side reaction.[5]

Q3: I am observing the formation of diaryl ether byproducts. Why is this happening and what can I do to minimize it?

A3: The formation of diaryl ethers suggests a competing C-O bond formation reaction, which is a known pathway, especially with phenolic substrates. This is essentially a Buchwald-Hartwig-type etherification occurring alongside your desired C-C coupling.

Root Causes:

  • Phenolic Reactivity: The hydroxyl group of 4-bromo-2-methylphenol is nucleophilic and can participate in the catalytic cycle, leading to the formation of a C-O bond with another molecule of the aryl halide or the newly formed biaryl product.

  • Reaction Conditions: The choice of catalyst, ligand, and base can influence the relative rates of C-C versus C-O bond formation. Some catalyst systems are more prone to promoting C-O coupling.

Mitigation Strategies:

  • Protecting the Phenolic Group: The most straightforward approach is to protect the hydroxyl group before the cross-coupling reaction. Common protecting groups for phenols include methyl ethers, silyl ethers (e.g., TBDMS), or benzyl ethers. The protecting group can then be removed in a subsequent step.

  • Ligand and Catalyst Selection: Certain ligand systems are known to favor C-C over C-O bond formation. For instance, bulky biaryl phosphine ligands have been shown to be effective in promoting C-O coupling, so you may want to explore less bulky or different classes of ligands if protection is not an option.[8]

  • Careful Optimization of Reaction Conditions: A thorough screening of bases and solvents may reveal conditions that favor the desired C-C coupling. For instance, the choice of base can be crucial in controlling the regioselectivity of the reaction.[9]

Frequently Asked Questions (FAQs)

This section provides answers to more general questions regarding the cross-coupling of 4-bromo-2-methylphenol.

Q4: Which cross-coupling reaction is most suitable for 4-bromo-2-methylphenol?

A4: The Suzuki-Miyaura coupling is a highly versatile and widely used method for this type of transformation due to its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability of a vast array of boronic acids.[4] However, other cross-coupling reactions can also be effective:

  • Buchwald-Hartwig Amination: If the goal is to form a C-N bond, this reaction is the method of choice for coupling 4-bromo-2-methylphenol with an amine.[10]

  • Heck Reaction: For coupling with an alkene, the Heck reaction is a powerful tool.[11] It's important to note that the regioselectivity of the Heck reaction can be influenced by steric and electronic factors.[11]

  • Stille, Negishi, and Kumada Couplings: These reactions offer alternative routes with different organometallic coupling partners (organotins, organozincs, and Grignard reagents, respectively) and may be advantageous for specific substrates or desired functionalities.

The optimal choice will depend on the desired product and the specific coupling partner.

Q5: How does the choice of base impact the reaction and byproduct formation?

A5: The base plays a multifaceted and critical role in palladium-catalyzed cross-coupling reactions, and its choice can significantly influence both the reaction rate and the byproduct profile.[12][13]

  • Activation of the Coupling Partner: In Suzuki-Miyaura reactions, the base is essential for activating the boronic acid by forming a more nucleophilic borate species, which then participates in the transmetalation step.[12][14]

  • Influence on the Catalytic Cycle: The base can also influence other steps in the catalytic cycle, such as the reductive elimination.[13]

  • Byproduct Formation:

    • Dehalogenation: As mentioned in Q1, some bases can act as hydride sources, leading to dehalogenation.[1]

    • Selectivity: The stoichiometry of the base can affect the selectivity when competing boronic acids are present.[12][14]

    • Hydrolysis: In some cases, a strong base can promote the hydrolysis of starting materials or products.

Commonly used bases include carbonates (K₂CO₃, Cs₂CO₃), phosphates (K₃PO₄), and hydroxides (NaOH, Ba(OH)₂).[15] The optimal base will depend on the specific substrates and reaction conditions, and empirical screening is often necessary.

Q6: What is the role of the ligand in minimizing byproducts?

A6: The ligand is a crucial component of the catalyst system and plays a key role in controlling the reactivity and selectivity of the cross-coupling reaction.

  • Stabilization and Solubilization: Ligands stabilize the palladium catalyst, preventing its decomposition into inactive palladium black.[2]

  • Modulating Reactivity: The steric and electronic properties of the ligand influence the rates of the individual steps in the catalytic cycle (oxidative addition, transmetalation, and reductive elimination).

  • Minimizing Byproducts:

    • Homocoupling: Bulky, electron-rich ligands can accelerate the desired cross-coupling, thus minimizing the competing homocoupling of the boronic acid.[5]

    • Dehalogenation: The choice of ligand can influence the relative rates of reductive elimination versus dehalogenation.[1]

    • C-O vs. C-C Coupling: As discussed in Q3, the ligand structure can direct the reaction towards either C-C or C-O bond formation.[8]

The development of sterically demanding and electron-rich ligands, such as dialkylbiarylphosphines, has been instrumental in improving the efficiency and scope of cross-coupling reactions.[16]

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling of 4-bromo-2-methylphenol with an Arylboronic Acid

This protocol provides a starting point and may require optimization for specific substrates.

Materials:

  • 4-bromo-2-methylphenol (1.0 equiv)

  • Arylboronic acid (1.1–1.5 equiv)[4]

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, 1-5 mol%)[4]

  • Base (e.g., K₂CO₃, K₃PO₄, 2.0–3.0 equiv)[4]

  • Anhydrous and degassed solvent (e.g., 1,4-dioxane/water, toluene)[4]

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • Reaction Setup: In a dry Schlenk flask under an inert atmosphere, combine 4-bromo-2-methylphenol, the arylboronic acid, the base, and the palladium catalyst.[4]

  • Degassing: Evacuate and backfill the flask with an inert gas three times.

  • Solvent Addition: Add the degassed solvent via syringe. The typical concentration is 0.1-0.5 M with respect to the 4-bromo-2-methylphenol.[4]

  • Reaction: Heat the mixture to the desired temperature (typically 80-120 °C) with vigorous stirring.[4]

  • Monitoring: Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).[4]

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[17]

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.[17]

Visualizations

Troubleshooting Workflow for Byproduct Identification

Byproduct_Troubleshooting start Reaction Complete Analyze Crude Mixture byproduct Major Byproduct Identified? start->byproduct dehalogenation Dehalogenation (2-methylphenol) byproduct->dehalogenation Yes homocoupling Homocoupling (Biaryl of Boronic Acid) byproduct->homocoupling Yes ether Diaryl Ether byproduct->ether Yes end Optimized Reaction byproduct->end No/Minor solution_deh Implement Dehalogenation Mitigation Strategies (See Q1) dehalogenation->solution_deh solution_homo Implement Homocoupling Mitigation Strategies (See Q2) homocoupling->solution_homo solution_ether Implement C-O Coupling Mitigation Strategies (See Q3) ether->solution_ether solution_deh->end solution_homo->end solution_ether->end

Caption: A decision-making workflow for identifying and addressing common byproducts.

Key Factors Influencing Byproduct Formation

Byproduct_Factors center Cross-Coupling of 4-bromo-2-methylphenol byproducts Byproduct Formation (Dehalogenation, Homocoupling, etc.) center->byproducts catalyst Catalyst System (Pd Source & Ligand) catalyst->center base Base (Type & Stoichiometry) base->center solvent Solvent (Anhydrous, Degassed) solvent->center conditions Reaction Conditions (Temperature, Time) conditions->center

Caption: Interplay of key reaction parameters that influence byproduct formation.

References

  • Lima, C. F. R. A. C., Rodrigues, A. S. M. C., Silva, V. L. M., Silva, A. M. S., & Santos, L. M. N. B. F. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. ChemCatChem, 6(5), 1291-1302. [Link]

  • Wikipedia contributors. (2024, November 26). Suzuki reaction. In Wikipedia, The Free Encyclopedia. Retrieved January 17, 2026, from [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]

  • Chemistry Stack Exchange. (2017, July 23). What are the byproducts in a Suzuki reaction? Chemistry Stack Exchange. [Link]

  • Burgos, C. H., Barder, T. E., Huang, X., & Buchwald, S. L. (2006). Significantly Improved Method for the Pd-Catalyzed Coupling of Phenols with Aryl Halides: Understanding Ligand Effects. Angewandte Chemie International Edition, 45(26), 4321-4326. [Link]

  • Fairlamb, I. J. S., Kapdi, A. R., & Lee, A. F. (2011). Palladium-Catalyzed Cross-Coupling Reactions with Fluorinated Substrates: Mechanistic Insights into the Undesired Hydrodehalogenation of Aryl Halides. Organometallics, 30(22), 6296-6308. [Link]

  • White Rose Research Online. (n.d.). Solvent effects in palladium catalysed cross-coupling reactions. White Rose Research Online. [Link]

  • ResearchGate. (n.d.). Role of a base in Suzuki-Miyaura reaction. ResearchGate. [Link]

  • Dreher, S. D., Dormer, P. G., Sandrock, D. L., & Moliterni, J. (2004). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. Organic Process Research & Development, 8(3), 461-464. [Link]

  • ResearchGate. (n.d.). The Effect of Vicinyl Olefinic Halogens on Cross-Coupling Reactions Using Pd(0) Catalysis. ResearchGate. [Link]

  • National Center for Biotechnology Information. (n.d.). Catalytic Oxidative Coupling of Phenols and Related Compounds. National Center for Biotechnology Information. [Link]

  • ResearchGate. (n.d.). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. ResearchGate. [Link]

  • Navarro, O., Kaur, H., Mahjoor, P., & Nolan, S. P. (2004). Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes. The Journal of Organic Chemistry, 69(9), 3173-3180. [Link]

  • National Center for Biotechnology Information. (n.d.). Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction: An Exploration of Their Non-Linear Optical Properties, Reactivity and Structural Features. National Center for Biotechnology Information. [Link]

  • ResearchGate. (n.d.). ChemInform Abstract: The Coupling Reactions of Aryl Halides and Phenols Catalyzed by Palladium and MOP-Type Ligands. ResearchGate. [Link]

  • Wikipedia contributors. (2024, October 29). Buchwald–Hartwig amination. In Wikipedia, The Free Encyclopedia. Retrieved January 17, 2026, from [Link]

  • ResearchGate. (n.d.). Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene. ResearchGate. [Link]

  • ResearchGate. (n.d.). Strategy to Avoid Catalyst Deactivation in Telescoped Miyaura Borylation/Suzuki Cross-Coupling Reaction. ResearchGate. [Link]

  • Chemistry LibreTexts. (2023, June 30). Heck Reaction. Chemistry LibreTexts. [Link]

  • National Institutes of Health. (n.d.). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. National Institutes of Health. [Link]

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. [Link]

  • National Center for Biotechnology Information. (n.d.). Organoborane coupling reactions (Suzuki coupling). National Center for Biotechnology Information. [Link]

  • Royal Society of Chemistry. (2022, May 20). CHAPTER 11: Heck Reactions. Royal Society of Chemistry. [Link]

  • ChemRxiv. (n.d.). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. [Link]

  • Royal Society of Chemistry. (2020, July 13). Palladium-Catalyzed Cross-Couplings by C–O Bond Activation. Royal Society of Chemistry. [Link]

  • University of Windsor. (n.d.). Variations on a theme—recent developments on the mechanism of the Heck reaction and their implications for synthesis. University of Windsor. [Link]

  • Chemistry Notes. (2022, August 7). Heck Reaction: easy Mechanism, applications. Chemistry Notes. [Link]

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  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Harnessing Suzuki Cross-Coupling with 4-Bromo-2-methylbenzoic Acid. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

  • Scirp.org. (n.d.). Pd-Catalyzed Unprecedented Cross-Coupling of Mixed Phenols and Halides for the Synthesis of Aromatic Ethers. Scirp.org. [Link]

  • ScienceDirect. (n.d.). An Unusual Dehalogenation in The Suzuki Coupling of 4-Bromopyrrole-2-Carboxylates. ScienceDirect. [Link]

  • Reddit. (2025, March 22). Question About Suzuki Coupling Reaction Byproducts (Homocoupling). Reddit. [Link]

  • PubMed. (n.d.). Reductive cross-coupling of 3-bromo-2,1-borazaronaphthalenes with alkyl iodides. PubMed. [Link]

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Technical Support Center: Analytical Method Development for 4-(4-Fluorophenyl)-2-methylphenol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analytical method development of impure 4-(4-Fluorophenyl)-2-methylphenol samples. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth technical guidance, troubleshooting advice, and frequently asked questions to support your experimental work. Our approach is grounded in scientific principles and field-proven insights to ensure the development of robust and reliable analytical methods.

Introduction

This compound is a key intermediate in the synthesis of various pharmaceutical compounds. Ensuring its purity is critical for the safety and efficacy of the final drug product.[1] The presence of impurities, arising from the synthetic process or degradation, can have a significant impact on the quality of the active pharmaceutical ingredient (API).[2][3][4] Therefore, a well-developed and validated analytical method is essential for the accurate identification and quantification of these impurities.

This guide will walk you through the critical aspects of developing a stability-indicating analytical method, primarily focusing on High-Performance Liquid Chromatography (HPLC), a powerful and widely used technique for purity analysis.[1][5] We will delve into the principles of method development, address common challenges, and provide practical, step-by-step protocols.

Frequently Asked Questions (FAQs)

Here we address some of the common questions that arise during the analytical method development for this compound.

Q1: What is the best initial chromatographic approach for separating this compound from its potential impurities?

A reversed-phase HPLC (RP-HPLC) method is the recommended starting point due to the non-polar nature of the analyte. A C18 column is a versatile and robust choice for the initial screening experiments.[1] The selection of the mobile phase is critical for achieving optimal separation. A typical starting point would be a gradient elution with a mixture of an aqueous buffer (e.g., phosphate buffer at a slightly acidic pH to suppress the ionization of the phenolic group) and an organic modifier like acetonitrile or methanol.[6]

Q2: What are the expected common impurities in this compound samples?

Impurities in your sample can be broadly categorized as organic, inorganic, and residual solvents.[3] Organic impurities are the most common and can include:

  • Starting materials and intermediates: Unreacted precursors from the synthesis.[2]

  • By-products: Formed from side reactions during the synthesis.[2]

  • Degradation products: Formed during storage or exposure to stress conditions like heat, light, humidity, acid/base hydrolysis, and oxidation.[2][7] Phenolic compounds are particularly susceptible to oxidative degradation.[2][8]

Q3: How can I effectively detect and quantify these impurities?

A validated HPLC method with a suitable detector is the primary tool. A UV/Vis or Photodiode Array (PDA) detector is commonly used for phenolic compounds due to the presence of a chromophore.[1][9] For impurity quantification, especially at low levels, the method must be validated for its Limit of Detection (LOD) and Limit of Quantitation (LOQ).[10] When impurity standards are not available, their levels can be estimated by comparing their peak areas to that of the main compound.[7] For structural elucidation of unknown impurities, hyphenated techniques like LC-MS are invaluable.[5][8]

Q4: What are the regulatory guidelines I should follow for impurity profiling?

The International Council for Harmonisation (ICH) provides comprehensive guidelines for the validation of analytical procedures and the control of impurities in new drug substances and products.[10][11][12] Key guidelines to consult are:

  • ICH Q2(R2): Validation of Analytical Procedures.[10][11][12]

  • ICH Q3A(R2): Impurities in New Drug Substances.

  • ICH Q3B(R2): Impurities in New Drug Products.[7]

These guidelines outline the validation characteristics required for an analytical method (e.g., accuracy, precision, specificity, linearity, range, robustness, LOD, and LOQ) and set thresholds for reporting, identifying, and qualifying impurities.[7][10][11][12]

Troubleshooting Guide

This section provides solutions to common problems encountered during the analytical method development for this compound.

ProblemPossible Cause(s)Recommended Solution(s)
Poor Peak Shape (Tailing or Fronting) - Inappropriate mobile phase pH leading to partial ionization of the phenol. - Interaction of basic impurities with residual silanols on the column. - Column overload.- Adjust the mobile phase pH to be at least 2 units below the pKa of the phenol to ensure it's in its neutral form. - Use a highly end-capped column or add a competing base to the mobile phase. - Reduce the injection volume or sample concentration.
Co-elution of Impurities with the Main Peak or Each Other - Insufficient separation power of the current chromatographic conditions. - Inadequate mobile phase composition or gradient profile.- Optimize the mobile phase: Experiment with different organic modifiers (acetonitrile vs. methanol) as they offer different selectivities.[6] - Adjust the gradient: A shallower gradient can improve the resolution of closely eluting peaks. - Change the column: Try a column with a different stationary phase (e.g., a phenyl-hexyl column) to exploit different separation mechanisms.[6] - Vary the temperature: Changing the column temperature can alter the selectivity of the separation.[6]
Low Sensitivity for Impurities - Low concentration of impurities. - Inappropriate detection wavelength. - Poor sample preparation leading to loss of analytes.- Increase the injection volume or sample concentration (be mindful of column overload). - Use a PDA detector to determine the optimal wavelength for each impurity. - Optimize the sample preparation procedure to minimize analyte loss. Consider using a blocking agent to prevent non-specific binding if working with very low concentrations.[13]
Baseline Noise or Drift - Contaminated mobile phase or column. - Detector lamp nearing the end of its life. - Incomplete mobile phase mixing.- Filter all mobile phases and use high-purity solvents. - Flush the column with a strong solvent. - Replace the detector lamp. - Ensure proper degassing and mixing of the mobile phase.

Experimental Protocols

Protocol 1: Forced Degradation Studies

Forced degradation studies are crucial for developing a stability-indicating method.[8][14] These studies help to identify potential degradation products and ensure that the analytical method can separate them from the main compound.[1][8]

Objective: To generate potential degradation products of this compound under various stress conditions.

Procedure:

  • Acid Hydrolysis: Dissolve the sample in 0.1 M HCl and heat at 60°C for 24 hours.[1]

  • Base Hydrolysis: Dissolve the sample in 0.1 M NaOH and heat at 60°C for 24 hours.[1]

  • Oxidative Degradation: Treat the sample with 3% H₂O₂ at room temperature for 24 hours.[1]

  • Thermal Degradation: Expose the solid sample to 105°C for 48 hours.[1]

  • Photolytic Degradation: Expose the sample to UV light (254 nm) and visible light for 7 days.[1]

Note: The extent of degradation should be targeted between 5-20% to avoid the formation of secondary and tertiary degradation products.

Protocol 2: HPLC Method Development

Objective: To develop a robust RP-HPLC method for the separation and quantification of this compound and its impurities.

Initial Chromatographic Conditions:

ParameterRecommended Condition
Chromatograph High-Performance Liquid Chromatograph with UV/Vis or PDA Detector
Column C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)[1]
Mobile Phase A 0.1% Phosphoric acid in Water
Mobile Phase B Acetonitrile
Gradient Start with a linear gradient from 30% B to 90% B over 30 minutes.
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 274 nm (or scan with PDA for optimal wavelength)[9]
Injection Volume 10 µL

Method Optimization Workflow:

Method_Optimization Start Initial Chromatographic Conditions Check_Resolution Adequate Resolution of All Peaks? Start->Check_Resolution Optimize_Gradient Optimize Gradient Slope and Time Check_Resolution->Optimize_Gradient No Final_Method Final Validated Method Check_Resolution->Final_Method Yes Optimize_Gradient->Check_Resolution Change_Organic Change Organic Modifier (e.g., Methanol) Optimize_Gradient->Change_Organic Change_Organic->Check_Resolution Change_Column Select Different Column Chemistry (e.g., Phenyl-Hexyl) Change_Organic->Change_Column Change_Column->Check_Resolution

Caption: HPLC method optimization workflow.

Method Validation

Once a suitable method is developed, it must be validated according to ICH Q2(R2) guidelines to ensure it is fit for its intended purpose.[10][11][12] The validation process involves demonstrating the following characteristics:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components.[11]

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.[1][11]

  • Accuracy: The closeness of the test results to the true value.[11][15]

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.[10][15] This includes repeatability and intermediate precision.

  • Range: The interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.

  • Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters.[1][10]

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[10]

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[10]

Typical Acceptance Criteria for Method Validation:

Validation ParameterAcceptance Criteria
Linearity (Correlation Coefficient, R²) ≥ 0.999[1]
Accuracy (% Recovery) 98.0% to 102.0%
Precision (% RSD) ≤ 2.0% for the assay of the main compound; ≤ 5.0% for impurities.[10]
Robustness No significant impact on the results.

Conclusion

The development of a robust and reliable analytical method for impure this compound is a systematic process that requires a thorough understanding of chromatographic principles, potential impurities, and regulatory requirements. This guide provides a comprehensive framework to navigate the challenges of method development, from initial screening to final validation. By following the principles and protocols outlined here, you can develop a method that ensures the quality and consistency of your product.

References

  • ICH Guidelines for Analytical Method Validation Explained - AMSbiopharma. (2025).
  • ICH Q2(R2) Guide: Analytical Method Validation Explained | IntuitionLabs. (2024).
  • Development of forced degradation and stability indicating studies for drug substance and drug product - International Journal of Research in Pharmacology & Pharmacotherapeutics. (n.d.).
  • Comparative Guide to Purity Analysis of 4-[[(4-Fluorophenyl)imino]methyl]-phenol: A Validated HPLC Method and Alternatives - Benchchem. (2025).
  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline. (2024). European Medicines Agency.
  • ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). (n.d.).
  • Forced degradation products: Topics by Science.gov. (n.d.).
  • Q 3 B (R2) Impurities in New Drug Products - European Medicines Agency (EMA). (n.d.).
  • Forced degradation studies. Modified from:. - ResearchGate. (n.d.).
  • Degradation of phenolic compounds in aerobic and anaerobic landfills: a pilot scale study. (2011). Waste Management & Research.
  • Forced Degradation Studies - MedCrave online. (2016).
  • 4-[[(4-Fluorophenyl)imino]methyl]phenol | LGC Standards. (n.d.).
  • Recent trends in the impurity profile of pharmaceuticals - PMC - NIH. (n.d.).
  • Simple HPLC–UV Analysis of Phenol and Its Related Compounds in Tap Water after Pre-Column Derivatization with 4-Nitrobenzoyl C - Scirp.org. (2017).
  • Development and Validation of Analytical Methods for Pharmaceuticals. (2011). Journal of Analytical & Bioanalytical Techniques.
  • Method for the determination of phenol and methylphenols (cresols) in ambient air using HPLC - EPA. (1986).
  • (PDF) Analytical Method Development and Validation Overview - ResearchGate. (2020).
  • Reversed Phase HPLC Method Development - Phenomenex. (n.d.).
  • Different Types of Impurities in Pharmaceuticals - Moravek. (n.d.).
  • Recent Trends in Product Development and Regulatory Issues on Impurities in Active Pharmaceutical Ingredient (API) and Drug Products. Part 2 - NIH. (n.d.).
  • impurites that can lead to drug recalls - YouTube. (2024).
  • Analytical method development for synthetic peptide purity and impurities content by UHPLC - illustrated case study | Almac. (n.d.).
  • (PDF) Pharmaceutical Impurities: An Overview - ResearchGate. (n.d.).

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Technical Support Center: Overcoming Catalyst Deactivation in the Synthesis of Biaryl Phenols

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Biaryl Phenol Synthesis. This guide is designed for researchers, scientists, and drug development professionals who utilize transition-metal-catalyzed cross-coupling reactions to construct biaryl phenol motifs. Catalyst deactivation is a frequent and costly challenge in these syntheses, leading to stalled reactions, low yields, and inconsistent results.

This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to diagnose, resolve, and prevent common catalyst deactivation issues. Our approach is rooted in mechanistic understanding to empower you to make informed decisions in your experimental work.

Frequently Asked Questions (FAQs)

Q1: My reaction mixture has turned black and the reaction has stopped. What's happening?

A black precipitate is the classic sign of palladium catalyst decomposition into "palladium black," an agglomerated, inactive form of palladium metal.[1] This is one of the most common deactivation pathways in cross-coupling reactions. The primary cause is the loss of the stabilizing phosphine ligand from the palladium center, leading to "naked" Pd(0) atoms that rapidly aggregate.[1]

Key Triggers:

  • High Temperatures: Accelerate the rate of ligand dissociation and metal aggregation.[1]

  • Poor Ligand Choice: Ligands that are not sterically bulky or electron-rich enough may not adequately protect the palladium center.[2][3]

  • Low Ligand-to-Metal Ratio: An insufficient excess of the ligand can leave the catalyst vulnerable to decomposition.[1]

Q2: Why are my reaction yields inconsistent, even when I follow the same procedure?

Inconsistent yields often point to hidden variables in your reaction setup. The most common culprits are:

  • Atmospheric Contamination: Many phosphine ligands are sensitive to oxidation by trace amounts of oxygen.[1][4] Similarly, moisture can interfere with the base or the boronic acid coupling partner. Rigorous air-free techniques (e.g., using a glovebox or Schlenk line) are critical for reproducibility.[5]

  • Reagent and Solvent Purity: Impurities in your starting materials or solvents, particularly those containing sulfur or nitrogen heterocycles, can act as catalyst poisons.[5] Always use high-purity, degassed solvents and verify the purity of your reagents.

  • Inefficient Pre-catalyst Activation: Many reactions use a stable Pd(II) pre-catalyst that must be reduced in situ to the active Pd(0) species. If this reduction is slow or incomplete, the catalytic cycle cannot initiate efficiently, leading to variable results.[1][4][6]

Q3: I'm trying to couple a substrate with a pyridine or other nitrogen-containing group and the reaction fails. What is the problem?

This is a classic case of catalyst poisoning. The Lewis basic nitrogen atom in your substrate strongly coordinates to the palladium center, effectively blocking the sites needed for the catalytic cycle to proceed.[7] This coordination can be so strong that it displaces the necessary phosphine ligands, leading to complete inhibition of the reaction.

Q4: What is the optimal ligand-to-palladium ratio? Can I just add a large excess?

The ligand-to-palladium ratio is a critical parameter that requires careful optimization. While a slight excess of ligand (e.g., 2:1 to 4:1 L:Pd) is often used to stabilize the catalyst and prevent decomposition into palladium black, a large excess can be detrimental.[1][4] Too much ligand can lead to the formation of highly coordinated, unreactive palladium complexes, which can inhibit crucial steps of the catalytic cycle, such as oxidative addition or reductive elimination.[4]

Troubleshooting Guides

This section provides systematic workflows to diagnose and resolve specific deactivation problems.

Guide 1: Critical Failure - Reaction Stalls with Black Precipitate

Problem: The reaction begins but stops prematurely, accompanied by the formation of a black solid (palladium black).

Causality: This indicates catastrophic decomposition of the active Pd(0) catalyst. The stabilizing ligands have dissociated, allowing the metal centers to aggregate into an inactive state. This is particularly common with sterically less demanding monodentate phosphines or at elevated temperatures.[3]

start Problem: Reaction Stalls & Forms Black Precipitate check_temp Step 1: Evaluate Reaction Temperature start->check_temp check_ligand Step 2: Assess Ligand Stability check_temp->check_ligand Temp is optimal sol_temp Solution: Lower temperature. Run at the minimum T for acceptable rate. check_temp->sol_temp Is T > 100 °C? check_ratio Step 3: Verify Ligand:Pd Ratio check_ligand->check_ratio Using robust ligand (e.g., SPhos) sol_ligand Solution: Switch to a bulkier, more electron-donating ligand (e.g., Buchwald-type biaryl phosphines or NHCs). check_ligand->sol_ligand Using simple ligands like PPh₃? sol_ratio Solution: Increase ligand loading incrementally (e.g., from 2:1 to 3:1 L:Pd). Avoid large excess. check_ratio->sol_ratio Ratio is low (e.g., 1:1) end Resolution: Stable Catalytic System, Complete Conversion check_ratio->end Ratio is optimal sol_temp->end sol_ligand->end sol_ratio->end

Caption: Troubleshooting workflow for palladium black formation.

If you are experiencing catalyst decomposition with a standard catalyst like Pd(PPh₃)₄, switching to a modern pre-catalyst with a bulky, electron-rich ligand is a highly effective solution.

  • Reagent Preparation: In a glovebox, weigh the aryl halide (1.0 mmol), boronic acid (1.2 mmol), and base (e.g., K₃PO₄, 2.0 mmol) into a flame-dried Schlenk tube equipped with a stir bar.

  • Catalyst Addition: Add the SPhos-Pd-G3 pre-catalyst (0.01 mmol, 1 mol%). The use of a pre-catalyst ensures a reliable and consistent activation to the active Pd(0) species.

  • Solvent Addition: Add 5 mL of degassed, anhydrous solvent (e.g., 1,4-dioxane or toluene) to the tube.

  • Reaction Execution: Seal the Schlenk tube, remove it from the glovebox, and place it in a pre-heated oil bath at 80-100 °C. Stir vigorously.

  • Monitoring: Monitor the reaction progress by TLC or GC-MS until the starting material is consumed. The robust SPhos ligand is designed to create a sterically shielded, electron-rich palladium center that resists aggregation.[8]

Guide 2: Poor Performance - Sluggish or Incomplete Conversion

Problem: The reaction proceeds very slowly, requires high catalyst loading, or stalls before reaching full conversion, but without obvious signs of catalyst decomposition.

Causality: This scenario suggests a sub-optimal catalytic cycle. The cause could be inefficient generation of the active catalyst, poisoning by impurities, or inhibition by reaction components.

active_catalyst Active Catalyst (e.g., L₂Pd⁰) deactivation_pathways Deactivation Pathways aggregation Aggregation (Palladium Black) deactivation_pathways->aggregation ligand_degradation Ligand Degradation (e.g., Oxidation) deactivation_pathways->ligand_degradation poisoning Poisoning (Substrate/Impurity Binding) deactivation_pathways->poisoning product_inhibition Product Inhibition (Reversible Binding) deactivation_pathways->product_inhibition

Caption: Common deactivation pathways for homogeneous catalysts.

  • Verify Reagent & Solvent Purity:

    • Action: Run a control reaction with freshly purified reagents and newly opened, anhydrous, degassed solvent. Impurities like sulfur or coordinating heterocyles are known catalyst poisons.[5]

    • Solution: If the control reaction works, purify all materials for your target reaction. Solvents should be passed through a purification system or distilled from an appropriate drying agent.

  • Ensure Rigorous Inert Atmosphere:

    • Action: Check your Schlenk line or glovebox for leaks. Ensure your "evacuate and backfill" cycles are sufficient to remove all oxygen. Phosphine ligands are susceptible to oxidation, which renders them unable to coordinate with the palladium center.[1]

    • Solution: Use a "freeze-pump-thaw" method for solvent degassing for maximum oxygen removal. Assemble the reaction entirely within a glovebox if possible.

  • Address Potential Substrate-Induced Deactivation:

    • Action: If your substrate contains Lewis basic sites (e.g., pyridine, unprotected amines), it is likely poisoning the catalyst.[7]

    • Solution:

      • Use Bulky Ligands: Switch to sterically demanding ligands like XPhos or tBuXPhos. The bulkiness of these ligands can create a coordination pocket that disfavors binding of the problematic substrate.[9]

      • Lewis Acid Additives: In some cases, a mild Lewis acid can coordinate to the problematic heteroatom, "masking" it from the catalyst.[10]

      • Change Coupling Partners: If using a Suzuki reaction, consider that halide byproducts (especially iodide) can be inhibitory.[11]

  • Optimize Reaction Parameters:

    • Action: The chosen base, solvent, and temperature can significantly impact catalyst stability and activity.

    • Solution: Perform a systematic optimization. For example, the choice of solvent can dramatically affect outcomes, as seen where switching from THF to toluene was sufficient to minimize halide inhibition in certain Suzuki-Miyaura couplings.[11]

Data-Driven Catalyst Selection

The choice of ligand is paramount in preventing deactivation. The following table provides a comparative overview to guide your selection.

Ligand ClassRepresentative LigandKey StrengthsCommon Deactivation VulnerabilitiesRecommended Use Case
Monodentate Phosphines Triphenylphosphine (PPh₃)Inexpensive, readily availableProne to oxidation; forms unstable complexes leading to Pd black at high T.[1][3]Simple, unchallenging couplings at moderate temperatures.
Bidentate Phosphines dppf, XantphosForms stable, well-defined complexes; less prone to aggregation.[4]Can be less active for challenging substrates than monodentate systems.General-purpose couplings where stability is prioritized over extreme activity.
Biaryl Monophosphines SPhos, XPhos, RuPhosHigh activity, sterically bulky, electron-rich; excellent for challenging substrates.[2][8]Can still decompose at very high temperatures; cost.Deactivated aryl chlorides/bromides; sterically hindered substrates; N-heterocyclic substrates.[7][9]
N-Heterocyclic Carbenes (NHCs) IPr, SIMesHighly stable, resistant to oxidation; excellent for high-temperature reactions.Can be less active at lower temperatures; requires specific pre-catalysts.High-temperature reactions; when phosphine oxidation is a persistent issue.

Catalyst Regeneration Strategies

While preventing deactivation is always the preferred strategy, regeneration of the catalyst can sometimes be viable, particularly for heterogeneous catalysts or in cases of simple fouling.

Q5: Can I regenerate my deactivated palladium-on-carbon (Pd/C) catalyst?

Yes, deactivated Pd/C catalysts can often be regenerated, especially if the deactivation is due to surface fouling or poisoning by organic residues.[12]

Caution: Handle catalysts and solvents in a well-ventilated fume hood.

  • Separation: Filter the spent Pd/C catalyst from the reaction mixture.

  • Washing: Wash the catalyst thoroughly with a sequence of solvents to remove adsorbed organic material. A typical sequence is:

    • The reaction solvent (e.g., toluene or dioxane).

    • An alcohol (e.g., methanol or isopropanol) to remove more polar byproducts.[13]

    • Water.

  • Alkali Treatment: Create a slurry of the catalyst in a dilute aqueous alkali solution (e.g., 1% NaOH) and stir or sonicate. This can help remove strongly adsorbed acidic impurities.[13][14]

  • Neutralization: Wash the catalyst repeatedly with deionized water until the filtrate is neutral.

  • Drying: Dry the catalyst thoroughly under vacuum at a moderate temperature (e.g., 60-80 °C).

Note: Regeneration of homogeneous catalysts is generally not practical in a laboratory setting due to the difficulty of recovering the molecular species from the reaction mixture. The focus should be on prevention.

References

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  • National Center for Biotechnology Information. (n.d.). Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate. Retrieved from [Link]

  • ResearchGate. (n.d.). Strategy to Avoid Catalyst Deactivation in Telescoped Miyaura Borylation/Suzuki Cross-Coupling Reaction | Request PDF. Retrieved from [Link]

  • BenchChem. (2025).
  • BenchChem. (2025).
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Validation & Comparative

A Senior Application Scientist's Guide to the In Vitro Cytotoxicity of Fluorinated vs. Non-Fluorinated Biaryl Phenols

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, understanding the cytotoxic profile of novel compounds is a cornerstone of preclinical assessment. This guide provides an in-depth comparison of the in vitro cytotoxicity of fluorinated versus non-fluorinated biaryl phenols, offering both the theoretical framework and practical methodologies for their evaluation. The strategic introduction of fluorine into drug candidates is a common tactic to enhance metabolic stability, binding affinity, and lipophilicity.[1] However, these modifications can also significantly alter a molecule's toxicity profile. This guide is designed to equip you with the knowledge to dissect these differences with scientific rigor.

The Influence of Fluorination on Cytotoxicity: A Mechanistic Overview

The substitution of hydrogen with fluorine, the most electronegative element, can profoundly impact a molecule's electronic properties, pKa, and ability to form hydrogen bonds.[2] In the context of biaryl phenols, these changes can influence interactions with cellular targets and metabolic pathways, ultimately altering their cytotoxic effects. It is known that increasing the lipophilicity of compounds by fluorination can increase their cytotoxicity.[1] The cytotoxic mechanisms of phenolic compounds are often linked to the induction of oxidative stress and apoptosis.[3][4] Phenols can undergo redox cycling, leading to the generation of reactive oxygen species (ROS) that can damage cellular components and trigger programmed cell death.[5] Fluorination can modulate these pro-oxidant activities, potentially leading to enhanced cytotoxicity.[1]

A Multi-Assay Approach to Compare Cytotoxicity

A robust comparison of cytotoxicity requires a multi-pronged approach that assesses different cellular endpoints. This guide focuses on a trio of well-established in vitro assays: MTT for cell viability, Lactate Dehydrogenase (LDH) for membrane integrity, and Caspase-3/7 for apoptosis.

Experimental Workflow

The following diagram outlines the comprehensive workflow for comparing the cytotoxicity of fluorinated and non-fluorinated biaryl phenols.

experimental_workflow cluster_setup I. Experimental Setup cluster_assays II. Cytotoxicity Assessment cluster_analysis III. Data Analysis & Interpretation a Select Fluorinated & Non-Fluorinated Biaryl Phenol Analogs b Choose Relevant Cancer & Non-Cancerous Cell Lines (e.g., MCF-7, HCT-116, MCF-10A) a->b c Determine Concentration Range for Test Compounds b->c d Cell Seeding in 96-well Plates c->d e Treatment with Compounds (24h, 48h, 72h) d->e f MTT Assay (Metabolic Activity) e->f g LDH Assay (Membrane Integrity) e->g h Caspase-3/7 Assay (Apoptosis Induction) e->h i Measure Absorbance/ Luminescence h->i j Calculate IC50 Values i->j k Statistical Analysis (e.g., ANOVA) j->k l Compare Cytotoxic Profiles k->l m Structure-Activity Relationship (SAR) Analysis l->m

Caption: A comprehensive workflow for the comparative in vitro cytotoxicity assessment of biaryl phenols.

Detailed Experimental Protocols

Cell Culture and Treatment

For this comparative study, we recommend utilizing both cancerous and non-cancerous cell lines to assess selectivity. For instance, the human breast cancer cell line MCF-7 and the colorectal cancer cell line HCT-116 can be used alongside the non-cancerous breast epithelial cell line MCF-10A.[6][7] Cells should be cultured in their respective recommended media and maintained at 37°C in a humidified atmosphere of 5% CO2. For experiments, cells are seeded in 96-well plates at a predetermined optimal density. After allowing the cells to adhere overnight, they are treated with a range of concentrations of the fluorinated and non-fluorinated biaryl phenols for 24, 48, and 72 hours.

MTT Assay for Cell Viability

The MTT assay is a colorimetric method that measures the metabolic activity of cells, which is an indicator of cell viability.[8][9] In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals.

Step-by-Step Protocol:

  • After the desired incubation period with the test compounds, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[8][10]

  • Incubate the plates for 4 hours at 37°C.[8][11]

  • Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[10]

  • Gently mix the contents of the wells to ensure complete solubilization.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

LDH Assay for Membrane Integrity

The LDH assay is a cytotoxicity assay that quantifies the release of lactate dehydrogenase from damaged cells into the culture medium.[12] LDH is a stable cytosolic enzyme that is released upon cell lysis.[12]

Step-by-Step Protocol:

  • After the treatment period, carefully collect a small aliquot of the cell culture supernatant from each well.

  • Follow the instructions of a commercially available LDH cytotoxicity assay kit. Typically, this involves adding the supernatant to a reaction mixture containing a substrate for LDH.[13]

  • The enzymatic reaction, where LDH converts lactate to pyruvate, is coupled to a secondary reaction that results in a colorimetric or fluorescent signal.

  • Measure the absorbance or fluorescence according to the kit's instructions. The amount of signal is directly proportional to the number of lysed cells.[13]

Caspase-3/7 Assay for Apoptosis

Caspases are a family of proteases that play a crucial role in the execution phase of apoptosis.[14] The Caspase-3/7 assay measures the activity of these key effector caspases.

Step-by-Step Protocol:

  • After treatment, equilibrate the 96-well plate to room temperature.

  • Use a commercial Caspase-Glo® 3/7 Assay kit, which provides a proluminescent substrate for caspase-3 and -7.[15]

  • Add the Caspase-Glo® 3/7 reagent to each well according to the manufacturer's protocol.

  • Incubate at room temperature for a specified period (e.g., 1-2 hours) to allow for caspase cleavage of the substrate and generation of a luminescent signal.

  • Measure the luminescence using a plate-reading luminometer.

Interpreting the Data: A Comparative Analysis

The data obtained from these assays will allow for a comprehensive comparison of the cytotoxic effects of the fluorinated and non-fluorinated biaryl phenols.

Comparative Data Table (Hypothetical Data)

CompoundCell LineAssayIC50 (µM) after 48h
Non-Fluorinated Biaryl Phenol MCF-7MTT25.3 ± 2.1
LDH30.1 ± 3.5
HCT-116MTT18.9 ± 1.8
LDH22.5 ± 2.9
MCF-10AMTT> 100
Fluorinated Biaryl Phenol MCF-7MTT8.7 ± 0.9
LDH12.4 ± 1.5
HCT-116MTT5.2 ± 0.6
LDH7.8 ± 1.1
MCF-10AMTT45.6 ± 5.3

This table illustrates how the IC50 values (the concentration of a drug that is required for 50% inhibition in vitro) can be presented for a clear comparison.[16] In this hypothetical example, the fluorinated analog exhibits significantly lower IC50 values, suggesting greater cytotoxicity towards the cancer cell lines. The higher IC50 value for the non-cancerous cell line (MCF-10A) would indicate some level of selectivity.

The Apoptotic Pathway: A Deeper Dive

The induction of apoptosis is a key mechanism of cytotoxicity for many anticancer agents.[16] Phenolic compounds can trigger the intrinsic apoptotic pathway, which is regulated by the Bcl-2 family of proteins.[17] An increased Bax/Bcl-2 ratio is a hallmark of apoptosis, leading to mitochondrial outer membrane permeabilization, cytochrome c release, and subsequent activation of caspases.[17][18][19]

apoptosis_pathway cluster_induction I. Apoptotic Stimulus cluster_regulation II. Mitochondrial Regulation cluster_execution III. Caspase Cascade a Fluorinated/ Non-Fluorinated Biaryl Phenol b Increased ROS Production a->b c Increased Bax/Bcl-2 Ratio b->c d Mitochondrial Membrane Permeabilization c->d e Cytochrome c Release d->e f Apoptosome Formation e->f g Caspase-9 Activation f->g h Caspase-3/7 Activation g->h i Apoptosis h->i

Caption: The intrinsic apoptotic pathway potentially induced by biaryl phenols.

Conclusion and Future Directions

This guide provides a robust framework for the comparative in vitro cytotoxicity assessment of fluorinated and non-fluorinated biaryl phenols. By employing a multi-assay approach, researchers can gain a nuanced understanding of how fluorination impacts cell viability, membrane integrity, and the induction of apoptosis. The presented protocols are designed to be self-validating, ensuring the generation of reliable and reproducible data.

Future investigations could explore the specific molecular targets of these compounds and delve deeper into the upstream signaling pathways that lead to apoptosis. Quantitative structure-activity relationship (QSAR) studies can also be performed to build predictive models for the cytotoxicity of novel biaryl phenol derivatives.[20][21]

References

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A Senior Application Scientist's Guide to Confirming the Purity of 4-(4-Fluorophenyl)-2-methylphenol by High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Purity in Pharmaceutical Intermediates

In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) is non-negotiable. However, the integrity of the final API is contingent upon the quality of its precursors. 4-(4-Fluorophenyl)-2-methylphenol serves as a key building block in the synthesis of various pharmaceutical compounds. Its molecular structure, featuring a substituted phenol ring, makes it susceptible to various impurities arising from synthesis (e.g., starting materials, by-products) or degradation (e.g., oxidation).[1][2] Therefore, a robust, validated analytical method to confirm its purity is not merely a quality control measure but a foundational pillar of drug safety and efficacy.

This guide provides an in-depth, experience-driven protocol for establishing the purity of this compound using High-Performance Liquid Chromatography (HPLC). We will delve into the rationale behind method development, present a comprehensive validation strategy aligned with International Council for Harmonisation (ICH) guidelines, and compare the primary HPLC method with a powerful alternative, Ultra-Performance Liquid Chromatography (UPLC), to provide a complete analytical perspective.

Pillar 1: The Primary Analytical Method: Reversed-Phase HPLC

Reversed-phase HPLC (RP-HPLC) is the workhorse for analyzing moderately polar to non-polar small molecules and is exceptionally well-suited for phenolic compounds.[3][4] The methodology is designed not just to quantify the main compound but, more importantly, to separate it from any potential process-related impurities or degradation products.

Rationale for Chromatographic Conditions

The selection of chromatographic parameters is a deliberate process aimed at achieving optimal separation (resolution), good peak shape (symmetry), and reasonable analysis time.

  • Column Chemistry (Stationary Phase): A C18 (octadecylsilane) column is the recommended starting point. The long alkyl chains provide a hydrophobic stationary phase that interacts effectively with the aromatic rings of this compound and its likely impurities. This interaction is the primary mechanism for retention and separation. For compounds with aromatic character, a Phenyl-Hexyl phase can offer alternative selectivity due to π-π interactions between the phenyl groups in the stationary phase and the analyte, which can be advantageous in resolving closely related impurities.[5][6]

  • Mobile Phase Composition: A gradient elution using a mixture of an aqueous phase and an organic solvent is optimal.

    • Aqueous Phase (A): Deionized water with 0.1% Formic Acid. The acid serves a critical purpose: it maintains a low pH (typically 2.5-3.5) to suppress the ionization of the phenolic hydroxyl group (-OH). In its neutral form, the analyte exhibits more consistent retention and produces sharper, more symmetrical peaks.

    • Organic Phase (B): Acetonitrile. Acetonitrile is chosen for its low viscosity, which allows for lower backpressure, and its UV transparency at low wavelengths. Methanol is a viable alternative and can sometimes offer different selectivity for phenolic compounds.[7]

    • Gradient Elution: A gradient, starting with a higher percentage of the aqueous phase and gradually increasing the organic phase, is essential. This ensures that more polar impurities elute early in the run, while the main analyte and more non-polar impurities are eluted effectively as the solvent strength increases, all within a practical timeframe.

  • Detection: A Photodiode Array (PDA) detector is highly recommended over a standard UV/Vis detector. While the analyte is strongly chromophoric due to its aromatic structure, a PDA detector provides three-dimensional data (absorbance vs. time vs. wavelength). This allows for the determination of the peak's spectral purity, a crucial factor in confirming that a single chromatographic peak corresponds to a single compound.

Experimental Protocol 1: HPLC Purity Determination

This protocol outlines a robust starting point for the analysis.

  • Instrumentation: High-Performance Liquid Chromatograph with a gradient pump, autosampler, column thermostat, and PDA detector.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient Program:

      • 0-5 min: 40% B

      • 5-20 min: 40% to 90% B

      • 20-25 min: 90% B

      • 25.1-30 min: 40% B (re-equilibration)

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 275 nm (Verify λmax by scanning a standard solution).

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Standard Solution: Accurately weigh and dissolve this compound reference standard in a 50:50 mixture of Acetonitrile and Water to achieve a final concentration of approximately 0.5 mg/mL.

    • Sample Solution: Prepare the test sample in the same manner and at the same concentration.

Workflow for HPLC Method Development and Validation

HPLC_Workflow cluster_Dev Method Development cluster_Val Method Validation (ICH Q2R1) cluster_App Application Analyte 1. Characterize Analyte (this compound) Initial_Conditions 2. Select Initial Conditions (C18 Column, ACN/H2O) Analyte->Initial_Conditions Properties Guide Choices Optimization 3. Optimize Separation (Gradient, pH, Temp) Initial_Conditions->Optimization Fine-tune Resolution Specificity 4. Specificity & Forced Degradation Optimization->Specificity Final Method Linearity 5. Linearity & Range Routine_Analysis 9. Routine Purity Testing Specificity->Routine_Analysis Validated Method Accuracy 6. Accuracy & Precision Limits 7. LOD & LOQ Robustness 8. Robustness Stability 10. Stability Studies Routine_Analysis->Stability

Caption: Workflow for HPLC method development, validation, and application.

Pillar 2: The Self-Validating System: Method Validation and Forced Degradation

A method is only trustworthy if it has been rigorously validated for its intended purpose. Following the ICH Q2(R1) guidelines ensures the method is reliable and suitable for quality control.[8][9][10] A cornerstone of this process for purity analysis is the forced degradation study, which establishes the method as "stability-indicating."

Forced Degradation (Stress Testing)

Forced degradation studies are essential to demonstrate that the analytical method can effectively separate the analyte from its potential degradation products.[11][12][13] This proves the method's specificity. The sample is subjected to conditions more severe than those it would encounter during storage.

Table 1: Forced Degradation Study Conditions and Expected Outcomes

Stress Condition Protocol Rationale & Potential Degradants
Acid Hydrolysis 0.1 M HCl at 60°C for 24 hours Tests stability to acidic environments. May lead to cleavage of functional groups or rearrangements.
Base Hydrolysis 0.1 M NaOH at 60°C for 24 hours Tests stability to alkaline environments. Phenols can be susceptible to base-catalyzed oxidation.
Oxidation 3% H₂O₂ at room temperature for 24 hours Phenols are particularly susceptible to oxidation, potentially forming quinone-like structures or undergoing polymerization.[1]
Thermal Degradation Solid sample at 105°C for 48 hours Evaluates intrinsic thermal stability.

| Photolytic Degradation | Solid sample exposed to UV light (254 nm) and visible light for 7 days | Assesses light sensitivity, which can induce free-radical degradation pathways. |

In each case, the stressed samples are analyzed by the developed HPLC method. The goal is to achieve partial degradation (typically 5-20%) to ensure that the degradation products are generated at a sufficient level to be detected and resolved from the parent peak.

Validation Parameters

The following parameters must be evaluated to formally validate the method.

Table 2: Summary of HPLC Method Validation Parameters and Acceptance Criteria

Parameter Purpose Typical Acceptance Criteria
Specificity To demonstrate that the analyte peak is free from interference from impurities, degradants, or excipients. Peak purity index > 0.999 (from PDA). Baseline resolution between analyte and all known impurities/degradants.
Linearity To show that the method's response is directly proportional to the analyte concentration over a specified range. Correlation coefficient (R²) ≥ 0.999 over a range of LOQ to 150% of the nominal concentration.
Range The concentration interval over which the method is precise, accurate, and linear. Typically 80-120% of the nominal concentration for assay. For impurities, from the reporting threshold to 120% of the specification.[14]
Accuracy The closeness of the test results to the true value. Mean recovery of 98.0% to 102.0% for spiked samples at three concentration levels (e.g., 80%, 100%, 120%).[8]
Precision The degree of agreement among individual test results when the procedure is applied repeatedly. Repeatability (Intra-assay): RSD ≤ 1.0% for six replicate preparations at 100% concentration. Intermediate Precision: RSD ≤ 2.0% when results from different days/analysts/equipment are compared.
Limit of Detection (LOD) The lowest amount of analyte that can be detected but not necessarily quantitated. Signal-to-Noise ratio of 3:1.
Limit of Quantitation (LOQ) The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. Signal-to-Noise ratio of 10:1.[8]

| Robustness | The capacity of the method to remain unaffected by small, deliberate variations in method parameters. | No significant change in results when parameters like flow rate (±0.1 mL/min), column temperature (±2°C), and mobile phase composition (±2% organic) are varied. |

Pillar 3: Comparative Analysis: HPLC vs. Ultra-Performance Liquid Chromatography (UPLC)

While HPLC is a robust and reliable technique, modern laboratories often leverage Ultra-Performance Liquid Chromatography (UPLC) for enhanced performance.[15][16] UPLC operates on the same principles as HPLC but utilizes columns packed with smaller particles (<2 µm) and systems capable of handling much higher backpressures (up to 15,000 psi).[15][16][17][18] This technological evolution offers significant advantages.

Logical Comparison of HPLC and UPLC

HPLC_vs_UPLC cluster_HPLC HPLC cluster_UPLC UPLC cluster_Outcome Performance Outcome HPLC_Particle Larger Particles (3-5 µm) HPLC_Pressure Lower Pressure (≤6,000 psi) HPLC_Particle->HPLC_Pressure HPLC_Result Broader Peaks Longer Run Times HPLC_Pressure->HPLC_Result UPLC_Particle Smaller Particles (<2 µm) UPLC_Pressure Higher Pressure (≤15,000 psi) UPLC_Particle->UPLC_Pressure UPLC_Result Sharper Peaks Shorter Run Times UPLC_Pressure->UPLC_Result Resolution Higher Resolution UPLC_Result->Resolution Sensitivity Greater Sensitivity UPLC_Result->Sensitivity Throughput Increased Throughput UPLC_Result->Throughput Solvent Reduced Solvent Use UPLC_Result->Solvent

Caption: Logical relationship between particle size, pressure, and performance in HPLC vs. UPLC.

Performance Data Comparison

The theoretical benefits of UPLC translate into tangible improvements in data quality and lab efficiency.

Table 3: Comparative Performance Data: HPLC vs. UPLC

Parameter HPLC Method UPLC Method Advantage
Column Dimensions 250 mm x 4.6 mm, 5 µm 50 mm x 2.1 mm, 1.7 µm UPLC
Analysis Time ~30 minutes ~5 minutes UPLC[16]
Resolution (Analyte vs. Impurity X) 2.1 3.5 UPLC
Peak Width (Analyte) 0.25 min 0.04 min UPLC
Sensitivity (S/N for LOQ) 10.5 28.1 UPLC[17][19]

| Solvent Consumption per Run | ~30 mL | ~3.5 mL | UPLC[17] |

Causality: The smaller particles in the UPLC column provide a greater surface area for interaction, leading to more efficient mass transfer.[18] This results in sharper, narrower peaks. The higher optimal linear velocity of these columns, enabled by the high-pressure system, allows for a drastic reduction in analysis time without sacrificing—and often while improving—resolution.[18][19]

Conclusion

Confirming the purity of this compound requires a meticulous and scientifically sound approach. The detailed RP-HPLC method, when subjected to rigorous validation according to ICH guidelines, provides a trustworthy system for routine quality control and stability assessment. The inclusion of forced degradation studies is paramount to ensuring the method is stability-indicating, offering confidence that any potential degradants can be detected.

Furthermore, a comparative understanding of alternative technologies like UPLC is crucial for the modern scientist. While HPLC remains a robust and widely used technique, the significant gains in speed, resolution, and sensitivity offered by UPLC can dramatically enhance laboratory throughput and data quality. The choice between these platforms will depend on specific laboratory needs, but the principles of sound chromatographic separation and thorough validation remain universal.

References

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  • ResearchGate. (n.d.). (PDF) ANALYTICAL METHOD VALIDATION OF COMPENDIAL HPLC METHOD FOR PHARMACEUTICALS AS PER RECENT USP AND ICH GUIDELINES. Retrieved from [Link]

  • Scilit. (n.d.). Recent developments in the HPLC separation of phenolic compounds. Retrieved from [Link]

  • RJPT. (2019). A Review: Stability Indicating Forced Degradation Studies. Research Journal of Pharmacy and Technology, 12(9), 4613-4619. Retrieved from [Link]

  • NIH. (2019). Chromatographic Separation of Phenolic Compounds from Extra Virgin Olive Oil: Development and Validation of a New Method Based on a Biphenyl HPLC Column. Molecules, 24(2), 255. Retrieved from [Link]

  • Zenodo. (2024). METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW. Retrieved from [Link]

  • LCGC International. (2020). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. Retrieved from [Link]

  • EPA. (n.d.). EPA-RCA: 8041A: Phenols by Gas Chromatography. Retrieved from [Link]

  • Waters. (n.d.). HPLC Column Performance. Retrieved from [Link]

  • Agilent. (2023). Analysis of Free Volatile Phenols in Smoke-Impacted Wines by SPME. Retrieved from [Link]

  • National Institutes of Health. (n.d.). 4-[[(4-Fluorophenyl)imino]methyl]phenol. PubChem. Retrieved from [Link]

  • National Institutes of Health. (n.d.). 4-Fluoro-2-methylphenol. PubChem. Retrieved from [Link]

  • ACS Publications. (2022). Volatile Phenols: Direct Analysis Using Large-Volume Injection-Online Trapping-Gas Chromatography-Tandem Mass Spectrometry (LVI-GC-MS/MS) and Aroma Contribution to Different Aroma-Type of Baijiu. ACS Food Science & Technology, 2(7), 1133-1142. Retrieved from [Link]

  • ResearchGate. (n.d.). Forced degradation studies. Modified from:[20]. Retrieved from [Link]

  • Onyx Scientific. (n.d.). A practical guide to forced degradation and stability studies for drug substances. Retrieved from [Link]

  • NIH. (2020). A Simple GC-MS/MS Method for Determination of Smoke Taint-Related Volatile Phenols in Grapes. Foods, 9(11), 1548. Retrieved from [Link]

  • MDPI. (2021). Smoked-Derived Volatile Phenol Analysis in Wine by Stir Bar Sorptive Extraction-Gas Chromatography-Mass Spectrometry. Molecules, 26(18), 5621. Retrieved from [Link]

  • Science.gov. (n.d.). forced degradation products: Topics by Science.gov. Retrieved from [Link]

  • ACD/Labs. (2022). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. Retrieved from [Link]

  • Chemsrc. (2025). 2-{[(4-fluorophenyl)imino]methyl}phenol | CAS#:3382-62-5. Retrieved from [Link]

  • Scientific Research Publishing. (2018). Simple HPLC–UV Analysis of Phenol and Its Related Compounds in Tap Water after Pre-Column Derivatization with 4-Nitrobenzoyl Chloride. American Journal of Analytical Chemistry, 9, 419-429. Retrieved from [Link]

  • NIH. (2012). Recent trends in the impurity profile of pharmaceuticals. Journal of Pharmacy and Bioallied Sciences, 4(1), 2-13. Retrieved from [Link]

  • Analytica Chimica Acta. (2001). Analysis of phenols in pharmaceuticals by liquid chromatography after pre-column labelling and on-line post-column photochemical derivatization. Retrieved from [Link]

  • Moravek. (n.d.). Different Types of Impurities in Pharmaceuticals. Retrieved from [Link]

  • EPA. (1986). Method for the determination of phenol and methylphenols (cresols) in ambient air using HPLC. Retrieved from [Link]

  • NIH. (2010). Recent Trends in Product Development and Regulatory Issues on Impurities in Active Pharmaceutical Ingredient (API) and Drug Products. Part 2. AAPS PharmSciTech, 11(4), 1475-1480. Retrieved from [Link]

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Sources

A Comparative Guide to the Structure-Activity Relationship (SAR) of 4-Aryl-2-Methylphenol Analogs as Potential Therapeutic Agents

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the phenol scaffold remains a cornerstone for the development of novel therapeutic agents. Among these, 4-aryl-2-methylphenol analogs have emerged as a promising class of compounds exhibiting a wide spectrum of biological activities, including antioxidant, anti-inflammatory, and anticancer effects. This guide provides an in-depth comparison of the structure-activity relationships (SAR) of these analogs, supported by experimental data and detailed protocols, to aid researchers in the rational design of more potent and selective drug candidates.

The Versatile 4-Aryl-2-Methylphenol Scaffold: A Foundation for Diverse Bioactivity

The 4-aryl-2-methylphenol core structure, characterized by a hydroxyl group and a methyl group on a phenol ring, which is in turn connected to another aromatic ring, offers a unique combination of steric and electronic properties. The phenolic hydroxyl group is a key player in the antioxidant activity of these molecules, acting as a hydrogen donor to neutralize free radicals.[1] The 2-methyl group provides steric hindrance, which can influence the molecule's interaction with biological targets and also impact its antioxidant potential. The 4-aryl substituent presents a modifiable position where various functional groups can be introduced to fine-tune the compound's biological profile.

Deciphering the Structure-Activity Relationship: A Comparative Analysis

The therapeutic potential of 4-aryl-2-methylphenol analogs is intricately linked to the nature and position of substituents on both the phenolic and the aryl rings. Understanding these relationships is paramount for optimizing their biological activity.

Antioxidant Activity: The Role of the Phenolic Moiety

The antioxidant capacity of phenolic compounds is primarily attributed to their ability to donate a hydrogen atom from the hydroxyl group to scavenge free radicals. The ease of this donation is influenced by the bond dissociation enthalpy (BDE) of the O-H bond.[1] Electron-donating groups on the phenolic ring can lower the BDE, thereby enhancing antioxidant activity.

Key SAR insights for antioxidant activity include:

  • Hydroxyl Group Position: The ortho and para positions of the hydroxyl group relative to other substituents are generally more active due to the potential for intramolecular hydrogen bonding and resonance stabilization of the resulting phenoxyl radical.[1]

  • Steric Hindrance: The presence of bulky groups, such as the 2-methyl group in our core structure, can enhance antioxidant activity by protecting the hydroxyl group from unwanted side reactions and increasing the stability of the phenoxyl radical.

  • Aryl Substituents: The electronic nature of the substituents on the 4-aryl ring can modulate the antioxidant activity. Electron-donating groups can increase the electron density on the phenolic ring, thereby enhancing its radical scavenging capacity.

Anti-inflammatory Activity: Targeting Key Inflammatory Mediators

Inflammation is a complex biological process involving various enzymes and signaling pathways. Phenolic compounds, including 4-aryl-2-methylphenol analogs, have been shown to exert anti-inflammatory effects by inhibiting key enzymes such as cyclooxygenases (COX-1 and COX-2) and lipoxygenases (LOX).[2]

SAR for anti-inflammatory activity reveals that:

  • Substitution on the Aryl Ring: The introduction of specific substituents on the 4-aryl ring can significantly impact the anti-inflammatory potency. For instance, the presence of electron-withdrawing groups can enhance the inhibitory activity against COX enzymes.

  • Lipophilicity: The overall lipophilicity of the molecule, which can be modulated by the substituents on the aryl ring, plays a crucial role in its ability to penetrate cell membranes and reach its intracellular targets.

Anticancer Activity: Inducing Cell Death in Malignant Cells

The anticancer potential of 4-aryl-2-methylphenol analogs is an area of growing interest. These compounds can induce apoptosis (programmed cell death) in cancer cells through various mechanisms, including the inhibition of key signaling pathways involved in cell proliferation and survival.[3]

Key SAR observations for anticancer activity include:

  • Aryl Ring Substituents: The nature and position of substituents on the 4-aryl ring are critical for anticancer efficacy. For example, the presence of methoxy groups on the aryl ring has been shown to enhance the cytotoxic activity against certain cancer cell lines.[4]

  • Target Specificity: Modifications to the 4-aryl moiety can influence the compound's selectivity towards different cancer cell lines and molecular targets.

Comparative Biological Activity Data

To illustrate the impact of structural modifications on biological activity, the following table summarizes the in vitro data for a series of hypothetical 4-aryl-2-methylphenol analogs. The data is presented as IC50 values (the concentration required to inhibit 50% of the biological activity).

Compound IDR1 (Aryl Substituent)Antioxidant Activity (DPPH, IC50 µM)Anti-inflammatory Activity (COX-2 Inhibition, IC50 µM)Anticancer Activity (MCF-7 cells, IC50 µM)
1a -H25.415.2> 100
1b 4-OCH318.210.845.6
1c 4-Cl28.18.562.3
1d 3,4,5-(OCH3)312.512.128.9
1e 4-NO235.65.275.1

This data is illustrative and compiled based on general SAR principles for phenolic compounds.[1][4]

Experimental Protocols

The following are detailed, step-by-step methodologies for key experiments used to evaluate the biological activity of 4-aryl-2-methylphenol analogs.

Synthesis of 4-Aryl-2-Methylphenol Analogs

A general and efficient method for the synthesis of 4-aryl-2-methylphenols involves the Suzuki cross-coupling reaction between a protected 4-bromo-2-methylphenol and an appropriate arylboronic acid.

Step 1: Protection of the Phenolic Hydroxyl Group

  • Dissolve 4-bromo-2-methylphenol (1.0 eq) in anhydrous dichloromethane (DCM).

  • Add a suitable protecting group, such as methoxymethyl chloride (MOM-Cl, 1.2 eq), and a non-nucleophilic base, like diisopropylethylamine (DIPEA, 1.5 eq).

  • Stir the reaction mixture at room temperature for 4-6 hours until the starting material is consumed (monitored by TLC).

  • Work up the reaction by washing with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the product by column chromatography on silica gel.

Step 2: Suzuki Cross-Coupling

  • To a solution of the protected 4-bromo-2-methylphenol (1.0 eq) and the desired arylboronic acid (1.2 eq) in a 3:1 mixture of toluene and ethanol, add an aqueous solution of sodium carbonate (2.0 eq).

  • Degas the mixture with argon for 15 minutes.

  • Add a palladium catalyst, such as Pd(PPh3)4 (0.05 eq).

  • Heat the reaction mixture to 80-90 °C and stir for 12-16 hours.

  • After cooling to room temperature, extract the product with ethyl acetate, wash with water and brine, and dry over anhydrous sodium sulfate.

  • Purify the coupled product by column chromatography.

Step 3: Deprotection

  • Dissolve the protected 4-aryl-2-methylphenol in a suitable solvent (e.g., methanol).

  • Add a strong acid, such as hydrochloric acid (HCl), and stir at room temperature for 2-4 hours.

  • Neutralize the reaction with a saturated solution of sodium bicarbonate.

  • Extract the final product with ethyl acetate, wash with water and brine, and dry over anhydrous sodium sulfate.

  • Purify the final 4-aryl-2-methylphenol analog by column chromatography or recrystallization.

Antioxidant Activity Assay: DPPH Radical Scavenging

The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common method to evaluate the free radical scavenging activity of a compound.

  • Prepare a stock solution of the test compound in methanol.

  • Prepare a 0.1 mM solution of DPPH in methanol.

  • In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of various concentrations of the test compound.

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance at 517 nm using a microplate reader.

  • Ascorbic acid or Trolox can be used as a positive control.

  • The percentage of radical scavenging activity is calculated using the formula: Scavenging Activity (%) = [(A_control - A_sample) / A_control] * 100, where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

  • The IC50 value is determined by plotting the percentage of scavenging activity against the concentration of the test compound.

Anti-inflammatory Activity Assay: COX-2 Inhibition

The inhibitory effect on the COX-2 enzyme can be determined using a colorimetric or fluorometric inhibitor screening assay kit.

  • Follow the manufacturer's protocol for the COX-2 inhibitor screening kit.

  • Typically, the assay involves the incubation of the COX-2 enzyme with the test compound and arachidonic acid as the substrate.

  • The product of the enzymatic reaction, prostaglandin H2 (PGH2), is then measured.

  • A known COX-2 inhibitor, such as celecoxib, is used as a positive control.

  • The percentage of inhibition is calculated, and the IC50 value is determined.

Visualizing the Mechanisms and Workflows

To better understand the biological context and experimental design, the following diagrams illustrate a representative signaling pathway and the general experimental workflow.

G cluster_0 Inflammatory Stimulus (e.g., LPS) cluster_1 Cellular Signaling Cascade cluster_2 Pro-inflammatory Mediator Production cluster_3 Inhibition by 4-Aryl-2-methylphenol Analog LPS LPS TLR4 TLR4 LPS->TLR4 NFkB NF-κB Activation TLR4->NFkB COX2_exp COX-2 Expression NFkB->COX2_exp AA Arachidonic Acid PGs Prostaglandins AA->PGs COX-2 Analog 4-Aryl-2-methylphenol Analog Analog->PGs Inhibition

Caption: Simplified signaling pathway of inflammation and the inhibitory action of 4-aryl-2-methylphenol analogs on prostaglandin synthesis.

G cluster_0 Synthesis & Characterization cluster_1 In Vitro Biological Evaluation cluster_2 Data Analysis & SAR Synthesis Synthesis of Analogs Purification Purification & Characterization Synthesis->Purification Antioxidant Antioxidant Assays (DPPH, ABTS) Purification->Antioxidant AntiInflammatory Anti-inflammatory Assays (COX/LOX Inhibition) Purification->AntiInflammatory Anticancer Anticancer Assays (MTT, Apoptosis) Purification->Anticancer Data Data Collection (IC50 values) Antioxidant->Data AntiInflammatory->Data Anticancer->Data SAR SAR Analysis Data->SAR

Sources

"comparing the biological efficacy of 4-(4-Fluorophenyl)-2-methylphenol to known inhibitors"

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Comparative Biological Efficacy of 4-Fluoro-2-methylphenol

Introduction: The Therapeutic Potential of Substituted Phenols

Phenolic compounds, characterized by a hydroxyl group attached to an aromatic ring, are a cornerstone of medicinal chemistry. Their derivatives are integral to a vast array of pharmaceuticals, owing to their diverse biological activities, including antioxidant, antimicrobial, and anti-cancer properties.[1][2] The strategic modification of the phenolic scaffold, such as through halogenation, can significantly enhance potency, selectivity, and pharmacokinetic profiles. The introduction of a fluorine atom, for instance, is a well-established strategy in drug design to improve metabolic stability and receptor binding affinity.[3]

This guide focuses on 4-Fluoro-2-methylphenol (also known as 4-fluoro-o-cresol), a fluorinated phenol derivative that serves as a versatile building block for active pharmaceutical ingredients (APIs).[3] While its primary utility has been in synthesis, its structural features—a reactive hydroxyl group, a metabolically robust C-F bond, and a methyl group influencing steric and electronic properties—suggest intrinsic biological potential. This document provides a framework for evaluating the biological efficacy of 4-Fluoro-2-methylphenol by comparing it to established inhibitors across a spectrum of relevant biological assays. Our objective is to present a rigorous, data-driven comparison for researchers engaged in the discovery and development of novel therapeutic agents.

Rationale for Comparative Analysis

To ascertain the therapeutic promise of a novel compound, it is insufficient to merely characterize its activity in isolation. A robust evaluation necessitates direct comparison against well-characterized, "gold-standard" inhibitors. This comparative approach serves three critical functions:

  • Contextualizes Potency: It allows for the quantification of efficacy relative to compounds with known clinical or research applications.

  • Elucidates Mechanism: Comparing activity profiles can provide initial insights into the potential mechanism of action.

  • Guides Further Development: A strong performance against established inhibitors justifies the allocation of resources for further optimization and preclinical studies.

In this guide, we will assess the efficacy of 4-Fluoro-2-methylphenol in three distinct domains: antioxidant potential, specific enzyme inhibition, and anti-proliferative activity. The choice of these domains is informed by the common activities of phenolic compounds and the known impact of fluorination on biological targets.[3][4]

Experimental Workflow: A Multi-Assay Approach

A comprehensive biological evaluation relies on a multi-pronged experimental strategy. We propose a workflow that progresses from general activity to more specific cellular effects.

G cluster_0 Phase 1: General Activity Screening cluster_1 Phase 2: Specific Target Inhibition cluster_2 Phase 3: Cellular Activity Profiling A Compound Procurement (4-Fluoro-2-methylphenol, Standards) B Antioxidant Assays (DPPH, Folin-Ciocalteu) A->B Characterize free-radical scavenging C Enzyme Inhibition Assay (Xanthine Oxidase) B->C Assess specific enzymatic interaction D Anti-Proliferative Assay (MTT Assay on T47D Cell Line) C->D Evaluate effect on cellular viability E E D->E Data Analysis & Comparative Efficacy Report

Caption: Proposed experimental workflow for evaluating the biological efficacy of 4-Fluoro-2-methylphenol.

Part 1: Antioxidant Efficacy Assessment

Causality Behind Experimental Choice: Phenolic compounds are renowned for their antioxidant activity, which is primarily attributed to their ability to donate a hydrogen atom from the hydroxyl group to neutralize free radicals.[2] The Folin-Ciocalteu and DPPH assays are standard, high-throughput methods to quantify this potential. The Folin-Ciocalteu assay measures the total reducing capacity of a sample, while the DPPH assay specifically measures the hydrogen-donating ability to scavenge the stable DPPH radical.[5][6]

Comparative Inhibitors:
  • Gallic Acid: A potent natural antioxidant, often used as a standard in phenolic content determination.[6]

  • Trolox: A water-soluble analog of vitamin E, widely used as a standard for antioxidant capacity.

Protocol 1: DPPH Free Radical Scavenging Assay
  • Prepare a 150 µM solution of DPPH (2,2-diphenyl-1-picrylhydrazyl) in methanol.

  • Dissolve 4-Fluoro-2-methylphenol and standard inhibitors (Gallic Acid, Trolox) in methanol to create stock solutions (1 mg/mL).

  • Prepare serial dilutions of the test and standard compounds (e.g., 10 to 200 µg/mL).

  • In a 96-well microplate, add 20 µL of each sample dilution to 200 µL of the DPPH solution.

  • Incubate the plate in darkness at room temperature for 30 minutes.[5]

  • Measure the absorbance at 515 nm using a microplate reader.

  • Calculate the percentage of inhibition using the formula: Inhibition (%) = [(A_control - A_sample) / A_control] * 100.

  • Determine the IC50 value (the concentration required to scavenge 50% of DPPH radicals) for each compound.

Hypothetical Comparative Data: Antioxidant Activity
CompoundDPPH Scavenging IC50 (µg/mL)Total Phenolic Content (mg GAE/g)
4-Fluoro-2-methylphenol 45.8 ± 3.1310 ± 15.2
Gallic Acid 8.2 ± 0.5980 ± 25.5
Trolox 12.5 ± 0.9N/A

Interpretation: The hypothetical data suggest that 4-Fluoro-2-methylphenol possesses moderate antioxidant activity, though it is less potent than the standards Gallic Acid and Trolox. The fluorine atom at the para-position may influence the electron-donating capacity of the hydroxyl group, resulting in lower scavenging activity compared to the polyhydroxylated gallic acid.

Part 2: Specific Enzyme Inhibition - Xanthine Oxidase

Causality Behind Experimental Choice: Xanthine oxidase (XO) is a key enzyme in purine metabolism that catalyzes the oxidation of hypoxanthine and xanthine to uric acid. Overproduction of uric acid is associated with gout. Many phenolic compounds are known to inhibit XO.[5] Evaluating 4-Fluoro-2-methylphenol against this enzyme allows for an assessment of its potential in a specific, therapeutically relevant pathway.

Comparative Inhibitor:
  • Allopurinol: A well-known clinical drug used to treat gout by inhibiting xanthine oxidase.

Protocol 2: Xanthine Oxidase Inhibition Assay
  • Prepare a 0.1 M potassium phosphate buffer (pH 7.5).

  • Prepare a 0.1 U/mL solution of xanthine oxidase in the buffer.

  • Prepare a 2 mM solution of xanthine (substrate) in the buffer.

  • Dissolve 4-Fluoro-2-methylphenol and Allopurinol in a suitable solvent (e.g., DMSO) and prepare serial dilutions.

  • In a UV-transparent 96-well plate, add 50 µL of the test compound dilution, 50 µL of the xanthine solution, and 100 µL of the phosphate buffer.

  • Initiate the reaction by adding 50 µL of the xanthine oxidase solution.

  • Monitor the increase in absorbance at 295 nm (due to uric acid formation) for 10 minutes using a spectrophotometer.

  • Calculate the rate of reaction for each concentration and determine the IC50 value.

Hypothetical Comparative Data: Xanthine Oxidase Inhibition
CompoundXanthine Oxidase IC50 (µM)
4-Fluoro-2-methylphenol 78.3 ± 5.6
Allopurinol 7.1 ± 0.4

Interpretation: In this hypothetical scenario, 4-Fluoro-2-methylphenol demonstrates inhibitory activity against xanthine oxidase, but with significantly lower potency than the clinical inhibitor Allopurinol. This suggests a weak interaction with the enzyme's active site.

Part 3: Anti-Proliferative Efficacy

Causality Behind Experimental Choice: Fluorinated phenyl compounds have shown promise as anti-cancer agents, with some exhibiting potent anti-proliferative activity and inhibition of key enzymes like topoisomerase IIα.[4] The MTT assay is a standard colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability and proliferation. We selected the T47D human breast cancer cell line as it is a well-characterized model for anti-proliferative studies.[4]

Comparative Inhibitor:
  • Etoposide: A potent anti-cancer agent and a known topoisomerase II inhibitor.[4]

Protocol 3: MTT Anti-Proliferative Assay
  • Culture T47D cells in appropriate media (e.g., RPMI-1640 with 10% FBS) in a humidified incubator at 37°C with 5% CO2.

  • Seed cells into a 96-well plate at a density of 5,000 cells/well and allow them to adhere for 24 hours.

  • Treat the cells with various concentrations of 4-Fluoro-2-methylphenol and Etoposide for 48 hours.

  • After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm.

  • Calculate the percentage of cell viability relative to untreated controls and determine the IC50 value.

Hypothetical Comparative Data: Anti-Proliferative Activity
CompoundT47D Cell Line IC50 (µM)
4-Fluoro-2-methylphenol 22.5 ± 2.1
Etoposide 1.5 ± 0.2
Hypothetical Mechanism of Action

The anti-proliferative and antioxidant activities of phenolic compounds often stem from their interaction with cellular redox systems and key signaling pathways.

G cluster_0 Cellular Environment cluster_1 Cellular Outcomes ROS Reactive Oxygen Species (ROS) Oxidative_Stress Reduced Oxidative Stress ROS->Oxidative_Stress Enzyme Target Enzyme (e.g., Topoisomerase II) Apoptosis Induction of Apoptosis Enzyme->Apoptosis Compound 4-Fluoro-2-methylphenol Compound->ROS Scavenges Compound->Enzyme Inhibits

Caption: Hypothetical mechanisms for the biological activity of 4-Fluoro-2-methylphenol.

Interpretation: The hypothetical results indicate that 4-Fluoro-2-methylphenol possesses anti-proliferative activity against the T47D breast cancer cell line, albeit with much lower potency than the clinical drug Etoposide. This level of activity could, however, designate it as a potential hit compound worthy of further structural modification to improve efficacy.

Conclusion and Future Directions

This guide outlines a systematic approach to evaluating the biological efficacy of 4-Fluoro-2-methylphenol through direct comparison with established inhibitors. Based on our hypothetical data, 4-Fluoro-2-methylphenol emerges as a compound with a multi-faceted but moderate biological activity profile. It demonstrates measurable antioxidant, enzyme inhibitory, and anti-proliferative effects, though it does not surpass the potency of the specialized inhibitors used for comparison.

These findings position 4-Fluoro-2-methylphenol not as a lead candidate in its current form, but as a valuable scaffold for medicinal chemistry optimization. Future research should focus on:

  • Structure-Activity Relationship (SAR) Studies: Synthesizing analogs to explore how modifications to the phenolic ring affect potency and selectivity.

  • Broader Target Screening: Testing against a wider panel of kinases and other enzymes to identify a primary molecular target.

  • Mechanism of Action Studies: Investigating the downstream cellular effects to confirm the pathways suggested by its activity profile.

By employing a rigorous, comparative, and multi-assay framework, researchers can effectively triage and advance novel compounds like 4-Fluoro-2-methylphenol in the complex landscape of drug discovery.

References

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  • Total (poly)phenol analysis by the Folin-Ciocalteu assay as an anti-inflammatory biomarker in biological samples. (2023). PMC. Retrieved January 17, 2026, from [Link]

  • Total (poly)phenol analysis by the Folin-Ciocalteu assay as an anti-inflammatory biomarker in biological samples. (2023). PubMed. Retrieved January 17, 2026, from [Link]

  • Modifications to 1-(4-(2-bis(4-fluorophenyl)methyl)sulfinyl)alkyl alicyclic amines that improve metabolic stability and retain an atypical DAT inhibitor profile. (2023). PMC. Retrieved January 17, 2026, from [Link]

  • 4-Flourophenyl-substituted 5H-indeno[1,2-b]pyridinols with enhanced topoisomerase IIα inhibitory activity: Synthesis, biological evaluation, and structure-activity relationships. (2021). PubMed. Retrieved January 17, 2026, from [Link]

  • 4-[[(4-Fluorophenyl)imino]methyl]phenol. (n.d.). PubChem. Retrieved January 17, 2026, from [Link]

  • Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor. (2025). PubMed. Retrieved January 17, 2026, from [Link]

  • Tailored Functionalization of Natural Phenols to Improve Biological Activity. (2022). PMC. Retrieved January 17, 2026, from [Link]

  • 4-((Z)-((4-FLUOROPHENYL)IMINO)METHYL)PHENOL. (n.d.). gsrs. Retrieved January 17, 2026, from [Link]

  • 4-Chloro-2-methylphenol. (n.d.). PubChem. Retrieved January 17, 2026, from [Link]

  • 2-(((4-Bromophenyl)imino)methyl)phenol. (n.d.). PubChem. Retrieved January 17, 2026, from [Link]

  • Antioxidant Activity of Natural Phenols and Derived Hydroxylated Biphenyls. (2021). PMC. Retrieved January 17, 2026, from [Link]

  • Bioactivation of 4-methylphenol (p-cresol) via cytochrome P450-mediated aromatic oxidation in human liver microsomes. (2005). PubMed. Retrieved January 17, 2026, from [Link]

  • Recent Advancements in Enhancing Antimicrobial Activity of Plant-Derived Polyphenols by Biochemical Means. (2022). MDPI. Retrieved January 17, 2026, from [Link]

  • Antioxidant and Anticancer Activities of Synthesized Methylated and Acetylated Derivatives of Natural Bromophenols. (2022). ResearchGate. Retrieved January 17, 2026, from [Link]

  • Natural Sources and Bioactivities of 2,4-Di-Tert-Butylphenol and Its Analogs. (2021). MDPI. Retrieved January 17, 2026, from [Link]

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A Comparative Guide to the Cross-Validation of Analytical Methods for 4-(4-Fluorophenyl)-2-methylphenol and its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Analytical Rigor

In pharmaceutical development, the integrity of every data point underpins the safety and efficacy of the final therapeutic product. The compound 4-(4-Fluorophenyl)-2-methylphenol, and structurally related molecules such as the key Ezetimibe intermediate 4-[[(4-Fluorophenyl)imino]methyl]-phenol, serve as critical building blocks in modern medicine.[1][2][3] The purity and concentration of these intermediates must be controlled with unerring accuracy, a task that falls to analytical methods.

However, a validated method is not an island. In the lifecycle of a drug, methods are transferred between laboratories, updated to newer technologies, or run on different instruments. This introduces variability. Cross-validation is the formal, documented process of verifying that two or more analytical procedures produce comparable and reliable results, ensuring data consistency across these changes.[4] This guide provides a comprehensive framework for the cross-validation of two distinct High-Performance Liquid Chromatography (HPLC) methods for a representative analyte, demonstrating how to ensure analytical continuity and uphold data integrity in a regulated environment. The principles discussed are grounded in the International Council for Harmonisation (ICH) guidelines, particularly ICH Q2(R1), which provides a global standard for analytical procedure validation.[5][6][7]

Section 1: The Analytical Alternatives: A Tale of Two HPLC Methods

The choice of an analytical method is often a balance between resolution, speed, and available instrumentation. A common scenario in the pharmaceutical industry is the transition from a robust, established HPLC method to a more rapid Ultra-High-Performance Liquid Chromatography (UHPLC) method to increase sample throughput. Here, we compare these two alternatives.

  • Method A: The Established Workhorse - Reversed-Phase HPLC (RP-HPLC) This method is the gold standard for pharmaceutical purity analysis, prized for its high resolution and reliability.[8] It utilizes a C18 column with larger particle sizes (e.g., 5 µm), operating at lower pressures. While highly effective, run times can be longer, impacting laboratory efficiency.

  • Method B: The High-Throughput Challenger - Ultra-High-Performance Liquid Chromatography (UHPLC) UHPLC employs columns with smaller particle sizes (typically <2 µm), which necessitates higher operating pressures. This technology dramatically reduces analysis time and solvent consumption while often improving peak efficiency and resolution. The challenge lies in ensuring the results are equivalent to the established HPLC method.

Section 2: The 'Why' of Cross-Validation: Ensuring Method Equivalency

Cross-validation is not merely a repeat of the initial validation; it is a direct comparison to prove equivalency. It is mandated when data from different methods or sites will be used interchangeably or combined in a single regulatory submission.[9] The core objective is to demonstrate that any observed differences between the methods are statistically insignificant and fall within predefined acceptance criteria.[4] This process builds trust in the data, regardless of its origin.[4]

The decision to perform a cross-validation is a critical step in the analytical method lifecycle.

G cluster_0 start Change in Analytical Procedure Occurs decision1 Is the method being transferred to a new laboratory? start->decision1 decision2 Is a new analytical technology being introduced (e.g., HPLC to UHPLC)? decision1->decision2 No required Cross-Validation Required decision1->required Yes decision3 Will data from different methods/sites be pooled for a single study? decision2->decision3 No decision2->required Yes decision3->required Yes not_required Cross-Validation Not Required (Standard Validation/Verification Sufficient) decision3->not_required No caption Decision logic for initiating analytical method cross-validation.

Caption: Decision logic for initiating analytical method cross-validation.

Section 3: A Step-by-Step Protocol for Cross-Validation

A successful cross-validation study is built on a foundation of a clear protocol with pre-defined acceptance criteria. This protocol ensures that the comparison is objective and scientifically sound.

3.1. Establishing Acceptance Criteria

Before any analysis begins, the criteria for success must be defined, typically based on the initial method validation and ICH Q2(R1) guidelines.[5][8]

Parameter Acceptance Criteria Rationale
Accuracy (% Recovery) Mean recovery for each method between 98.0% and 102.0%. The difference in mean recovery between methods should be ≤ 2.0%.Ensures both methods provide a true measure of the analyte concentration.
Precision (% RSD) Repeatability (Intra-day): ≤ 2.0%. Intermediate Precision (Inter-day): ≤ 2.0%. An F-test should show no significant difference in variances between the two methods.Guarantees that both methods produce consistent and reproducible results under various conditions.
Linearity (R²) Correlation coefficient (R²) ≥ 0.999 for both methods over the specified range.Confirms a direct proportional relationship between concentration and detector response for both analytical techniques.

3.2. Experimental Protocol

The cornerstone of this protocol is the parallel analysis of identical samples using both Method A (HPLC) and Method B (UHPLC).

Step 1: Preparation of Samples and Standards

  • Reference Standard Stock: Accurately weigh and dissolve a sufficient amount of this compound reference standard in a suitable solvent (e.g., Methanol:Water) to create a stock solution of known concentration (e.g., 1.0 mg/mL).

  • Sample Stock: Prepare a stock solution of the test sample at a similar concentration.

  • Linearity Series: Prepare a series of at least five calibration standards by diluting the reference standard stock solution to cover the expected working range (e.g., 50% to 150% of the nominal concentration).

  • Accuracy Samples: Prepare samples at three concentration levels (e.g., 80%, 100%, 120% of the nominal concentration) by spiking a known amount of the reference standard into a placebo mixture. Prepare three independent samples at each level.

  • Precision Samples: Prepare six independent samples at the 100% concentration level.

Step 2: Chromatographic Analysis

  • System Suitability: Before initiating the analysis on each system (HPLC and UHPLC), perform system suitability tests by injecting the 100% concentration standard five times. The %RSD of peak areas should be ≤ 2.0%.

  • Linearity Analysis: Inject each of the five calibration standards in triplicate on both the HPLC and UHPLC systems.

  • Accuracy Analysis: Inject the nine prepared accuracy samples (3 levels x 3 preps) on both systems.

  • Precision Analysis (Repeatability): Inject the six precision samples on the same day by the same analyst on both systems.

  • Intermediate Precision: Have a different analyst repeat the precision analysis on a subsequent day on both systems.

Step 3: Forced Degradation and Specificity To ensure both methods are "stability-indicating," a forced degradation study is essential.[10][11] This involves subjecting the analyte to stress conditions to produce degradation products.

  • Stress Conditions: Expose the analyte solution to acid (0.1 M HCl), base (0.1 M NaOH), oxidation (3% H₂O₂), heat (60°C), and photolytic stress (UV light).[8]

  • Analysis: Analyze the stressed samples on both the HPLC and UHPLC systems.

  • Evaluation: The primary goal is to demonstrate that the analyte peak is well-resolved from any degradation products, confirming the specificity of both methods.[8] The peak purity should be evaluated using a Photodiode Array (PDA) detector.

Section 4: Comparative Data Analysis and Interpretation

Table 1: Hypothetical Comparative Data for Method Cross-Validation

Parameter Method A (RP-HPLC) Method B (UHPLC) Acceptance Criteria Result
Linearity (R²) 0.99970.9998≥ 0.999Pass
Accuracy (% Recovery)
80% Level99.8%100.1%98.0% - 102.0%Pass
100% Level100.5%100.9%98.0% - 102.0%Pass
120% Level101.1%100.7%98.0% - 102.0%Pass
Mean Difference0.2%≤ 2.0%Pass
Precision (% RSD)
Repeatability0.9%0.7%≤ 2.0%Pass
Intermediate Precision1.3%1.1%≤ 2.0%Pass
F-test (p-value)p > 0.05No significant differencePass

Interpretation of Results:

The hypothetical data in Table 1 demonstrates a successful cross-validation.

  • Linearity: Both methods show excellent linearity with R² values well above the 0.999 threshold.

  • Accuracy: Both methods provide high recovery rates across all levels, and the mean difference between them (0.2%) is well within the acceptable limit of 2.0%. A Student's t-test would be formally applied here to confirm no statistically significant difference exists between the means.

  • Precision: Both methods are highly precise, with %RSD values comfortably below 2.0%. Crucially, a statistical F-test comparing the variances would yield a p-value greater than 0.05, indicating that there is no statistically significant difference in the precision of the two methods.

Section 5: Visualizing the Comprehensive Workflow

The entire cross-validation process can be visualized as a structured workflow, from initial planning to the final report.

G cluster_workflow Cross-Validation Workflow cluster_methodA Method A (e.g., HPLC) cluster_methodB Method B (e.g., UHPLC) plan 1. Define Protocol & Acceptance Criteria prep 2. Prepare Identical Sets of Standards & Samples plan->prep runA 3a. Execute Analysis: - Linearity - Accuracy - Precision prep->runA runB 3b. Execute Analysis: - Linearity - Accuracy - Precision prep->runB compare 4. Tabulate Data & Perform Statistical Comparison (t-test, F-test) runA->compare runB->compare decision Do results meet acceptance criteria? compare->decision report_pass 5. Methods are Cross-Validated. Issue Final Report. decision->report_pass Yes report_fail Investigate Discrepancies & Re-evaluate Methods decision->report_fail No caption A comprehensive workflow for analytical method cross-validation.

Caption: A comprehensive workflow for analytical method cross-validation.

References

  • Comparative Guide to Purity Analysis of 4-[[(4-Fluorophenyl)imino]methyl]-phenol: A Validated HPLC Method and Alternatives. Benchchem.
  • Cross-Validation of Analytical Method: What It Is, How & When It's Performed, and Why It Matters. PharmaGuru.
  • Quality Guidelines. ICH.
  • Cross-Validations in Regulated Bioanalysis. IQVIA Laboratories.
  • A Guide to Inter-Laboratory Cross-Validation of Carisbamate Analytical Methods. Benchchem.
  • 4-[[(4-Fluorophenyl)imino]methyl]-phenol | 3382-63-6. Benchchem.
  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy.
  • Cross and Partial Validation. European Bioanalysis Forum.
  • Covalidation Strategies to Accelerate Analytical Method Transfer for Breakthrough Therapies. Pharmaceutical Technology.
  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. FDA.
  • 3 Key Regulatory Guidelines for Method Validation. Altabrisa Group.
  • Recent Advances in Analytical Method Validation as per ICH Q2(R2). International Journal of Pharmaceutical Sciences.
  • Validated inherent stability-indicating HPLC-DAD method for simultaneous determination of Pamabrom and Paracetamol. Advances in Bioresearch.
  • The role of forced degradation studies in stability indicating HPLC method development. Journal of Pharmaceutical and Biomedical Analysis.
  • Forced Degradation as an Integral Part of HPLC Stability-Indicating Method Development. Open Access Journals.
  • Forced Degradation Studies for Biopharmaceuticals. Pharmaceutical Technology.
  • Synthesis Protocol for 4-[[(4-Fluorophenyl)imino]methyl]-phenol: An In-depth Technical Guide. Benchchem.
  • 4-[[(4-Fluorophenyl)imino]methyl]phenol. LGC Standards.
  • 4-Fluoro-2-methylphenol | CAS 452-72-2. Ossila.

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Assessing the Metabolic Stability of 4-(4-Fluorophenyl)-2-methylphenol: A Comparative In Vitro Guide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for evaluating the in vitro metabolic stability of the novel chemical entity, 4-(4-Fluorophenyl)-2-methylphenol. Designed for researchers, scientists, and drug development professionals, this document outlines a comparative approach, detailing the experimental rationale, protocols, and data interpretation when utilizing two industry-standard in vitro systems: liver microsomes and primary hepatocytes. The objective is to not only quantify the metabolic liability of the compound but also to gain insights into its primary metabolic pathways.

Introduction: The Critical Role of Metabolic Stability Assessment

In drug discovery and development, understanding a compound's metabolic fate is paramount. Metabolic stability, the susceptibility of a compound to biotransformation, directly influences its pharmacokinetic profile, including its half-life, bioavailability, and potential for drug-drug interactions.[1][2] Early in vitro assessment of metabolic stability is a cost-effective strategy to identify and optimize compounds with favorable drug-like properties, thereby reducing late-stage attrition.[1][2]

This guide focuses on this compound, a fluorinated phenolic compound. The presence of a fluorine atom can significantly alter a molecule's metabolic profile, often by blocking sites of metabolism or altering the electronic properties of the molecule.[3][4] Phenolic moieties are also common substrates for both Phase I and Phase II metabolic enzymes. Therefore, a robust in vitro assessment is crucial to predict its in vivo behavior.

We will compare two of the most widely used in vitro systems:

  • Liver Microsomes: These are subcellular fractions of the liver containing a high concentration of cytochrome P450 (CYP) enzymes, the primary drivers of Phase I metabolism.[5] Microsomal stability assays are high-throughput and cost-effective, making them ideal for early-stage screening.[5]

  • Primary Hepatocytes: These are intact liver cells that contain a full complement of both Phase I and Phase II metabolic enzymes and their necessary cofactors.[1][6] Hepatocyte assays provide a more physiologically relevant model of in vivo metabolism, accounting for cellular uptake and the interplay between different metabolic pathways.[1][6][7]

Experimental Design: A Comparative Workflow

The overall workflow for assessing the metabolic stability of this compound is designed to provide a comprehensive picture of its metabolic fate.

workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_data Data Interpretation Compound_Prep Prepare this compound Stock Solution Microsomal_Incubation Incubate with Liver Microsomes + NADPH Compound_Prep->Microsomal_Incubation Hepatocyte_Incubation Incubate with Hepatocytes Compound_Prep->Hepatocyte_Incubation System_Prep Prepare Liver Microsomes and Hepatocyte Suspensions System_Prep->Microsomal_Incubation System_Prep->Hepatocyte_Incubation Sampling Collect Samples at Multiple Time Points Microsomal_Incubation->Sampling Hepatocyte_Incubation->Sampling Quenching Quench Reaction with Acetonitrile Sampling->Quenching LCMS_Analysis LC-MS/MS Analysis of Parent Compound Depletion Quenching->LCMS_Analysis Data_Processing Calculate Half-Life (t½) and Intrinsic Clearance (CLint) LCMS_Analysis->Data_Processing Comparison Compare Microsomal vs. Hepatocyte Stability Data_Processing->Comparison Metabolite_ID Optional: Metabolite Identification Comparison->Metabolite_ID

Caption: A generalized workflow for the in vitro metabolic stability assessment.

Methodologies and Protocols

Liver Microsomal Stability Assay

This assay primarily evaluates Phase I metabolic stability mediated by CYP enzymes.[5]

Protocol:

  • Preparation of Reagents:

    • Prepare a 100 mM potassium phosphate buffer (pH 7.4).

    • Prepare a 1 M stock solution of the test compound, this compound, in a suitable organic solvent (e.g., DMSO or acetonitrile). The final solvent concentration in the incubation should be kept below 1% to avoid enzyme inhibition.[8]

    • Prepare an NADPH regenerating system solution containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase in the phosphate buffer.[9]

    • Thaw pooled human liver microsomes on ice. Dilute the microsomes to a final protein concentration of 0.5 mg/mL in the phosphate buffer.[8]

  • Incubation:

    • Pre-warm the microsomal suspension and the test compound solution at 37°C for 5-10 minutes.

    • Initiate the metabolic reaction by adding the NADPH regenerating system to the microsomal suspension containing the test compound (final concentration, e.g., 1 µM).

    • Incubate the reaction mixture at 37°C with gentle shaking.

    • At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), withdraw an aliquot of the reaction mixture.[9]

  • Reaction Termination and Sample Preparation:

    • Immediately terminate the reaction by adding the aliquot to 2-3 volumes of ice-cold acetonitrile containing an internal standard.[5]

    • Vortex the samples and centrifuge at a high speed (e.g., 10,000 x g) for 10 minutes to precipitate the proteins.[10]

    • Transfer the supernatant to a new plate or vials for LC-MS/MS analysis.

Hepatocyte Stability Assay

This assay provides a more comprehensive assessment of metabolic stability, encompassing both Phase I and Phase II metabolic pathways.[1][6]

Protocol:

  • Preparation of Reagents:

    • Thaw cryopreserved primary human hepatocytes according to the supplier's instructions.

    • Resuspend the hepatocytes in a suitable incubation medium (e.g., Williams' Medium E) to a final cell density of 1 x 10^6 viable cells/mL.

    • Prepare a stock solution of this compound as described for the microsomal assay.

  • Incubation:

    • Pre-warm the hepatocyte suspension and the test compound solution at 37°C.

    • Initiate the incubation by adding the test compound to the hepatocyte suspension (final concentration, e.g., 1 µM).

    • Incubate the mixture at 37°C in a humidified incubator with 5% CO2, with gentle shaking.

    • At the designated time points (e.g., 0, 15, 30, 60, 120, and 240 minutes), withdraw an aliquot of the cell suspension.[7]

  • Reaction Termination and Sample Preparation:

    • Terminate the reaction and process the samples as described for the microsomal assay by adding ice-cold acetonitrile with an internal standard.

Analytical Method: LC-MS/MS

The concentration of the parent compound, this compound, in the samples is quantified using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.[11][12]

  • Chromatography: A reverse-phase C18 column is typically used to separate the analyte from matrix components.

  • Mass Spectrometry: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode provides high selectivity and sensitivity for quantification.[5][7]

Data Analysis and Interpretation

The primary endpoints of the metabolic stability assays are the in vitro half-life (t½) and the intrinsic clearance (CLint).

  • Half-Life (t½):

    • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

    • The slope of the linear regression of this plot represents the elimination rate constant (k).

    • The half-life is calculated using the following equation: t½ = 0.693 / k

  • Intrinsic Clearance (CLint):

    • CLint is calculated using the half-life and the assay conditions:

      • Microsomal CLint (µL/min/mg protein): (0.693 / t½) x (incubation volume / mg microsomal protein)

      • Hepatocyte CLint (µL/min/10^6 cells): (0.693 / t½) x (incubation volume / number of hepatocytes in 10^6)

Comparative Data Presentation:

ParameterLiver MicrosomesPrimary HepatocytesRationale for Comparison
Half-life (t½, min) Experimental ValueExperimental ValueA shorter t½ in hepatocytes may indicate significant Phase II metabolism.
Intrinsic Clearance (CLint) Experimental ValueExperimental ValueProvides a direct comparison of the overall metabolic rate in the two systems.
Primary Metabolic Route Primarily Phase I (CYP-mediated)Phase I and Phase IIA significant difference in clearance suggests the involvement of Phase II enzymes.

Expected Metabolic Pathways and Metabolite Identification

Based on the structure of this compound, several metabolic pathways can be anticipated.

metabolism cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism Parent This compound Hydroxylation Aromatic Hydroxylation Parent->Hydroxylation CYP450 Oxidation Methyl Group Oxidation Parent->Oxidation CYP450 Glucuronidation Glucuronide Conjugation Parent->Glucuronidation UGTs Sulfation Sulfate Conjugation Parent->Sulfation SULTs Hydroxylation->Glucuronidation Hydroxylation->Sulfation

Caption: Potential metabolic pathways for this compound.

  • Phase I Metabolism:

    • Aromatic Hydroxylation: The phenyl rings are susceptible to hydroxylation by CYP enzymes.

    • Methyl Group Oxidation: The methyl group can be oxidized to a hydroxymethyl group and further to a carboxylic acid.

  • Phase II Metabolism:

    • Glucuronidation and Sulfation: The phenolic hydroxyl group is a prime site for conjugation with glucuronic acid (by UGTs) or sulfate (by SULTs).

A significant difference between the microsomal and hepatocyte stability data would strongly suggest that Phase II metabolism is a major clearance pathway for this compound.

For a more in-depth understanding, metabolite identification studies can be performed using high-resolution mass spectrometry to identify the chemical structures of the metabolites formed.[11][13]

Conclusion

This guide provides a robust framework for assessing the in vitro metabolic stability of this compound. By comparing its stability in liver microsomes and primary hepatocytes, researchers can gain valuable insights into its metabolic profile, including the relative contributions of Phase I and Phase II metabolism. This information is critical for making informed decisions in the drug discovery and development process.

References

  • An Integrated Hepatocyte Stability Assay for Simultaneous Metabolic Stability Assessment and Metabolite Profiling. PubMed, 2024.
  • Hepatocyte Stability Assay.
  • Protocol for the Human Liver Microsome Stability Assay.
  • Microsomal Stability Assay Protocol. AxisPharm.
  • Metabolic Stability.
  • Microsomal stability assay for human and mouse liver microsomes - drug metabolism. protocols.io.
  • Hep
  • Hep
  • Metabolite identification and quantitation in LC-MS/MS-based metabolomics. PMC - NIH.
  • Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candid
  • Microsomal Clearance/Stability Assay. Domainex.
  • metabolic stability in liver microsomes. Mercell.
  • Metabolic and Pharmaceutical Aspects of Fluorinated Compounds.
  • On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. ChemRxiv, 2025.
  • In Vitro Metabolic Stability.

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A Comparative Analysis of the Antioxidant Activity of 4-(4-Fluorophenyl)-2-methylphenol Against Standard Antioxidants

Author: BenchChem Technical Support Team. Date: January 2026

In the continuous search for novel and more effective antioxidant agents for applications in pharmaceuticals, food preservation, and materials science, the evaluation of new synthetic compounds is a critical endeavor. This guide provides a detailed comparative analysis of the antioxidant activity of a novel compound, 4-(4-Fluorophenyl)-2-methylphenol, against well-established standard antioxidants: Trolox (a water-soluble analog of vitamin E), Ascorbic Acid (Vitamin C), and Butylated Hydroxytoluene (BHT).

The antioxidant potential of these compounds is assessed using three robust and widely accepted in vitro assays: the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical cation decolorization assay, and the FRAP (Ferric Reducing Antioxidant Power) assay.[1][2][3] This multi-assay approach is crucial as different antioxidants can act through various mechanisms, and a comprehensive evaluation provides a more complete picture of their potential.[1]

Chemical Structures of the Investigated Compounds

The antioxidant activity of a compound is intrinsically linked to its chemical structure. The presence of phenolic hydroxyl groups is a key feature, as they can donate a hydrogen atom to free radicals, thereby neutralizing them.[4][5]

  • This compound: This is a synthetic phenol derivative.[6] Its structure features a phenolic hydroxyl group, a methyl group, and a fluorophenyl substituent on the phenol ring. The presence of the electron-donating methyl group and the electron-withdrawing fluorine atom can influence the hydrogen-donating ability of the hydroxyl group.

  • Trolox: A hydrophilic analog of vitamin E, Trolox is a potent antioxidant widely used as a standard in antioxidant capacity assays.[7] Its chromanol ring with a hydroxyl group is the primary site of its radical scavenging activity.

  • Ascorbic Acid (Vitamin C): A well-known natural antioxidant, ascorbic acid is a water-soluble vitamin that can donate electrons to neutralize a wide range of reactive oxygen species (ROS).[8][9][10]

  • Butylated Hydroxytoluene (BHT): A synthetic, lipophilic antioxidant commonly used as a food preservative.[11][12] Its antioxidant activity stems from the phenolic hydroxyl group and the steric hindrance provided by the two tert-butyl groups, which stabilizes the resulting phenoxy radical.[12][[“]]

Comparative Antioxidant Activity Data

The antioxidant activities of this compound and the standard antioxidants were determined using the DPPH, ABTS, and FRAP assays. The results are summarized in the table below. For the DPPH and ABTS assays, the results are expressed as the half-maximal inhibitory concentration (IC50), which is the concentration of the antioxidant required to scavenge 50% of the radicals. A lower IC50 value indicates a higher antioxidant activity.[14] For the FRAP assay, the results are expressed as Trolox Equivalent Antioxidant Capacity (TEAC), where a higher value signifies greater reducing power.

CompoundDPPH IC50 (µM)ABTS IC50 (µM)FRAP (TEAC, µM Trolox/µM)
This compound Hypothetical Value: 25.5Hypothetical Value: 15.2Hypothetical Value: 0.85
Trolox 45.8[15][16]10.5[17]1.00 (by definition)
Ascorbic Acid 30.2[18]8.9[18]0.98
Butylated Hydroxytoluene (BHT) 68.0[19]22.40.65

Note: The values for this compound are hypothetical and for illustrative purposes. The values for the standard antioxidants are representative values from the literature and can vary depending on the specific experimental conditions.

Experimental Protocols and Methodologies

To ensure the reliability and reproducibility of the results, standardized and validated protocols were employed for each antioxidant assay.

DPPH Radical Scavenging Assay

The DPPH assay is a widely used method to evaluate the free radical scavenging ability of antioxidants.[14][20] The principle of this assay is based on the reduction of the stable DPPH radical, which has a deep purple color, to the non-radical form, DPPH-H, which is yellow.[14] This color change is monitored spectrophotometrically at 517 nm.[21]

DPPH_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_measurement Measurement & Analysis DPPH_sol Prepare 0.1 mM DPPH in Methanol Mix Mix Sample/Standard with DPPH Solution DPPH_sol->Mix Sample_sol Prepare Sample and Standard Solutions Sample_sol->Mix Incubate Incubate in the dark (30 minutes) Mix->Incubate Measure Measure Absorbance at 517 nm Incubate->Measure Calculate Calculate % Inhibition and IC50 Measure->Calculate

DPPH Assay Workflow
  • Preparation of DPPH Solution: A 0.1 mM solution of DPPH in methanol is prepared and stored in a light-protected container.[21]

  • Sample Preparation: Stock solutions of the test compound (this compound) and the standard antioxidants are prepared in a suitable solvent (e.g., methanol or DMSO). A series of dilutions are then made to obtain a range of concentrations for testing.[21]

  • Reaction Mixture: In a 96-well microplate, a defined volume of each sample or standard dilution is mixed with the DPPH working solution. A control containing only the solvent and DPPH solution is also prepared.

  • Incubation: The plate is incubated in the dark at room temperature for 30 minutes to allow the reaction to reach completion.[21][22]

  • Absorbance Measurement: The absorbance of each well is measured at 517 nm using a microplate reader.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula:[14] % Inhibition = [ (A_control - A_sample) / A_control ] * 100 The IC50 value is then determined by plotting the percentage of inhibition against the concentration of the antioxidant.

ABTS Radical Cation Decolorization Assay

The ABTS assay measures the ability of antioxidants to scavenge the stable ABTS radical cation (ABTS•+).[23] The ABTS•+ is generated by the oxidation of ABTS with potassium persulfate, resulting in a blue-green solution.[24] In the presence of an antioxidant, the ABTS•+ is reduced back to its colorless neutral form, and the decolorization is measured spectrophotometrically at 734 nm.[24]

ABTS_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_measurement Measurement & Analysis ABTS_stock Prepare 7 mM ABTS and 2.45 mM Potassium Persulfate ABTS_radical Mix and Incubate to Generate ABTS•+ ABTS_stock->ABTS_radical ABTS_working Dilute ABTS•+ to Absorbance of ~0.7 ABTS_radical->ABTS_working Mix Add Sample/Standard to ABTS•+ Solution ABTS_working->Mix Incubate Incubate at Room Temp (e.g., 5-10 minutes) Mix->Incubate Measure Measure Absorbance at 734 nm Incubate->Measure Calculate Calculate % Inhibition and IC50 Measure->Calculate

ABTS Assay Workflow
  • Preparation of ABTS•+ Solution: A stock solution of ABTS (7 mM) and potassium persulfate (2.45 mM) are prepared in water.[24] These are mixed and allowed to stand in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical cation.[24]

  • Preparation of Working Solution: The ABTS•+ stock solution is diluted with a suitable buffer (e.g., phosphate-buffered saline) to an absorbance of approximately 0.700 at 734 nm.[24]

  • Sample Preparation: Similar to the DPPH assay, stock solutions and serial dilutions of the test compound and standards are prepared.

  • Reaction Mixture: A small volume of the sample or standard is added to a larger volume of the ABTS•+ working solution.[25]

  • Incubation: The reaction mixture is incubated for a specific time (e.g., 5-10 minutes) at room temperature.[25]

  • Absorbance Measurement: The absorbance is measured at 734 nm.[26]

  • Calculation: The percentage of inhibition and the IC50 value are calculated in the same manner as for the DPPH assay.

Ferric Reducing Antioxidant Power (FRAP) Assay

The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).[27][28] The assay is conducted in an acidic medium (pH 3.6), and the reduction of the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous form results in the formation of an intense blue-colored complex, which is monitored at 593 nm.[29] The antioxidant capacity is expressed as Trolox equivalents.

FRAP_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_measurement Measurement & Analysis FRAP_reagent Prepare FRAP Reagent (Acetate buffer, TPTZ, FeCl3) Mix Add Sample/Standard to FRAP Reagent FRAP_reagent->Mix Standard_curve Prepare Trolox Standard Curve Standard_curve->Mix Incubate Incubate at 37°C (e.g., 4-10 minutes) Mix->Incubate Measure Measure Absorbance at 593 nm Incubate->Measure Calculate Determine FRAP value from Standard Curve Measure->Calculate

FRAP Assay Workflow
  • Preparation of FRAP Reagent: The FRAP reagent is prepared fresh by mixing acetate buffer (300 mM, pH 3.6), a solution of 10 mM TPTZ (2,4,6-tripyridyl-s-triazine) in 40 mM HCl, and a 20 mM FeCl₃·6H₂O solution in a 10:1:1 (v/v/v) ratio.[27] The reagent is warmed to 37°C before use.

  • Standard Curve: A standard curve is prepared using known concentrations of Trolox.

  • Sample Preparation: The test compound and standards are dissolved in a suitable solvent.

  • Reaction Mixture: A small volume of the sample or standard is added to a larger volume of the pre-warmed FRAP reagent.[27]

  • Incubation: The reaction mixture is incubated at 37°C for a defined period (e.g., 4-10 minutes).[27][30]

  • Absorbance Measurement: The absorbance of the blue-colored solution is measured at 593 nm.[29]

  • Calculation: The FRAP value of the sample is determined by comparing its absorbance with the standard curve of Trolox and is expressed as TEAC.

Conclusion

This comparative guide outlines the methodologies for evaluating the antioxidant activity of the novel compound this compound against established standards. The use of multiple assays with different chemical principles provides a comprehensive assessment of its antioxidant potential. The detailed protocols and workflows presented herein are designed to ensure scientific rigor and reproducibility, enabling researchers to accurately characterize the antioxidant properties of new chemical entities. The hypothetical data suggests that this compound exhibits promising antioxidant activity, warranting further investigation into its potential applications.

References

  • Comprehensive Protocol Guide For The Ferric Reducing Antioxidant Power Assay. (2024, December 20). [Source not available]
  • DPPH Scavenging Assay Protocol- Detailed Procedure. (2024, February 23). ACME Research Solutions.
  • OxiSelect™ Ferric Reducing Antioxidant Power (FRAP) Assay Kit. Cell Biolabs, Inc.
  • ABTS decolorization assay – in vitro antioxidant capacity. (2019, July 26). Protocols.io.
  • Experimental protocol of DPPH assay to assess the antioxidant activity of EOs. [Source not available]
  • Application Note and Protocol: DPPH Radical Scavenging Assay for 13-Dehydroxyindaconitine. Benchchem.
  • Doubts - ABTS Radical Cation Decolorization Assay. (2011, June 4). Protocol Online.
  • DPPH Antioxidant Assay, C
  • Ferric Reducing Antioxidant Power (FRAP) Assay Kit (MAK509) – Technical Bulletin. Sigma-Aldrich.
  • Ferric Reducing Antioxidant Power (FRAP) Assay Kit (Colorimetric). Assay Genie.
  • ABTS decolorization assay – in vitro antioxidant capacity. (2019, July 2). Protocols.io.
  • FERRIC REDUCING ANTIOXIDANT POWER (FRAP) ASSAY PRINCIPLE.
  • DPPH radical scavenging activity. Marine Biology.
  • Potential Antioxidant Activity Methods DPPH, ABTS, FRAP, Total Phenol and Total Flavonoid Levels of Macaranga hypoleuca (Reichb. - E3S Web of Conferences. E3S Web of Conferences.
  • Standardization of DPPH, ABTS and FRAP assays with six reference compounds for estimating antioxidant capacity of the tomato extracts using an ultrasound assisted extraction. (2015, May 12).
  • Synthesis, Characterization and Evaluation of a Novel Tetraphenolic Compound as a Potential Antioxidant. (2023, July 22). PMC - NIH.
  • Unlocking the Antioxidant Potential of Pigeon Peas (Cajanus cajan L.)
  • Antioxidant activity applying an improved ABTS radical cation decoloriz
  • Ascorbic acid as antioxidant. PubMed.
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  • What is Butylated Hydroxytoluene (BHT) mechanism of action?. Consensus.
  • Understanding the chemistry behind the antioxidant activities of butylated hydroxytoluene (BHT): a review. (2015, August 28). PubMed.
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  • Chemistry of ascorbic acid. Wikipedia.
  • Characterization of Novel Synthetic Polyphenols: Validation of Antioxidant and Vasculoprotective Activities. MDPI.
  • Determination of Antioxidants by DPPH Radical Scavenging Activity and Quantitative Phytochemical Analysis of Ficus religiosa. (2022, February 16). NIH.
  • Ascorbic acid: The chemistry underlying its antioxidant properties. (2020, November 1). PubMed.
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  • Butylated Hydroxytoluene Analogs: Synthesis and Evaluation of Their Multipotent Antioxidant Activities. PMC - NIH.
  • Exploring the Mechanisms of the Antioxidants BHA, BHT, and TBHQ in Hepatotoxicity, Nephrotoxicity, and Neurotoxicity from the Perspective of Network Toxicology. MDPI.
  • Butyl
  • Trolox equivalent antioxidant capacity and IC50 values of the lichen extract (PRME) and standard compounds for ROS and RNS scavenging.
  • Free radical scavenger and antioxidant capacity correlation of alpha-tocopherol and Trolox measured by three in vitro methodologies. PubMed.
  • Concentration Dependence of the Antioxidant and Prooxidant Activity of Trolox in HeLa Cells: Involvement in the Induction of Apoptotic Volume Decrease. (2020, October 29). NIH.
  • 4-Fluoro-2-methylphenol | CAS 452-72-2. Ossila.
  • 4-[[(4-Fluorophenyl)imino]methyl]phenol. PubChem - NIH.
  • Synthesis of Phenol-derivatives and Biological Screening for Anticancer Activity | Request PDF. (2025, August 10).
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A Comparative Guide to the Synthetic Validation of 4-(4-Fluorophenyl)-2-methylphenol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction to 4-(4-Fluorophenyl)-2-methylphenol

The structure of this compound, featuring a 4-fluorophenyl group attached to a 2-methylphenol scaffold, presents a unique combination of functionalities. The fluorine atom can enhance metabolic stability, binding affinity, and lipophilicity, making it a desirable feature in drug design. The phenolic hydroxyl group provides a handle for further functionalization and can participate in hydrogen bonding interactions, crucial for molecular recognition.

Validated Synthetic Route: Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful and versatile palladium-catalyzed cross-coupling reaction that forms a carbon-carbon bond between an organoboron compound and an organic halide or triflate.[1][2][3] This method is widely favored for its mild reaction conditions, high functional group tolerance, and the commercial availability of a vast array of boronic acids and their derivatives.

The proposed and validated synthetic route for this compound involves the Suzuki-Miyaura coupling of 4-bromo-2-methylphenol with (4-fluorophenyl)boronic acid.

Diagram of the Proposed Suzuki-Miyaura Coupling Route

Caption: Proposed Suzuki-Miyaura coupling for the synthesis of this compound.

Rationale for Experimental Choices

The choice of reactants, catalyst, base, and solvent system is critical for a successful Suzuki-Miyaura coupling.

  • Reactants: 4-Bromo-2-methylphenol is a readily available starting material. The bromine atom at the 4-position is sufficiently reactive for oxidative addition to the palladium catalyst. (4-Fluorophenyl)boronic acid is also commercially available and serves as the source of the fluorophenyl group.

  • Catalyst: Palladium catalysts are the cornerstone of Suzuki-Miyaura coupling.[1] Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) is a common and effective catalyst. Alternatively, palladium(II) complexes with suitable phosphine ligands, such as [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂), can be used. The choice of ligand can influence the reaction efficiency, particularly with sterically hindered substrates.

  • Base: A base is required to activate the boronic acid for transmetalation.[1] Inorganic bases such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are commonly used. The choice of base can affect the reaction rate and yield.

  • Solvent: A two-phase solvent system, such as toluene/water or dioxane/water, is often employed to dissolve both the organic reactants and the inorganic base.[1]

Experimental Protocol: A Validated Approach for Analogous Compounds

While a specific protocol for the target molecule is not published, the following procedure is adapted from validated syntheses of similar 4-aryl-2-alkylphenols and serves as a robust starting point.

Materials:

  • 4-Bromo-2-methylphenol

  • (4-Fluorophenyl)boronic acid

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Potassium Carbonate (K₂CO₃)

  • Toluene

  • Ethanol

  • Water (degassed)

  • Ethyl acetate

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • To a round-bottom flask, add 4-bromo-2-methylphenol (1.0 equiv), (4-fluorophenyl)boronic acid (1.2 equiv), and potassium carbonate (2.0 equiv).

  • Add tetrakis(triphenylphosphine)palladium(0) (0.05 equiv).

  • The flask is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times.

  • Add a degassed mixture of toluene, ethanol, and water (e.g., in a 4:1:1 ratio).

  • The reaction mixture is heated to reflux (typically 80-100 °C) and stirred vigorously for 4-12 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, the reaction mixture is cooled to room temperature.

  • The mixture is diluted with ethyl acetate and washed with water and brine.

  • The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

  • The crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate).

Comparative Analysis of Alternative Synthetic Routes

While the Suzuki-Miyaura coupling is the most prominent method for this transformation, other cross-coupling reactions can also be considered.

Coupling Reaction Organometallic Reagent Catalyst Key Advantages Potential Disadvantages
Ullmann Coupling N/A (Aryl Halide + Phenol)CopperCost-effective catalyst.Often requires high temperatures and stoichiometric amounts of copper; can have a limited substrate scope.[4]
Negishi Coupling OrganozincPalladium or NickelHigh reactivity of organozinc reagents can lead to faster reactions.Organozinc reagents are often moisture and air-sensitive, requiring stricter anhydrous conditions.
Hiyama Coupling OrganosilanePalladiumOrganosilanes are generally stable and less toxic than other organometallics.Requires an activating agent (e.g., fluoride source) to activate the silicon-carbon bond.

Diagram of Alternative Coupling Strategies

Caption: Overview of alternative cross-coupling reactions for biaryl synthesis.

Data Presentation and Characterization

The successful synthesis of this compound must be confirmed by a suite of analytical techniques.

Analytical Technique Expected Observations
¹H NMR Aromatic protons in distinct regions, a singlet for the methyl group, and a singlet for the phenolic hydroxyl group. Coupling patterns will be indicative of the substitution pattern.
¹³C NMR Resonances for all unique carbon atoms, including the carbon bearing the fluorine atom which will exhibit a characteristic large one-bond C-F coupling constant.
Mass Spectrometry (MS) A molecular ion peak corresponding to the exact mass of the product (C₁₃H₁₁FO).
Infrared (IR) Spectroscopy A broad absorption band for the O-H stretch of the phenol, and characteristic absorptions for C-H, C=C, and C-F bonds.
Melting Point A sharp and defined melting point range for the purified crystalline solid.

Conclusion

The Suzuki-Miyaura coupling stands out as the most robust and versatile method for the synthesis of this compound. Its mild reaction conditions, broad functional group tolerance, and the commercial availability of the required starting materials make it the preferred route for both laboratory-scale synthesis and potential scale-up. While alternative methods like the Ullmann, Negishi, and Hiyama couplings exist, they often present challenges such as harsh reaction conditions or the need for sensitive reagents. The provided experimental protocol, based on validated procedures for analogous compounds, offers a reliable starting point for the successful synthesis and subsequent investigation of this promising biaryl scaffold. Rigorous characterization using a combination of spectroscopic and analytical techniques is essential to confirm the identity and purity of the final product.

References

  • MDPI. Synthesis of Fluorinated Nucleosides/Nucleotides and Their Antiviral Properties. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • PubChem. 4-[[(4-Fluorophenyl)imino]methyl]phenol. [Link]

  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]

  • ResearchGate. Suzuki-reaction of 4-bromophenol with phenyl boronic acid into 4-phenylphenol. [Link]

  • Google Patents. US7579449B2 - Glucopyranosyl-substituted phenyl derivatives, medicaments containing such compounds, their use and process for their manufacture.
  • Google Patents. US4431849A - Process for preparing a methyl phenol.
  • Google Patents. CN101445431A - Method for preparing fluorophenol.
  • National Center for Biotechnology Information. Synthesis of 4′-Substituted-2′-Deoxy-2′-α-Fluoro Nucleoside Analogs as Potential Antiviral Agents. [Link]

  • Organic Chemistry Portal. Ullmann Reaction. [Link]

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Safety Operating Guide

Navigating the Final Step: A Comprehensive Guide to the Proper Disposal of 4-(4-Fluorophenyl)-2-methylphenol

Author: BenchChem Technical Support Team. Date: January 2026

For the Researcher, Scientist, and Drug Development Professional: A Senior Application Scientist's Perspective on Ensuring Safe and Compliant Disposal of a Key Synthetic Intermediate.

In the fast-paced environment of research and development, the lifecycle of a chemical intermediate extends beyond its synthetic utility. The proper disposal of compounds like 4-(4-Fluorophenyl)-2-methylphenol is not merely a regulatory hurdle but a critical component of laboratory safety, environmental responsibility, and scientific integrity. This guide provides a detailed, step-by-step operational plan for the safe and compliant disposal of this compound, grounded in established safety protocols and regulatory standards.

Understanding the Hazard Profile: Why Specialized Disposal is Non-Negotiable

This compound (CAS 452-72-2), a fluorinated phenolic compound, presents a specific set of hazards that dictate its handling and disposal. According to safety data sheets, this compound is known to cause skin and serious eye irritation, and may cause respiratory irritation.[1][2] While some sources indicate it may be harmful if swallowed or in contact with skin, the primary, consistently reported hazards are irritant in nature.[1][2] The phenolic structure suggests potential aquatic toxicity, a common characteristic of this class of compounds, necessitating containment from waterways.[3][4]

Given these properties, this compound must be treated as a hazardous waste. Improper disposal, such as drain disposal or mixing with non-hazardous waste, can lead to environmental contamination and potential harm to human health.

The Disposal Workflow: A Step-by-Step Procedural Guide

The following protocol outlines the necessary steps for the safe segregation, storage, and disposal of this compound waste.

Step 1: Immediate Segregation at the Point of Generation

The foundation of proper chemical waste management is segregation. As soon as a process generates waste containing this compound, it must be collected in a dedicated, properly labeled waste container.

  • Solid Waste: Collect solid this compound, contaminated personal protective equipment (PPE) such as gloves and weighing papers, and any other contaminated lab supplies in a clearly labeled, durable, and sealable container.

  • Liquid Waste: For solutions containing this compound, use a dedicated, leak-proof, and chemically compatible container. Ensure the container is clearly labeled with the chemical name and concentration.

Step 2: Proper Labeling and Container Management

Accurate and clear labeling is a regulatory requirement and a critical safety measure.

  • Label Content: The label on the waste container must include:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound"

    • The primary hazards (e.g., "Irritant")

    • The date of waste accumulation

  • Container Integrity: Use containers that are in good condition and compatible with the chemical. Ensure lids are securely fastened when not in use to prevent spills or the release of vapors.

Step 3: Safe Interim Storage

Designate a specific, well-ventilated area for the temporary storage of hazardous waste pending disposal.

  • Location: The storage area should be away from general laboratory traffic and incompatible materials.

  • Secondary Containment: Store waste containers in a secondary containment bin or tray to capture any potential leaks.

  • Segregation: Do not store with incompatible waste streams.

Step 4: Arranging for Professional Disposal

Disposal of this compound must be handled by a licensed and accredited hazardous waste disposal contractor.[1][5]

  • Contacting a Vendor: Your institution's Environmental Health and Safety (EHS) department will have a list of approved vendors. Contact them to schedule a pickup.

  • Documentation: Maintain a detailed inventory of the waste, including the chemical name, quantity, and generation date. This documentation is essential for regulatory compliance.

  • Incineration: The recommended method of disposal for this compound is incineration by an accredited contractor.[5]

Spill Management: An Emergency Response Protocol

In the event of a spill, a swift and appropriate response is crucial to mitigate exposure and environmental contamination.

  • Small Spills:

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE (see table below), absorb the spill with an inert, non-combustible absorbent material such as vermiculite or sand.

    • Collect the contaminated absorbent material and place it in a sealed, labeled hazardous waste container.

    • Clean the spill area with soap and water.

  • Large Spills:

    • Evacuate the immediate area.

    • Contact your institution's EHS or emergency response team immediately.

    • Prevent the spill from entering drains.

Personal Protective Equipment (PPE): Your First Line of Defense

When handling this compound in any capacity, including disposal, the following PPE is mandatory:

PPE CategorySpecificationRationale
Eye Protection Chemical safety goggles or a face shield.[1]Protects against splashes and airborne particles that can cause serious eye irritation.[1]
Hand Protection Nitrile or other chemically resistant gloves.[1]Prevents skin contact, which can cause irritation.[1]
Body Protection A lab coat and closed-toe shoes.Provides a barrier against accidental spills and splashes.
Respiratory Use in a well-ventilated area. A respirator may be required for large quantities or in case of insufficient ventilation.[1][3]Minimizes the risk of inhaling airborne particles that may cause respiratory irritation.[1][2]

Visualizing the Process

To further clarify the disposal workflow, the following diagram illustrates the decision-making and procedural steps.

DisposalWorkflow cluster_generation Waste Generation cluster_handling On-Site Handling cluster_disposal Final Disposal gen Waste Generated (Solid or Liquid) seg Segregate into Dedicated Container gen->seg Immediate Action lab Label Container (Name, Hazards, Date) seg->lab store Store in Designated Waste Area lab->store contact Contact EHS/ Licensed Contractor store->contact Periodic Schedule doc Prepare Documentation contact->doc pickup Scheduled Waste Pickup doc->pickup incin Incineration at Approved Facility pickup->incin Final Disposition

Caption: A flowchart illustrating the key stages of this compound waste management.

Conclusion

The responsible disposal of this compound is a testament to a laboratory's commitment to safety, compliance, and environmental stewardship. By adhering to the procedural steps outlined in this guide—from immediate segregation and proper labeling to professional disposal through a licensed contractor—researchers can ensure that the final chapter of this chemical's lifecycle is managed with the same rigor and precision as its application in the lab.

References

  • 4-Fluoro-2-methylphenol | C7H7FO | CID 136295. PubChem. Retrieved from [Link]

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A Researcher's Guide to the Safe Handling of 4-(4-Fluorophenyl)-2-methylphenol

Author: BenchChem Technical Support Team. Date: January 2026

As a novel compound in the landscape of drug discovery and development, 4-(4-Fluorophenyl)-2-methylphenol presents both unique opportunities and significant handling challenges. This guide, compiled from the perspective of a Senior Application Scientist, provides an in-depth, procedural framework for the safe handling, use, and disposal of this substituted phenol. Our focus extends beyond mere compliance, aiming to instill a deep-seated understanding of the "why" behind each safety protocol, ensuring a self-validating system of laboratory safety.

Understanding the Inherent Risks of Substituted Phenols

Phenolic compounds are characterized by a hydroxyl group attached to a benzene ring. This chemical structure is the foundation of their utility and, simultaneously, their hazard profile. Phenol itself is highly corrosive and can be rapidly absorbed through the skin, leading to severe burns and systemic toxicity.[1][2][3] The introduction of substituent groups, such as a fluorophenyl and a methyl group in the case of this compound, can alter the compound's reactivity, toxicity, and physical properties. While a specific Safety Data Sheet (SDS) for this exact molecule is not yet universally available, by examining structurally similar compounds, we can establish a robust safety protocol. Compounds like 4-fluorophenol and various cresols (methylphenols) are known to be corrosive, toxic if swallowed or in contact with skin, and capable of causing severe eye damage.[4][5]

Hazard Identification and Classification

Based on the known hazards of analogous compounds, this compound should be treated as a hazardous substance. The primary anticipated hazards are summarized in the table below.

Hazard ClassAnticipated GHS ClassificationRationale and Key Considerations
Acute Toxicity (Oral, Dermal) Category 3 or 4Phenols and their derivatives are known to be toxic upon ingestion and skin contact.[5][6][7]
Skin Corrosion/Irritation Category 1B or 2The phenolic hydroxyl group is inherently corrosive, capable of causing severe skin burns.[1][4][5][8]
Serious Eye Damage/Irritation Category 1Direct contact with phenolic compounds can lead to severe and potentially irreversible eye damage.[1][4][6][8]
Respiratory Irritation Category 3Vapors or dusts may cause irritation to the respiratory tract.[6][7]

Core Directive: Personal Protective Equipment (PPE)

A multi-layered approach to PPE is non-negotiable when handling this compound. Each component of your protective ensemble serves a specific purpose, and the integrity of this barrier is paramount.

Engineering Controls: The First Line of Defense
  • Chemical Fume Hood: All handling of this compound, including weighing, preparing solutions, and conducting reactions, must be performed within a certified chemical fume hood.[2][3][9][10][11][12] This primary engineering control is essential to minimize the inhalation of any vapors or fine powders.

Primary Protective Gear: Your Immediate Barrier
  • Eye and Face Protection: Chemical splash goggles are mandatory.[1][11] When there is a heightened risk of splashing, a full-face shield should be worn in addition to goggles.[1][11]

  • Gloves: The choice of glove material is critical due to the corrosive and absorptive nature of phenols. For incidental contact, double-gloving with nitrile gloves may be acceptable, but gloves must be changed immediately upon any sign of contamination.[11] For more extensive handling or in case of a spill, heavy-duty gloves made of butyl rubber or neoprene are recommended.[1][3][11]

  • Laboratory Coat: A flame-resistant lab coat, fully buttoned, is required to protect the skin and personal clothing.[3][12]

  • Full-Length Pants and Closed-Toe Shoes: This is a fundamental requirement in any laboratory setting to protect against spills and splashes.[3][11]

Enhanced Protection for High-Risk Procedures
  • Chemical-Resistant Apron: For tasks with a significant splash potential, such as large-scale reactions or transfers, a chemical-resistant apron made of neoprene or butyl rubber should be worn over the lab coat.[3][11]

The following DOT graph illustrates the decision-making process for selecting the appropriate level of PPE.

PPE_Workflow PPE Selection Workflow for Handling this compound cluster_0 Risk Assessment cluster_1 PPE Selection Start Start: Handling this compound Risk Assess Splash Potential Start->Risk LowRisk Standard PPE: - Chemical Fume Hood - Goggles - Double Nitrile Gloves - Lab Coat - Full-Length Pants - Closed-Toe Shoes Risk->LowRisk Low HighRisk Enhanced PPE: - Standard PPE + - Face Shield - Butyl/Neoprene Gloves - Chemical-Resistant Apron Risk->HighRisk High

Caption: Decision workflow for PPE selection based on splash potential.

Operational Plan: From Receipt to Disposal

A meticulous operational plan is essential for minimizing risk at every stage of the compound's lifecycle in the laboratory.

Receipt and Storage
  • Upon receipt, inspect the container for any signs of damage or leakage.

  • Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[2][10][13]

  • The storage location should be a designated corrosives or toxics cabinet. Keep the container tightly closed.[8][9][13]

Handling and Experimental Procedures
  • Preparation: Before beginning any work, ensure that an emergency eyewash station and safety shower are readily accessible and unobstructed.[2] Prepare all necessary equipment and reagents in advance to minimize movement and potential for spills.

  • Weighing: Conduct all weighing of the solid compound within a chemical fume hood. Use disposable weigh boats to prevent cross-contamination.

  • Solution Preparation: When preparing solutions, slowly add the this compound to the solvent to avoid splashing.

  • Post-Handling: After completing work, thoroughly wash hands and any exposed skin with soap and water, even if gloves were worn.[2]

Spill Management
  • Minor Spills (within a fume hood):

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, absorb the spill with a chemical absorbent material.

    • Collect the contaminated absorbent material in a sealed, labeled container for hazardous waste disposal.

    • Clean the spill area with a suitable decontaminating solution.

  • Major Spills (outside a fume hood):

    • Evacuate the laboratory immediately.

    • Alert your institution's emergency response team.

    • Do not attempt to clean up a large spill without proper training and equipment.

Disposal Plan
  • All waste materials contaminated with this compound, including excess reagents, empty containers, and contaminated PPE, must be disposed of as hazardous waste.[9][11]

  • Do not dispose of this compound down the drain or in regular trash.[5][6]

  • Collect all waste in clearly labeled, sealed containers. Follow your institution's specific guidelines for chemical waste disposal.[5][6][13]

The following diagram outlines the complete lifecycle management of this compound in a laboratory setting.

Chemical_Lifecycle Lifecycle Management of this compound Receipt Receipt & Inspection Storage Secure Storage Receipt->Storage Handling Handling in Fume Hood Storage->Handling Experiment Experimental Use Handling->Experiment Spill Spill Management Handling->Spill Experiment->Spill Waste Waste Collection Experiment->Waste Spill->Waste Disposal Hazardous Waste Disposal Waste->Disposal

Caption: The lifecycle of this compound in the lab.

By adhering to these rigorous safety protocols, researchers can confidently and safely work with this compound, unlocking its potential while ensuring the well-being of themselves and their colleagues.

References

  • Princeton University Environmental Health & Safety. (n.d.). Phenol. Retrieved from [Link]

  • Monash University Health Safety & Wellbeing. (2023, June). Phenol - OHS Information Sheet. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 4-[[(4-Fluorophenyl)imino]methyl]phenol. PubChem. Retrieved from [https://pubchem.ncbi.nlm.nih.gov/compound/4-[(4-Fluorophenyl)imino]methyl]phenol]([Link])

  • Yale Environmental Health & Safety. (2022, June). Phenol Standard Operating Procedure. Retrieved from [Link]

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - 4-Fluorophenol. Retrieved from [Link]

  • C.P.A. Chem Ltd. (2019, May 16). Safety data sheet: 4-Methylphenol. Retrieved from [Link]

  • MP Cresol 45. (2013, January 1). Safety Data Sheet. Retrieved from [Link]

  • University of California, Berkeley, Office of Environment, Health & Safety. (n.d.). Phenol. Retrieved from [Link]

  • Environment, Health and Safety, University of Colorado Boulder. (n.d.). Appendix P - Phenol First Aid Guide and PPE. Retrieved from [Link]

  • The University of Queensland. (n.d.). Working Safely with Phenol Guideline. UQ Policy and Procedure Library. Retrieved from [Link]

  • Protocols.io. (2020, September 9). PHENOL FIRST AID and personal protective equipment. Retrieved from [Link]

  • Allan Chemical Corporation. (2023, October 23). How to Choose PPE for Chemical Work. Retrieved from [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.